(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid: Properties and Applications
Introduction: Defining a Crucial Chiral Intermediate
(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid, a non-proteinogenic amino acid, represents a vital chiral building block in modern synthetic chemistry. It is a specific stereoisomer of 3-phenylserine, often referred to by its trivial name, D-threo-3-phenylserine.[1] The molecule possesses two stereocenters at the C2 (alpha) and C3 (beta) positions, leading to four possible stereoisomers. The (2R,3S) configuration belongs to the threo diastereomeric family. Its structural rigidity and defined spatial arrangement of functional groups—an amine, a carboxylic acid, a hydroxyl group, and a phenyl ring—make it an invaluable precursor for complex, high-value molecules. Most notably, the enantiomeric structure, (2S,3R)-phenylisoserine, is an essential side chain of the highly successful antitumor drug Paclitaxel (Taxol®), underscoring the critical importance of stereochemical control in its synthesis and application.[2] This guide provides a comprehensive overview of the fundamental basic properties, synthesis strategies, and applications of the (2R,3S) isomer, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Stereochemistry
The precise three-dimensional architecture of (2R,3S)-3-phenylserine dictates its chemical behavior and biological interactions. The IUPAC name, this compound, explicitly defines the absolute configuration at both chiral centers.[1]
Caption: 2D structure of (2R,3S)-3-phenylserine with stereochemistry.
Physicochemical and Basic Properties
Understanding the fundamental physicochemical properties is essential for designing synthetic routes, purification protocols, and formulation strategies.
Core Physical Data
The key quantitative properties of (2R,3S)-3-phenylserine are summarized below. It is important to note that properties such as melting point can vary between different stereoisomers and depend on the crystalline form and presence of solvates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][3] |
| Molecular Weight | 181.19 g/mol | [1][3][4] |
| Appearance | White solid/powder | [3] |
| Melting Point | 178-181 °C (for enantiomer) | [3] |
| XLogP3 | -2.5 | [1] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Acidity, Basicity, and Zwitterionic Nature
Like all amino acids, (2R,3S)-3-phenylserine is an amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group. In solution, it exists in a pH-dependent equilibrium between cationic, zwitterionic (net neutral), and anionic forms.
While experimentally determined pKa values for this specific isomer are not widely published, we can estimate them based on structurally similar amino acids like phenylalanine (pKa₁ ≈ 1.8-2.3, pKa₂ ≈ 9.1-9.7) and threonine (pKa₁ ≈ 2.1, pKa₂ ≈ 9.1). The electron-withdrawing phenyl and hydroxyl groups are expected to slightly increase the acidity of the carboxylic acid (lowering pKa₁) and decrease the basicity of the amino group (lowering pKa₂) compared to a simple aliphatic amino acid.
-
pKa₁ (α-carboxyl group): Estimated at ~2.0
-
pKa₂ (α-ammonium group): Estimated at ~9.0
The isoelectric point (pI) , the pH at which the molecule has no net charge and exists predominantly as a zwitterion, can be calculated as the average of the two pKa values.[5][6]
pI = (pKa₁ + pKa₂) / 2 ≈ (2.0 + 9.0) / 2 = 5.5
At this pH, the molecule's solubility in water is typically at its minimum, a principle widely exploited for purification by precipitation.
Caption: pH-dependent equilibrium of (2R,3S)-3-phenylserine.
Solubility Profile
Given its zwitterionic character and the presence of multiple polar functional groups, (2R,3S)-3-phenylserine is expected to be soluble in water and other polar protic solvents. Its solubility in water is lowest at the isoelectric point (pI) and increases significantly in acidic or basic aqueous solutions due to salt formation. It is generally insoluble in nonpolar organic solvents like hexanes or diethyl ether.
Synthesis and Resolution: Accessing the Target Stereoisomer
The primary challenge in working with (2R,3S)-3-phenylserine is its stereoselective synthesis or its isolation from a racemic mixture. Chemical synthesis, such as the aldol addition of a glycine enolate equivalent to benzaldehyde, typically produces a mixture of diastereomers (threo and erythro) and enantiomers. Therefore, resolution or asymmetric synthesis is paramount.
Field-Proven Protocol: Enzymatic Resolution of Racemic Amide
A highly effective and scalable strategy involves the enzymatic resolution of a racemic mixture of the corresponding threo-amide. This protocol leverages the high stereoselectivity of enzymes to isolate the desired enantiomer. The causality behind this choice is that enzymes can differentiate between enantiomers with near-perfect precision, a feat that is difficult and costly to achieve with classical chemical methods. This system is self-validating because the unreacted enantiomer can be isolated, characterized, and proven to be the opposite configuration of the enzyme's product.
Workflow Overview: An amidase from Ochrobactrum anthropi has been shown to be highly selective for the hydrolysis of the (2S,3R)-amide enantiomer, leaving the desired (2R,3S)-amide unreacted.[7][8][9] A key feature of this process is the ability to racemize and recycle the unwanted enantiomer, dramatically improving the overall process yield and economic viability.
Caption: Workflow for enzymatic resolution and recycling.
Step-by-Step Methodology:
-
Enzymatic Hydrolysis: The racemic threo-phenylserine amide is dissolved in an appropriate buffer system. The amidase enzyme (e.g., from Ochrobactrum anthropi) is introduced. The reaction proceeds under controlled temperature and pH, selectively hydrolyzing the (2S,3R)-amide to its corresponding carboxylate.[7][8]
-
Separation: Upon reaction completion, the mixture contains (2S,3R)-phenylserine acid and the unreacted (2R,3S)-phenylserine amide. A change in pH allows for the separation of the acidic product from the basic amide, typically through extraction or crystallization.
-
Isolation of (2R,3S) Isomer: The isolated (2R,3S)-amide is then subjected to standard chemical hydrolysis (acidic or basic) to yield the final, enantiomerically pure this compound.
-
Recycling (Optional but Recommended): The unwanted (2S,3R)-acid can be converted back to the racemic amide. More efficiently, the unreacted (2R,3S)-amide can be racemized under basic conditions, often via Schiff base formation with a benzaldehyde derivative, and reintroduced into the enzymatic resolution step, making the process highly atom-economical.[7][9]
Applications in Drug Development and Synthesis
The utility of (2R,3S)-3-phenylserine and its stereoisomers is most pronounced in the pharmaceutical industry, where stereochemistry is directly linked to efficacy and safety.
-
Precursor to Antibiotics: The enantiomer, (2S,3R)-phenylserine and its derivatives, are key precursors in the industrial synthesis of broad-spectrum antibiotics such as thiamphenicol and florfenicol.[8][9] The resolution methods developed for these processes are directly applicable to the isolation of the (2R,3S) isomer.
-
Chiral Ligands and Auxiliaries: Its defined stereochemistry and multiple functional groups make it an attractive scaffold for the development of chiral ligands for asymmetric catalysis or as a chiral auxiliary to guide the stereochemical outcome of a reaction.
-
Peptide Synthesis: As a non-canonical amino acid, it can be incorporated into peptides to create peptidomimetics with unique structural and biological properties, such as enhanced stability against proteolytic degradation or novel receptor binding affinities.[10][11]
Analytical Characterization
Confirming the identity, purity, and stereochemistry of (2R,3S)-3-phenylserine requires a suite of analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), two coupled methine protons (CH-OH and CH-NH₂), and exchangeable protons for the OH, NH₂, and COOH groups. The coupling constant between the two methine protons (J-value) is diagnostic for differentiating threo and erythro diastereomers.
-
¹³C NMR: Signals for the carboxyl carbon (~170-175 ppm), aromatic carbons (~125-140 ppm), and the two stereogenic carbons (Cα and Cβ, ~55-75 ppm) are expected.
-
-
Infrared (IR) Spectroscopy: Key absorption bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the amino group (~3000-3400 cm⁻¹), a strong C=O stretch from the carboxyl group (~1700-1725 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).
-
Mass Spectrometry: Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 182.08.[12]
-
Chiral Chromatography: HPLC or GC with a chiral stationary phase is the definitive method for determining enantiomeric purity (e.e., enantiomeric excess).
-
Optical Rotation: The specific rotation ([α]D) is a key physical property for confirming the absolute configuration, although the value can be highly dependent on the solvent, concentration, and temperature.
Conclusion
This compound is more than a simple amino acid; it is a high-potential chiral intermediate whose value is unlocked through precise stereochemical control. Its basic properties are governed by its amphoteric, zwitterionic nature, which is fundamental to its handling and purification. Modern biocatalytic methods, particularly enzymatic resolution, provide an elegant and efficient pathway to obtaining this specific stereoisomer in high purity. For researchers in drug discovery and process development, a thorough understanding of this molecule's properties, from its pKa to its synthesis, is essential for leveraging its full synthetic potential.
References
-
Kaptein, B., van Dooren, T. J. G. M., Boesten, W. H. J., Sonke, T., Duchateau, A. L. L., Broxterman, Q. B., & Kamphuis, J. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. Organic Process Research & Development, 2(2), 109-114. [Link][7]
-
Kaptein, B., van Dooren, T. J. G. M., Boesten, W. H. J., Sonke, T., Duchateau, A. L. L., Broxterman, Q. B., & Kamphuis, J. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. Organic Process Research & Development. [Link][8]
-
ACS Publications. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. [Link][9]
-
AA Blocks. (n.d.). (2S,3R)-2-Amino-3-hydroxy-3-phenylpropanoic acid. AA Blocks Catalog. [Link][3]
-
Wiley Online Library. (n.d.). Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor. ChemCatChem. [Link][13]
-
PubChem. (n.d.). D-threo-3-phenylserine. National Center for Biotechnology Information. [Link][1]
-
ResearchGate. (n.d.). The structure of (2R,3S)-phenylisoserine is an essential part of the... Scientific Figure on ResearchGate. [Link][2]
-
SpringerLink. (n.d.). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Bioprocess and Biosystems Engineering. [Link][14]
-
OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. OrgoSolver. [Link][5]
-
University of Calgary. (n.d.). Table of pKa and pI values. Department of Chemistry. [Link]
-
PubChem. (n.d.). DL-Phenylserine. National Center for Biotechnology Information. [Link][4]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link][6]
-
Reddit. (2019). How to find the isoelectric point with 3 pka's?. r/Mcat on Reddit. [Link][15]
-
SpringerLink. (2022). Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine by modulating aldehydes inhibition and... Journal of Industrial Microbiology & Biotechnology. [Link][16]
-
PubChem. (n.d.). DL-threo-beta-Phenylserine. National Center for Biotechnology Information. [Link][12]
Sources
- 1. D-threo-3-phenylserine | C9H11NO3 | CID 672406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aablocks.com [aablocks.com]
- 4. DL-Phenylserine | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
- 15. reddit.com [reddit.com]
- 16. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
An In-depth Technical Guide to L-threo-3-phenylserine: Structure, Stereochemistry, and Synthetic Strategies
Introduction
In the landscape of pharmaceutical sciences and organic chemistry, the precise control of molecular architecture is paramount. Chiral β-hydroxy-α-amino acids, in particular, represent a class of compounds with immense value as building blocks for a wide array of bioactive molecules and pharmaceuticals.[1] Among these, L-threo-3-phenylserine stands out due to its critical role as a chiral intermediate. This guide provides a comprehensive technical overview of L-threo-3-phenylserine, delving into its chemical structure, nuanced stereochemistry, modern synthetic methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development.
L-threo-3-phenylserine, a derivative of the amino acid L-phenylalanine bearing a hydroxyl group at the β-position, is structurally defined by the specific spatial arrangement of its substituents around two chiral centers.[2] This precise stereochemistry is not merely an academic detail; it is the cornerstone of its utility, particularly in the synthesis of complex molecules where biological activity is intrinsically linked to three-dimensional structure. A notable application is its role as a precursor in the synthesis of certain antibiotics, underscoring the industrial relevance of stereochemically pure L-threo-3-phenylserine.[1][3][4]
This document moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind experimental choices, from the selection of a synthetic route to the methods of stereochemical verification. By grounding our discussion in authoritative principles and validated protocols, we will explore the science and strategy behind harnessing the unique properties of this valuable chiral synthon.[5]
Deciphering the Stereochemistry of 3-Phenylserine
3-Phenylserine possesses two stereogenic centers at the α- and β-carbon atoms (C2 and C3). Consequently, it can exist as four distinct stereoisomers, which are grouped into two pairs of enantiomers: the threo pair and the erythro pair.
-
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid (L-threo-3-phenylserine) and its enantiomer, (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid (D-threo-3-phenylserine).
-
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid (L-erythro-3-phenylserine) and its enantiomer, (2R,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid (D-erythro-3-phenylserine).
The threo and erythro nomenclature is used to describe the relative configuration of the two chiral centers. In a Fischer projection, the erythro isomers have similar substituents on the same side of the carbon backbone, while the threo isomers have them on opposite sides. L-threo-3-phenylserine is specifically the (2S,3R) isomer.[6]
The distinct spatial arrangement of each isomer leads to different physical, chemical, and biological properties. This differentiation is critical in drug development, where often only one specific stereoisomer exhibits the desired therapeutic effect, while others may be inactive or even cause adverse effects.
Caption: Stereochemical relationships of the four isomers of 3-phenylserine.
Strategic Synthesis: Biocatalytic Aldol Condensation
The asymmetric synthesis of L-threo-3-phenylserine is a key challenge. While classical chemical methods exist, biocatalytic approaches using enzymes like threonine aldolases (TAs) have gained prominence. These methods offer high stereoselectivity under mild reaction conditions, presenting a more sustainable and efficient alternative.[7][8]
Threonine aldolases catalyze the reversible aldol condensation of glycine and an aldehyde.[7] For the synthesis of L-threo-3-phenylserine, the substrates are glycine and benzaldehyde. The enzyme controls the formation of the two stereocenters in a single step. Low-specificity L-threonine aldolases (L-TAs) are particularly effective for this transformation.[7]
Workflow for Enzymatic Synthesis
Caption: General workflow for the biocatalytic synthesis of L-threo-3-phenylserine.
Experimental Protocol: L-Threonine Aldolase-Catalyzed Synthesis
This protocol is a representative methodology based on principles described in the literature for enzymatic aldol condensations.[1][9]
Objective: To synthesize L-threo-3-phenylserine from glycine and benzaldehyde with high diastereoselectivity using a recombinant L-threonine aldolase.
Materials:
-
Recombinant L-threonine aldolase (L-TA) solution
-
Glycine
-
Benzaldehyde
-
Pyridoxal-5-phosphate (PLP) solution (cofactor)
-
HEPES or Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Trichloroacetic acid (TCA) or Hydrochloric acid (HCl) for reaction termination
-
Ethyl acetate for extraction
-
Mobile phase for HPLC analysis
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare the reaction mixture by dissolving glycine (e.g., 50-100 mM) and benzaldehyde (e.g., 10-20 mM) in the buffer solution.
-
Add the PLP cofactor to a final concentration of approximately 0.2 mM.[1]
-
Causality Note: Benzaldehyde concentration is kept relatively low to minimize potential substrate inhibition of the enzyme and issues with its low aqueous solubility. PLP is an essential cofactor for most TAs.
-
-
Enzyme Addition & Incubation:
-
Initiate the reaction by adding the L-threonine aldolase enzyme solution to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a predetermined time (e.g., 4-24 hours). Reaction progress should be monitored over time.
-
-
Reaction Termination:
-
Stop the reaction by adding an acid, such as 30% trichloroacetic acid, to denature the enzyme.[10] This halts any further catalytic activity and precipitates the enzyme.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated enzyme and any other solids.
-
Collect the supernatant for analysis. If necessary, perform an extraction with a solvent like ethyl acetate to remove unreacted benzaldehyde. The product, being an amino acid, will remain in the aqueous phase.
-
-
Stereochemical Analysis:
-
Analyze the aqueous phase using High-Performance Liquid Chromatography (HPLC) equipped with a chiral column (e.g., TSK gel Enantio L1) to separate and quantify the four stereoisomers of 3-phenylserine.[7][10]
-
Detection is typically achieved using a UV detector at a wavelength of around 254 nm.[10]
-
Self-Validation: The identity of the peaks should be confirmed by running analytical standards of the pure stereoisomers. This allows for the calculation of diastereomeric excess (de) and enantiomeric excess (ee), validating the stereoselectivity of the synthesis.
-
Applications in Drug Development: The Chloramphenicol Case
A primary driver for the development of efficient L-threo-3-phenylserine syntheses is its utility as a precursor for more complex molecules. The biosynthesis and chemical synthesis of the antibiotic chloramphenicol serve as a classic example. The core structure of chloramphenicol is a D-(-)-threo-2-dichloroacetamido-1-p-nitrophenyl-1,3-propanediol moiety.[11]
While chloramphenicol itself is the D-threo isomer, studies into its biosynthesis have shown that related phenylserine structures are key intermediates.[4][12][13] Specifically, p-aminophenylalanine and threo-p-aminophenylserine have been identified as specific precursors in the biosynthetic pathway by Streptomyces venezuelae.[4][13] The enzymatic machinery involved in this pathway shares principles with the aldolase-catalyzed reactions discussed earlier, highlighting a natural parallel to modern synthetic strategies. The ability to synthetically produce specific phenylserine stereoisomers is crucial for creating analogues of chloramphenicol and other drugs, enabling structure-activity relationship (SAR) studies and the development of new therapeutics with improved efficacy or reduced side effects.
Summary of Key Physicochemical Data
For ease of reference, the following table summarizes key identifiers and properties of L-threo-3-phenylserine.
| Property | Value | Source |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | [6] |
| CAS Number | 6254-48-4 | [5][6][14] |
| Molecular Formula | C₉H₁₁NO₃ | [14][15][16] |
| Molecular Weight | 181.19 g/mol | [6][14][16] |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O | [15] |
| Isomeric SMILES | C1=CC=C(C=C1)O)N">C@HO | [15] |
Conclusion
L-threo-3-phenylserine is more than just a phenylalanine derivative; it is a high-value chiral building block whose precise stereochemistry is fundamental to its application. Understanding its structure in relation to its other stereoisomers is the first step for any researcher in this field. As demonstrated, biocatalytic methods, particularly those employing threonine aldolases, provide an elegant and powerful strategy for its stereoselective synthesis. The self-validating nature of analytical techniques like chiral HPLC ensures the integrity of the final product. For professionals in drug development, the principles governing the synthesis of L-threo-3-phenylserine are directly applicable to the construction of complex pharmaceutical agents, making mastery of this topic a valuable asset in the ongoing quest for new and improved medicines.
References
-
Kim, J., et al. (1999). A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. Applied Microbiology and Biotechnology, 51(5), 586-91. [Link]
-
Wikidata. (n.d.). L-threo-3-phenylserine. Retrieved January 10, 2026, from [Link]
-
FooDB. (2015). Showing Compound L-Threo-3-phenylserine (FDB022892). Retrieved January 10, 2026, from [Link]
-
Baik, S. H., et al. (2007). Synthesis of L-threo-3,4-Dihydroxyphenylserine (L-threo-DOPS) with Thermostabilized Low-Specific L-Threonine Aldolase from Streptomyces. Journal of Microbiology and Biotechnology. [Link]
-
KOASAS. (n.d.). Diastereoselective synthesis of l-threo-3,4-dihydroxyphenylserine by low-specific l-threonine aldolase mutants. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. Retrieved January 10, 2026, from [Link]
-
Wang, Y., et al. (2022). Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine by modulating aldehydes inhibition and reaction thermodynamics. Systems Microbiology and Biomanufacturing, 2, 705–715. [Link]
-
Scilit. (n.d.). Biosynthesis of chloramphenicol. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). L-erythro-phenylserine. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). DL-Phenylserine. Retrieved January 10, 2026, from [Link]
-
EMBL-EBI. (n.d.). L-threo-3-phenylserine (CHEBI:16795). Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). (2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid. Retrieved January 10, 2026, from [Link]
-
McGrath, R., et al. (1967). p-Aminophenylalanine and Threo-P-Aminophenylserine; Specific Precursors of Chloramphenicol. Biochemical and Biophysical Research Communications, 29(4), 576-81. [Link]
-
Shaw, K. N. F., & Fox, S. W. (1953). Stereochemistry of the β-Phenylserines: Characterization of Allophenylserine. Journal of the American Chemical Society, 75(14), 3417–3420. [Link]
-
Siddiqueullah, M., et al. (1967). BIOSYNTHESIS OF CHLORAMPHENICOL: II. p-AMINOPHENYLALANINE AS A PRECURSOR OF THE p-NITROPHENYLSERINOL MOIETY. Canadian Journal of Biochemistry, 45(12), 1881-1889. [Link]
-
ResearchGate. (n.d.). Analysis of the four isomers of phenylserine on a chiral column. Retrieved January 10, 2026, from [Link]
-
Shaw, K. N. F., & Fox, S. W. (1953). Stereochemistry of the β-Phenylserines: Improved Preparation of Allophenylserine. Journal of the American Chemical Society, 75(14), 3421–3424. [Link]
-
ASM Journals. (n.d.). THE BIOSYNTHESIS OF CHLORAMPHENICOL I: Precursors Stimulating the Synthesis. Retrieved January 10, 2026, from [Link]
-
Fesko, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(11), 4825-4836. [Link]
Sources
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. L-threo-3-phenylserine (CHEBI:16795) [ebi.ac.uk]
- 3. A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Aminophenylalanine and threo-p-aminophenylserine; specific precursors of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. L-threo-Phenylserine | TRC-P336833-100MG | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmb.or.kr [jmb.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. scilit.com [scilit.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. echemi.com [echemi.com]
- 15. L-threo-3-phenylserine - Wikidata [wikidata.org]
- 16. DL-THREO-3-PHENYLSERINE | 7695-56-9 [chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of (2R,3S)-Phenylserine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(2R,3S)-Phenylserine, a non-proteinogenic amino acid, is a molecule of significant interest in the pharmaceutical and fine chemical industries. Its unique stereochemistry and functional groups impart specific physicochemical properties that are critical for its application in the synthesis of chiral drugs and other bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical characteristics of (2R,3S)-phenylserine, offering a blend of theoretical principles and practical experimental insights. The guide is designed to be a valuable resource for researchers and professionals involved in the development, characterization, and application of this important chiral building block. We will delve into its structural and stereochemical attributes, solubility behavior, thermal properties, and spectroscopic signature, providing both established data and detailed protocols for their determination.
Introduction: The Significance of (2R,3S)-Phenylserine
Phenylserine is a β-hydroxy-α-amino acid with two chiral centers, giving rise to four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The (2R,3S) and (2S,3R) isomers are known as the threo diastereomers, while the (2R,3R) and (2S,3S) isomers are the erythro diastereomers. (2R,3S)-Phenylserine, specifically, is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its importance is underscored by its role as a precursor to molecules with significant biological activity, making a thorough understanding of its physicochemical properties paramount for its effective utilization in drug discovery and development.[1]
This guide will focus exclusively on the (2R,3S) stereoisomer, providing a detailed exploration of its fundamental properties that govern its behavior in chemical and biological systems.
Structural and Stereochemical Elucidation
The precise three-dimensional arrangement of atoms in (2R,3S)-phenylserine is fundamental to its properties and interactions.
Molecular Structure
The structure of (2R,3S)-phenylserine consists of a phenyl group attached to the β-carbon of a serine backbone. The presence of both a carboxylic acid and an amino group makes it an amino acid, while the hydroxyl group on the β-carbon classifies it as a β-hydroxy amino acid.
Molecular Formula: C₉H₁₁NO₃[2]
Molecular Weight: 181.19 g/mol [2][3]
IUPAC Name: (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid[4]
Stereochemistry
The designation (2R,3S) refers to the absolute configuration at the two chiral centers, C2 (α-carbon) and C3 (β-carbon), according to the Cahn-Ingold-Prelog priority rules. The threo configuration indicates that in a Fischer projection with the carbon chain vertical, the amino and hydroxyl groups are on opposite sides. This specific stereochemistry is crucial for its biological activity and its utility as a chiral building block.
Diagram: Chemical Structure of (2R,3S)-Phenylserine
Caption: 2D representation of (2R,3S)-Phenylserine.
Solubility Profile
The solubility of (2R,3S)-phenylserine in various solvents is a critical parameter for its purification, reaction chemistry, and formulation. As an amino acid, its solubility is significantly influenced by pH and the polarity of the solvent.
General Solubility Characteristics
Like most amino acids, (2R,3S)-phenylserine is expected to be soluble in water and other polar protic solvents, with limited solubility in nonpolar organic solvents. The presence of the phenyl group, however, introduces some hydrophobic character, which can influence its solubility profile compared to simpler amino acids like serine.
Quantitative Solubility Data
A comprehensive search of publicly available literature did not yield specific quantitative solubility data for (2R,3S)-phenylserine across a range of solvents and temperatures. However, based on the general principles of amino acid solubility, a qualitative profile can be inferred.
Table 1: Predicted Qualitative Solubility of (2R,3S)-Phenylserine
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | Polar protic solvent, capable of hydrogen bonding with the amino, carboxyl, and hydroxyl groups. |
| Methanol | Moderately Soluble | Polar protic solvent, but less polar than water. |
| Ethanol | Sparingly Soluble | Lower polarity compared to methanol. |
| Acetone | Slightly Soluble | Polar aprotic solvent, less effective at solvating the ionic groups. |
| Dichloromethane | Insoluble | Nonpolar solvent. |
| Hexane | Insoluble | Nonpolar solvent. |
Experimental Protocol for Solubility Determination
The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of (2R,3S)-phenylserine to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is advisable.
-
Quantification: Analyze the concentration of (2R,3S)-phenylserine in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated based on the measured concentration and the volume of the aliquot taken.
Diagram: Experimental Workflow for Solubility Determination
Caption: Shake-flask method for solubility determination.
Thermal Properties
The thermal behavior of (2R,3S)-phenylserine is crucial for understanding its stability, storage conditions, and processing parameters.
Melting Point
The melting point is a key indicator of the purity of a crystalline solid. For (2R,3S)-phenylserine, reported melting points are in the range of 182-184 °C.
Boiling Point and Flash Point
Due to its zwitterionic nature and strong intermolecular forces, (2R,3S)-phenylserine decomposes at high temperatures rather than boiling at atmospheric pressure. The predicted boiling point is approximately 398 °C, and the flash point is around 194.5 °C.[3]
Table 2: Thermal Properties of (2R,3S)-Phenylserine
| Property | Value |
| Melting Point | 182-184 °C |
| Boiling Point (Predicted) | 398 °C[3] |
| Flash Point (Predicted) | 194.5 °C[3] |
Experimental Protocol for Melting Point Determination
The capillary melting point method is a standard technique for determining the melting point of a solid.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of dry (2R,3S)-phenylserine.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/min) near the expected melting point for an accurate measurement.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Acid-Base Properties: pKa Values
The pKa values of the ionizable groups (carboxyl and amino groups) of (2R,3S)-phenylserine are fundamental to its behavior in solution, influencing its solubility, charge, and reactivity as a function of pH.
Ionization States
(2R,3S)-phenylserine can exist in three ionization states depending on the pH of the solution:
-
Cationic form: At low pH, both the amino and carboxyl groups are protonated.
-
Zwitterionic form: At a pH between the two pKa values, the amino group is protonated, and the carboxyl group is deprotonated, resulting in a neutral overall charge. This is the predominant form near physiological pH.
-
Anionic form: At high pH, both the amino and carboxyl groups are deprotonated.
pKa Values
Experimental Protocol for pKa Determination by Titration
Potentiometric titration is a classic and accurate method for determining the pKa values of ionizable groups.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of (2R,3S)-phenylserine of known concentration in deionized water.
-
Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 1.5-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Titrate the solution with a standard solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the base.
-
Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the titration curve). The isoelectric point (pI) is the pH at the equivalence point between the two pKa values.
Diagram: Titration Curve of a Diprotic Amino Acid
Caption: A representative titration curve for a diprotic amino acid.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure and functional groups of (2R,3S)-phenylserine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR is a powerful tool for confirming the structure and stereochemistry of (2R,3S)-phenylserine. The key diagnostic signals are the protons on the α and β carbons (Hα and Hβ). The vicinal coupling constant (³J) between Hα and Hβ is particularly informative for distinguishing between threo and erythro diastereomers. For the threo isomer, a smaller coupling constant (typically 2-5 Hz) is expected due to the gauche relationship between these protons in the most stable conformation.[5]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for (2R,3S)-phenylserine are expected for:
-
O-H stretch (hydroxyl and carboxyl): A broad band in the region of 3500-2500 cm⁻¹.
-
N-H stretch (amino): A medium intensity band around 3300-3000 cm⁻¹.
-
C=O stretch (carboxyl): A strong absorption band around 1700-1725 cm⁻¹.
-
C-N stretch: A medium band in the region of 1250-1020 cm⁻¹.
-
C-O stretch (hydroxyl): A medium to strong band around 1260-1000 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (2R,3S)-phenylserine, the protonated molecule [M+H]⁺ would have an m/z of 182.1. The fragmentation pattern in MS/MS would likely involve the loss of water (H₂O), formic acid (HCOOH), and cleavage of the Cα-Cβ bond.[6]
Table 3: Summary of Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Signals for Hα and Hβ with a small vicinal coupling constant (³J ≈ 2-5 Hz). Aromatic proton signals. |
| ¹³C NMR | Signals for carboxyl, Cα, Cβ, and aromatic carbons. |
| FT-IR | Broad O-H and N-H stretches, strong C=O stretch, and aromatic C-H and C=C bands. |
| Mass Spec | [M+H]⁺ at m/z 182.1. Characteristic fragmentation pattern. |
Stability and Storage
The stability of (2R,3S)-phenylserine is an important consideration for its long-term storage and handling. As an amino acid, it is susceptible to degradation under certain conditions.
Recommended Storage Conditions
It is recommended to store (2R,3S)-phenylserine in a cool, dry place, away from light and moisture.[3] Refrigeration (2-8 °C) is often suggested for long-term storage to minimize potential degradation.
Stability Testing Protocol
ICH guidelines provide a framework for stability testing of drug substances. A typical stability study for (2R,3S)-phenylserine would involve:
-
Batch Selection: Use at least three primary batches of the material.
-
Storage Conditions: Store samples under long-term (e.g., 25 °C/60% RH or 30 °C/65% RH) and accelerated (e.g., 40 °C/75% RH) conditions.
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Analytical Methods: Use validated stability-indicating analytical methods (e.g., HPLC) to monitor for changes in purity, potency, and the formation of degradation products.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical characteristics of (2R,3S)-phenylserine. A thorough understanding of its structure, solubility, thermal properties, acid-base behavior, and spectroscopic profile is critical for its successful application in research and development. The experimental protocols outlined herein offer a practical framework for the in-house determination and verification of these key parameters. As a vital chiral building block, a comprehensive characterization of (2R,3S)-phenylserine is the foundation for its rational use in the synthesis of complex and valuable molecules.
References
-
Analysis of the four isomers of phenylserine on a chiral column. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor. (2024). Chemistry – A European Journal. [Link]
-
The structure of (2R,3S)-phenylisoserine is an essential part of the... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
DL-threo-beta-Phenylserine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Showing Compound L-Threo-3-phenylserine (FDB022892). (n.d.). FooDB. Retrieved January 14, 2026, from [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). ResearchGate. [Link]
-
Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. (2024). PubMed. [Link]
-
L-erythro-phenylserine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.). HMDB. Retrieved January 14, 2026, from [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
- NMR Spectra and Molecular Structure. (n.d.). In NMR Spectroscopy of the Non-Metallic Elements. Springer.
-
Dataset for aldol synthesis of L-phenylserine. (2026). Zenodo. [Link]
-
Experimental pKa Value Determination of All Ionizable Groups of a Hyperstable Protein. (2025). Angewandte Chemie International Edition. [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Journal of Biomolecular NMR. [Link]
-
3-PHENYLISOSERINE, (2R,3S)-. (n.d.). precisionFDA. Retrieved January 14, 2026, from [Link]
-
(2R,3S)-3-Phenylserine. (n.d.). Luminix Health. Retrieved January 14, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). HMDB. Retrieved January 14, 2026, from [Link]
-
(2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Crystal structure of (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one. (n.d.). Acta Crystallographica Section E. [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]
-
List of molecules and experimental pKa values used for Table 2. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Predicting drug solubility in organic solvents mixtures. (2024). Chemical Engineering Science. [Link]
-
Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. (n.d.). Molecules. [Link]
-
The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. (n.d.). Molecules. [Link]
-
FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute. Retrieved January 14, 2026, from [Link]
-
X‐Ray crystal structures of (a) 3S, (b) 2S1N, (c) 1S2N, (d) 6S, (e)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
X-ray crystal structure of trans-(Rs,2S,3S)-3d. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Absolute pKa Values and Signed Error from Experiment. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (2022). Molecules. [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). The Journal of Organic Chemistry. [Link]
-
FT-IR spectra of phenylalanine: pure (in black) and in water (in red). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
phenyl-[(2R,3S)-3-[4-[(2S,3R)-3-(phenylcarbonyl)oxiran-2-yl]phenyl]oxiran-2-yl]methanone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
-
Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
(-)-Norephedrine. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GSRS [precision.fda.gov]
- 3. luminixhealth.com [luminixhealth.com]
- 4. L-threo-Phenylserine | TRC-P336833-100MG | LGC Standards [lgcstandards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Biocatalytic Production of L-threo-3-Phenylserine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-threo-3-phenylserine, a non-proteinogenic β-hydroxy-α-amino acid, is a chiral building block of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of potent therapeutic agents, including the antibiotic chloramphenicol and the antimalarial agent cyclomarin A.[1] While its presence has been noted in select natural sources, the scientific literature is predominantly focused on its stereoselective synthesis via biocatalytic methods, which leverage microbial enzymes to achieve high purity and yield. This guide provides a comprehensive overview of the known natural distribution of L-threo-3-phenylserine, delves into the key enzymatic pathways utilized for its production, and offers detailed technical protocols for its synthesis and characterization.
Part 1: Natural Distribution and Biological Significance
While the primary value of L-threo-3-phenylserine lies in its role as a synthetic precursor, understanding its natural origins provides context for its biological relevance and potential undiscovered physiological functions.
Documented Natural Sources
Direct isolation of L-threo-3-phenylserine from natural sources is not a common practice due to apparently low concentrations. However, its presence has been detected, though not quantified, in several animal-based foods. These include:
The detection in these tissues suggests that metabolic pathways for its synthesis or modification may exist in vertebrates, although these pathways remain unelucidated. Its presence could make it a potential biomarker for the consumption of these specific foods.[2][3]
Postulated Biosynthesis
A complete, endogenous biosynthetic pathway for L-threo-3-phenylserine in mammals has not been fully described. However, insights from microbial enzymology allow us to postulate a plausible route. The most direct pathway is an aldol condensation reaction between glycine and benzaldehyde. This reaction is catalyzed by a class of enzymes known as phenylserine aldolases , which have been identified in microorganisms like Pseudomonas putida.[4][5] This suggests a potential microbial origin or a convergent evolutionary pathway in other organisms.
Part 2: Biocatalytic Synthesis - A Gateway to Chiral Purity
The challenges associated with controlling the two chiral centers of β-hydroxy-α-amino acids in traditional chemical synthesis have positioned biocatalysis as a superior alternative.[6] Enzymatic approaches offer high stereoselectivity under mild reaction conditions.[1]
Key Enzymes in L-threo-3-Phenylserine Synthesis
Several classes of enzymes have been identified and engineered for the efficient synthesis of L-threo-3-phenylserine. The choice of enzyme is critical as it dictates the stereochemical outcome of the reaction.
| Enzyme Class | EC Number | Source Organism (Example) | Reaction Mechanism | Key Advantage |
| Phenylserine Aldolase (PSA) | 4.1.2.26 | Pseudomonas putida | Reversible aldol condensation of glycine and benzaldehyde.[4][5] | Direct synthesis from simple precursors. |
| L-Threonine Aldolase (LTA) | 4.1.2.48 (low-specificity) | Escherichia coli, Pseudomonas sp. | Aldol condensation between glycine and various aldehydes.[4] | Broad substrate scope for producing derivatives. |
| L-Threonine Transaldolase (LTTA) | N/A | Pseudomonas sp. | Transaldolation between L-threonine (as the amino donor) and benzaldehyde.[1] | High diastereoselectivity and conversion rates. |
| Serine Hydroxymethyltransferase (SHMT) | 2.1.2.1 | Aphanothece halophytica | Reversible cleavage of dl-threo-3-phenylserine.[4] | Potential role in catabolism and synthesis. |
Enzymatic Synthesis Workflow
The synthesis of L-threo-3-phenylserine can be achieved through various enzymatic strategies. The diagram below illustrates two primary routes: a single-enzyme aldol condensation and a more complex, multi-enzyme cascade designed to overcome substrate inhibition and improve yield.
Part 3: Experimental Methodologies
The successful application of biocatalysis requires robust, well-defined protocols. The following sections provide step-by-step methodologies for the synthesis and analysis of L-threo-3-phenylserine.
Protocol: Multi-Enzyme Cascade Synthesis
This protocol is adapted from a system designed to alleviate benzaldehyde inhibition and drive the reaction to completion.[1] It utilizes a cascade involving a carboxylic acid reductase (CAR) to generate benzaldehyde in situ and an alcohol dehydrogenase (ADH) to remove the inhibitory byproduct acetaldehyde.
A. Reagent & Enzyme Preparation:
-
Buffer: Prepare a 100 mM HEPES-NaOH buffer, pH 8.0.
-
Substrates: Prepare stock solutions of benzoic acid (or sodium benzoate), L-threonine, and glucose (for cofactor regeneration).
-
Cofactors: Prepare stock solutions of ATP, NADPH (for CAR), NADH (for ADH), and Pyridoxal 5'-phosphate (PLP, for LTTA).
-
Enzymes: Use purified preparations of L-Threonine Transaldolase (PmLTTA), Carboxylic Acid Reductase, Alcohol Dehydrogenase, and Glucose Dehydrogenase (for cofactor regeneration).
B. Reaction Setup (1 mL Total Volume):
-
To a microcentrifuge tube, add the following components to their final concentrations:
-
HEPES-NaOH buffer (100 mM, pH 8.0)
-
Benzoic Acid (50 mM)
-
L-Threonine (100 mM)
-
PLP (0.2 mM)
-
ATP (50 mM)
-
NADPH (1 mM)
-
NADH (1 mM)
-
Glucose (100 mM)
-
PmLTTA (10 U)
-
Carboxylic Acid Reductase (15 U)
-
Alcohol Dehydrogenase (30 U)
-
Glucose Dehydrogenase (20 U)
-
-
Incubate the reaction at 30°C with gentle agitation for 12-24 hours.
-
Monitor the reaction progress by taking aliquots at time intervals for HPLC analysis.
C. Workflow Diagram:
Protocol: Product Isolation and Purification
-
Enzyme Removal: Terminate the reaction and denature the enzymes by heating the mixture to 80°C for 15 minutes, followed by centrifugation (10,000 x g, 10 min) to pellet the precipitated protein. Alternatively, use ultrafiltration with a 10 kDa molecular weight cutoff membrane.
-
Cation Exchange Chromatography:
-
Adjust the pH of the supernatant to ~3.0 with 1 M HCl to ensure the amine group of phenylserine is protonated.
-
Load the sample onto a strong cation exchange column (e.g., Dowex 50WX8) pre-equilibrated with 0.1 M HCl.
-
Wash the column with deionized water to remove unbound contaminants.
-
Elute the bound L-threo-3-phenylserine using a gradient of aqueous ammonia (e.g., 0 to 2 M).
-
-
Desalting and Lyophilization: Collect the fractions containing the product, pool them, and remove the volatile ammonia buffer by repeated rotary evaporation or lyophilization to obtain the purified solid product.
Protocol: Chiral HPLC Analysis
Confirming the stereochemical purity is essential. This can be achieved using chiral HPLC.
-
Column: TSK gel Enantio L1 column or equivalent chiral stationary phase.[4]
-
Mobile Phase: An isocratic mobile phase, typically consisting of an aqueous solution of copper sulfate (e.g., 2 mM CuSO₄).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample and compare the retention time to analytical standards for the four stereoisomers of 3-phenylserine (L-threo, D-threo, L-erythro, D-erythro) to confirm identity and calculate diastereomeric excess (d.e.) and enantiomeric excess (e.e.).
Part 4: Challenges and Future Outlook
Despite significant progress, challenges in the biocatalytic production of L-threo-3-phenylserine remain. Key issues include the low solubility and inherent toxicity of aldehyde substrates, which can reduce enzyme activity and overall yield.[1] Furthermore, while some enzymes show excellent diastereoselectivity, achieving perfect control (e.g., >99% d.e.) can be difficult.
Future research will likely focus on:
-
Enzyme Engineering: Utilizing directed evolution and rational design to improve enzyme stability, activity, and tolerance to organic solvents and high substrate concentrations.
-
Genome Mining: Searching microbial genomes for novel aldolases and transaldolases with superior catalytic properties.[1]
-
Process Optimization: Developing advanced multi-enzyme cascade reactions and integrated bioprocesses that combine synthesis and purification steps for enhanced efficiency.
-
Elucidating Natural Pathways: Investigating the genetic and biochemical basis for the presence of L-threo-3-phenylserine in animal tissues, which could reveal novel enzymes or metabolic functions.
References
-
Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(3), 1165–1171. [Link]
-
Kim, J., et al. (2010). Synthesis of L-threo-3,4-Dihydroxyphenylserine (L-threo-DOPS) with Thermostabilized Low-Specific L-Threonine Aldolase from Streptomyces coelicolor. Journal of Molecular Catalysis B: Enzymatic, 65(1-4), 93-98. [Link]
-
Human Metabolome Database. (2024). Metabocard for L-Threo-3-Phenylserine (HMDB0002184). HMDB. [Link]
-
FooDB. (2021). Compound L-Threo-3-phenylserine (FDB022892). FooDB. [Link]
-
Xiu, Y., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and kinetic/thermodynamic controls. Systems Microbiology and Biomanufacturing, 2, 705–715. [Link]
-
Liu, J. Q., et al. (1999). A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. Applied Microbiology and Biotechnology, 51(5), 586-91. [Link]
-
Lei, B., et al. (2021). A recombinant L-threonine aldolase with high catalytic efficiency for the asymmetric synthesis of L-threo-phenylserine and L-threo-4-fluorophenylserine. ResearchGate. [Link]
-
ChEBI. (2018). L-threo-3-phenylserine (CHEBI:16795). EMBL-EBI. [Link]
-
Kim, J., et al. (2010). Synthesis of L-threo-2,3-dihydroxyphenylserine (L-threo-DOFS) by thermostable L-threonine aldolase expressed in Corynebacterium glutamicum R. ResearchGate. [Link]
-
Sharma, M. (2018). Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks. University of California, Irvine. [Link]
-
Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology. [Link]
-
Denkova, P., et al. (2014). Isolation and purification of tyrosinase from different plant sources. ResearchGate. [Link]
Sources
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. hmdb.ca [hmdb.ca]
- 3. Showing Compound L-Threo-3-phenylserine (FDB022892) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
Spectroscopic Characterization of (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid. This compound, a key chiral building block, is of significant interest to researchers and scientists in the field of drug development, particularly as a precursor to the side chain of the potent anticancer agent, Taxol.[1][2] This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule.
Introduction: The Significance of this compound
This compound, also known as (2R,3S)-phenylisoserine, possesses a specific stereochemistry that is crucial for its biological activity and its utility in asymmetric synthesis.[3][4] The accurate and unambiguous determination of its structure is paramount for its application in pharmaceutical development. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, the functional groups present, and the overall molecular weight.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are indispensable.
Theoretical Framework
¹H NMR spectroscopy provides information about the chemical environment of protons, their multiplicity (splitting pattern) due to coupling with neighboring protons, and their integration (relative number of protons). ¹³C NMR spectroscopy reveals the number of chemically distinct carbon atoms in the molecule.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.5 | Multiplet |
| H-3 (CH-N) | ~4.0 - 4.5 | Doublet |
| H-2 (CH-O) | ~3.5 - 4.0 | Doublet |
| NH₂ | Variable | Broad Singlet |
| OH | Variable | Broad Singlet |
| COOH | Variable | Broad Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The protons of the NH₂, OH, and COOH groups are exchangeable and may appear as broad singlets or may not be observed depending on the deuterated solvent used.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 180 |
| Phenyl C (quaternary) | 135 - 145 |
| Phenyl CH | 125 - 130 |
| C-3 (CH-N) | 55 - 65 |
| C-2 (CH-O) | 70 - 80 |
Experimental Protocol: NMR Spectroscopic Analysis
Caption: Workflow for NMR Spectroscopic Analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Theoretical Framework
The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for functional groups such as O-H, N-H, C=O, and C=C.
Predicted IR Spectral Data
Based on the functional groups present in this compound, the following characteristic absorption bands are expected. Data from similar compounds like 3-amino-3-phenyl propanoic acid supports these predictions.[8]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) |
| N-H (Amine) | Stretching | 3400 - 3250 (medium) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
Experimental Protocol: IR Spectroscopic Analysis
Caption: Workflow for IR Spectroscopic Analysis.
III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Theoretical Framework
In mass spectrometry, a molecule is ionized, and the resulting ions are separated according to their m/z ratio. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.
Predicted Mass Spectrometric Data
The molecular formula of this compound is C₉H₁₁NO₃. The expected molecular weight is approximately 181.19 g/mol .[3][9]
Table 4: Predicted Mass Spectrometric Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ (protonated molecule) | ~182.08 |
| [M+Na]⁺ (sodium adduct) | ~204.06 |
The fragmentation pattern in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon dioxide (CO₂).
Experimental Protocol: Mass Spectrometric Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. biosynth.com [biosynth.com]
- 4. GSRS [precision.fda.gov]
- 5. Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate(32981-85-4) 1H NMR spectrum [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. 3-Phenylpropionic acid(501-52-0) 1H NMR [m.chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Discovery and History of Phenylserine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylserine, a non-proteinogenic amino acid, holds a significant position in the landscape of synthetic organic chemistry and pharmacology. As a chiral molecule with two stereogenic centers, it exists as four distinct stereoisomers: (2R,3S)- and (2S,3R)-threo-phenylserine, and (2R,3R)- and (2S,3S)-erythro-phenylserine. The unique spatial arrangement of the amino and hydroxyl groups on its backbone has made phenylserine and its derivatives invaluable chiral building blocks, most notably in the synthesis of broad-spectrum antibiotics. This guide provides a comprehensive exploration of the historical discovery, synthesis, stereochemistry, and applications of phenylserine isomers, offering field-proven insights for professionals in drug development and chemical research.
The Historical Lens: From Discovery to Synthetic Mastery
The journey of phenylserine is deeply intertwined with the pioneering work of German chemist Emil Erlenmeyer. While Erlenmeyer is widely recognized for the Erlenmeyer-Plöchl azlactone and amino acid synthesis, first described in the late 19th century, the precise first synthesis of phenylserine itself is a nuanced topic within this body of work. The Erlenmeyer-Plöchl reaction, a cornerstone of amino acid synthesis, involves the condensation of an N-acylglycine with an aldehyde, proceeding through an azlactone intermediate.[1] This powerful method laid the foundational chemistry for accessing a variety of α-amino acids, including the β-hydroxylated structure of phenylserine.
The core principle of this synthesis is the reaction of hippuric acid (N-benzoylglycine) with an aldehyde, such as benzaldehyde, in the presence of acetic anhydride and a weak base like sodium acetate. The acetic anhydride serves as a dehydrating agent, facilitating the formation of an oxazolone (azlactone). This intermediate then undergoes a Perkin-like condensation with the aldehyde to yield an unsaturated azlactone. Subsequent reduction and hydrolysis of this azlactone lead to the formation of the amino acid.[1] This method, in its essence, provided the first viable route to synthetically produce phenylserine.
Stereochemistry: Understanding the Threo and Erythro Isomers
The presence of two chiral centers in phenylserine gives rise to two pairs of enantiomers, designated with the prefixes threo and erythro. This nomenclature originates from the structures of the four-carbon sugars, threose and erythrose. In the context of a Fischer projection, the erythro isomer has similar functional groups on the same side of the carbon backbone, while the threo isomer has them on opposite sides.[2][3]
The biological activity of molecules is often highly dependent on their stereochemistry. In the case of phenylserine, this is most famously exemplified by its relationship with the antibiotic chloramphenicol. The antibacterial properties of chloramphenicol are almost exclusively found in the D-threo isomer of its 1-(p-nitrophenyl)-2-(dichloroacetamido)-1,3-propanediol backbone, which is synthesized from D-threo-p-nitrophenylserine.[4]
Physicochemical Properties of Phenylserine Isomers
The different spatial arrangements of the functional groups in the four isomers of phenylserine lead to distinct physical and chemical properties. These differences are crucial for their separation and have implications for their biological activity and use in synthesis.
| Property | D-threo-phenylserine | L-threo-phenylserine | D-erythro-phenylserine | L-erythro-phenylserine |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ | C₉H₁₁NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol | 181.19 g/mol | 181.19 g/mol | 181.19 g/mol |
| Melting Point (°C) | ~195 (decomposes) | 195 | Data not readily available | Data not readily available |
| CAS Number | 109120-55-0 | 6254-48-4 | Data not readily available | 32946-42-2 |
| Synonyms | (2R,3S)-2-Amino-3-hydroxy-3-phenylpropionic acid | (2S,3R)-2-Amino-3-hydroxy-3-phenylpropionic acid | (2R,3R)-2-Amino-3-hydroxy-3-phenylpropionic acid | (2S,3S)-2-Amino-3-hydroxy-3-phenylpropionic acid |
Chemical Synthesis and Resolution of Isomers
The chemical synthesis of phenylserine typically results in a racemic mixture of isomers, necessitating a resolution step to isolate the desired stereoisomer. The Erlenmeyer-Plöchl synthesis remains a classic and illustrative example of the chemical approach to obtaining the phenylserine backbone.
Experimental Protocol: Erlenmeyer-Plöchl Synthesis of Phenylserine Precursor
This protocol outlines the synthesis of the azlactone precursor to phenylserine.
Materials:
-
Hippuric acid
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (1 equivalent), benzaldehyde (1.1 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the reaction mixture in an oil bath at 100°C for 2 hours with constant stirring. The mixture will become a clear, yellow-orange solution.
-
Allow the mixture to cool slightly, then slowly add ethanol to precipitate the product and quench the excess acetic anhydride.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the yellow crystalline product, 4-benzylidene-2-phenyl-5(4H)-oxazolone, by vacuum filtration.
-
Wash the crystals with cold ethanol and then with water to remove any remaining acetic acid and salts.
-
The crude product can be recrystallized from ethanol or a similar solvent to achieve higher purity.
Causality of Experimental Choices:
-
Acetic Anhydride: Acts as both a solvent and a dehydrating agent, facilitating the cyclization of hippuric acid to form the initial 2-phenyl-5(4H)-oxazolone and the subsequent condensation with benzaldehyde.
-
Sodium Acetate: A weak base that catalyzes the condensation reaction by deprotonating the acidic C-4 position of the oxazolone intermediate.
-
Heating: Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Ethanol Quench and Precipitation: Ethanol reacts with the excess acetic anhydride in an exothermic reaction. Its addition also decreases the solubility of the azlactone product, leading to its precipitation.
Caption: Workflow of the Erlenmeyer-Plöchl synthesis for phenylserine.
Experimental Protocol: Resolution of DL-threo-Phenylserine
The separation of enantiomers, or resolution, is a critical step in obtaining chirally pure compounds. A common method involves the formation of diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]
Materials:
-
DL-threo-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid (N-benzoyl-DL-threo-phenylserine)
-
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (chiral resolving agent)
-
Methanol
-
Hydrochloric acid
Procedure:
-
Dissolve the racemic N-benzoyl-DL-threo-phenylserine in warm methanol.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, in warm methanol.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The salt of one diastereomer, (2R,3S)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid with the resolving agent, will preferentially crystallize due to lower solubility.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
The mother liquor will be enriched in the other diastereomer, (2S,3R)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid.
-
To recover the free amino acid, treat the separated diastereomeric salt with a dilute acid, such as hydrochloric acid, to break the salt linkage.
-
The resolving agent can be recovered, and the desired N-benzoyl-L-threo-phenylserine can be isolated.
-
Hydrolyze the N-benzoyl group by refluxing in hydrochloric acid to yield the final optically active L-threo-phenylserine.[6]
Causality of Experimental Choices:
-
N-benzoylation: The protection of the amino group as a benzamide facilitates the handling and crystallization of the compound.
-
Chiral Resolving Agent: The use of an enantiomerically pure base allows for the formation of diastereomeric salts with the racemic acid. The different spatial arrangements of these salts lead to differences in their crystal lattice energies and, consequently, their solubilities.
-
Fractional Crystallization: This technique exploits the solubility differences between the diastereomeric salts to separate them.
-
Acidification and Hydrolysis: These final steps are necessary to remove the resolving agent and the N-benzoyl protecting group to yield the pure enantiomer of phenylserine.
Caption: General workflow for the chiral resolution of phenylserine isomers.
Enzymatic Pathways: Nature's Approach to Phenylserine Synthesis and Degradation
In biological systems, phenylserine isomers are involved in specific metabolic pathways, primarily mediated by aldolases. Phenylserine aldolase (EC 4.1.2.26) is a key enzyme that catalyzes the reversible cleavage of L-threo-3-phenylserine into glycine and benzaldehyde.[7][8] This enzyme is pyridoxal 5'-phosphate (PLP)-dependent and can also act on L-erythro-3-phenylserine.[7] The reversible nature of this reaction allows for both the degradation and synthesis of phenylserine isomers.
This enzymatic activity has been harnessed for biotechnological applications, providing a green and highly stereoselective alternative to chemical synthesis. Threonine aldolases have also been employed for the synthesis of phenylserine and its derivatives.[9]
Caption: Reversible reaction catalyzed by Phenylserine Aldolase.
Applications in Drug Development
The primary significance of phenylserine isomers in the pharmaceutical industry lies in their role as chiral precursors for the synthesis of important antibiotics.
-
D-threo-phenylserine derivatives: The most critical application is in the synthesis of chloramphenicol . The D-threo isomer of p-nitrophenylserine is an essential intermediate in the industrial production of this broad-spectrum antibiotic.[4]
-
L-threo-phenylserine derivatives: This isomer is a key building block for several modern antibiotics:
-
Thiamphenicol: A synthetic analogue of chloramphenicol, synthesized from a derivative of L-threo-phenylserine.[10]
-
Florfenicol: Another important synthetic antibiotic, particularly in veterinary medicine, is also derived from an L-threo-phenylserine precursor.[10][11]
-
Cyclomarin A: L-threo-phenylserine is used in the synthesis of this cyclic peptide which exhibits antiviral, antibiotic, and antimalarial properties.[12]
-
-
L-erythro-phenylserine and D-erythro-phenylserine: These isomers are also valuable as chiral synthons in the asymmetric synthesis of other biologically active molecules.[10][11]
The ability to selectively synthesize or isolate a specific stereoisomer of phenylserine is therefore of paramount importance for the efficient and cost-effective production of these life-saving drugs.
Conclusion
The discovery and subsequent synthetic exploration of phenylserine isomers represent a significant chapter in the history of organic chemistry and drug development. From the foundational principles of the Erlenmeyer-Plöchl synthesis to the modern application of enzymatic resolutions, the journey to obtain stereochemically pure phenylserine has been driven by the profound impact of chirality on biological activity. For researchers and scientists today, a deep understanding of the history, stereochemistry, and synthetic methodologies associated with phenylserine is crucial for the continued development of novel therapeutics and chiral technologies. The legacy of phenylserine serves as a powerful reminder of the elegance and importance of stereocontrol in the molecular world.
References
- EP1948594B1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google P
- WO2007054147A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google P
-
Enhanced synthesis of chloramphenicol intermediate L-threo-p-nitrophenylserine using engineered L-threonine transaldolase and by-product elimination | Request PDF - ResearchGate. (URL: [Link])
- US20090149657A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google P
-
New stereoselective synthesis of thiamphenicol and florfenicol from enantiomerically pure cyanohydrin: a chemo-enzymatic approach | Request PDF - ResearchGate. (URL: [Link])
-
A novel approach to the synthesis of florfenicol. (URL: [Link])
-
Phenylserine aldolase - Grokipedia. (URL: [Link])
- CN110386884B - Preparation method of florfenicol intermediate compound - Google P
-
L-erythro-phenylserine | C9H11NO3 | CID 6919634 - PubChem - NIH. (URL: [Link])
- Florfenicol synthesizing method - EP3133061A1 - Google P
-
Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine by modulating aldehydes inhibition and. (URL: [Link])
- [Enzymic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta ... - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/13596376/)
-
-
The synthesis of β-phenylserines - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
-
-
Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... - ResearchGate. (URL: [Link])
-
Phenylserine aldolase - Grokipedia. (URL: [Link])
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia. (URL: [Link])
-
Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed. (URL: [Link])
- EP0323846A2 - Process of preparing thiamphenicol - Google P
- CN101812000A - Preparation method of thiamphenicol - Google P
- US4605759A - Process for production of β-phenylserine - Google P
-
Showing Compound L-Threo-3-phenylserine (FDB022892) - FooDB. (URL: [Link])
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. (URL: [Link])
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (URL: [Link])
-
Chiral resolution - Wikipedia. (URL: [Link])
-
Phenylserine aldolase - Wikipedia. (URL: [Link])
-
Part 6: Resolution of Enantiomers - Chiralpedia. (URL: [Link])
-
Stereochemistry of the β-Phenylserines: Improved Preparation of Allophenylserine1 | Journal of the American Chemical Society. (URL: [Link])
-
18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. (URL: [Link])
-
Phenylalanine hydroxylation and the tyrosine degradation pathway .... - ResearchGate. (URL: [Link])
-
Chiral Resolution Screening | Solid State | Onyx Scientific. (URL: [Link])
-
Erythro and Threo - Chemistry Steps. (URL: [Link])
-
Threose - Wikipedia. (URL: [Link])
-
Natural bioactive products containing L-threo-phenylserine - ResearchGate. (URL: [Link])
Sources
- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 3. Threose - Wikipedia [en.wikipedia.org]
- 4. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 8. Phenylserine aldolase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel approach to the synthesis of florfenicol [wisdomlib.org]
- 12. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
(2R,3S)-phenylserine CAS number and molecular formula
An In-Depth Technical Guide to (2R,3S)-Phenylserine for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Stereochemical Complexity of Phenylserine
Phenylserine, a non-proteinogenic β-hydroxy-α-amino acid, represents a foundational chiral building block in synthetic organic chemistry and drug development. Its structure incorporates two adjacent stereocenters, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3R). These isomers are grouped into two diastereomeric pairs: threo and erythro. This guide focuses specifically on the (2R,3S)-phenylserine isomer, also known as D-threo-3-phenylserine.
The precise control and characterization of stereochemistry are paramount in pharmaceutical development, as different stereoisomers of a molecule can exhibit dramatically different pharmacological and toxicological profiles. (2R,3S)-Phenylserine and its derivatives serve as critical intermediates in the synthesis of several important pharmaceutical agents. Understanding its properties, synthesis, and analysis is therefore essential for researchers aiming to leverage this versatile scaffold. This document provides a comprehensive technical overview, grounded in established scientific principles and methodologies, to support its effective application in a research and development setting.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity begins with its fundamental descriptors. For (2R,3S)-Phenylserine, these are globally recognized and cataloged in numerous chemical databases.
-
Chemical Name: (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid[1][2]
-
Synonyms: D-Threo-3-phenylserine, D-threo-β-Phenylserine, threo-beta-Hydroxy-D-phenylalanine[1][3][4]
A summary of its key physicochemical properties is presented below for quick reference. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 181.19 g/mol | [1][2][3][5] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 182-184 °C | [1][3] |
| Boiling Point | 398.0 ± 42.0 °C (Predicted) | [1][5] |
| Density | ~1.335 g/cm³ | [1][3] |
| Storage Temperature | +2 to +8 °C | [5][7] |
The Foundation: Synthesis and Stereochemical Control
The utility of (2R,3S)-phenylserine is entirely dependent on the ability to synthesize it with high diastereomeric and enantiomeric purity. The proximity of the two stereocenters presents a significant synthetic challenge, necessitating methods that can precisely control the three-dimensional arrangement of the amino and hydroxyl groups.
Causality in Synthetic Strategy: Why Biocatalysis is Often Preferred
While classical chemical methods like aldol additions can generate the phenylserine backbone, they often produce mixtures of diastereomers (threo and erythro), requiring difficult purification steps or complex chiral auxiliaries to direct the stereochemistry.[8] For this reason, biocatalysis has emerged as a powerful and highly efficient alternative. Enzymes, particularly aldolases, operate with exquisite stereocontrol, often obviating the need for protecting groups and proceeding under mild, aqueous conditions.
L-Threonine aldolases (LTAs), for instance, can catalyze the condensation of glycine (as the nucleophile) and benzaldehyde (as the electrophile) to directly form phenylserine.[9] The enzyme's active site acts as a chiral template, forcing the substrates to approach each other in a specific orientation, thereby yielding a product with high stereopurity.
Representative Synthetic Workflow: Enzymatic Synthesis
The following protocol outlines a generalized, high-level workflow for the biocatalytic synthesis of phenylserine isomers.
Protocol: L-Threonine Aldolase (LTA) Mediated Synthesis of Phenylserine
-
Enzyme Preparation:
-
Obtain or prepare a whole-cell catalyst expressing a suitable L-Threonine Aldolase or a purified LTA enzyme solution. The choice between whole-cell and purified enzyme depends on cost, stability, and downstream processing considerations. Whole cells are often more cost-effective and stable but may lead to more complex product purification.
-
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 8.5).[10]
-
Add substrates: glycine (e.g., 100 mM) and benzaldehyde (e.g., 10 mM). Glycine is typically supplied in excess as it serves as the nucleophilic donor.[10]
-
Initiate the reaction by adding the LTA catalyst (e.g., a specific percentage of wet whole cells or units of purified enzyme).[10]
-
-
Reaction Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 30-37 °C) with gentle agitation.
-
Periodically withdraw aliquots to monitor substrate consumption and product formation. This is typically accomplished using High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction reaches completion (or equilibrium), terminate it by removing the catalyst (e.g., via centrifugation for whole cells).
-
Adjust the pH of the supernatant to the isoelectric point of phenylserine to induce precipitation, or use ion-exchange chromatography for purification.
-
Isolate the solid product by filtration, wash with a cold solvent (e.g., water or ethanol), and dry under vacuum.
-
Caption: Diagram 1: Generalized Biocatalytic Synthesis Workflow.
Analytical Characterization: Ensuring Stereochemical Purity
Confirming the identity and, most critically, the stereochemical purity of (2R,3S)-phenylserine is a non-trivial analytical challenge. Since stereoisomers possess identical mass and connectivity, methods sensitive to three-dimensional structure are required.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone of stereoisomer analysis. The underlying principle involves the use of a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral selector that transiently and reversibly interacts with the analytes (the phenylserine isomers). These interactions form short-lived diastereomeric complexes, which have different energies and stabilities. Consequently, the different stereoisomers travel through the column at different rates, enabling their separation and quantification.[11]
Enhancing Resolution: Derivatization with Marfey's Reagent
For challenging separations, particularly for Cβ-epimers like the threo and erythro isomers of phenylserine, chemical derivatization can significantly enhance resolution.[12] Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a widely used chiral derivatizing agent.
The primary amine of each phenylserine stereoisomer reacts with Marfey's reagent to form stable diastereomeric adducts. These adducts have significantly different shapes and polarities compared to the parent molecules, which amplifies the differential interactions with the (typically achiral) stationary phase (e.g., C18). This often leads to much greater separation than analyzing the underivatized amino acids on a chiral column.[12]
Caption: Diagram 2: Analytical Workflow for Stereoisomer Purity.
Applications in Research and Drug Development
The value of (2R,3S)-phenylserine lies in its role as a versatile chiral building block. Its defined stereochemistry is transferred to more complex molecules, ensuring the final active pharmaceutical ingredient (API) is enantiomerically pure.
-
Antibiotic Synthesis: Derivatives of phenylserine are crucial intermediates in the synthesis of broad-spectrum antibiotics. For example, p-nitro-phenylserine is a known precursor in the manufacture of chloramphenicol.[10] Similarly, sulfur-substituted analogs of (2S,3R)-phenylserine are enantiopure precursors for thiamphenicol and florfenicol.[13]
-
Anticancer Drug Scaffolds: While not phenylserine itself, the closely related compound (2R,3S)-3-phenylisoserine forms the critical C13 side chain of Paclitaxel (Taxol®) and related taxane anticancer agents.[14][15] The stereochemistry of this side chain is essential for the drug's mechanism of action, which involves stabilizing microtubules and arresting cell division. The synthetic methodologies developed for phenylserine are often adaptable to its isomer, phenylisoserine.
Conclusion
(2R,3S)-phenylserine is more than a simple chemical reagent; it is an enabling tool for the stereocontrolled synthesis of complex, biologically active molecules. Its correct identification via its CAS number (109120-55-0) and molecular formula (C₉H₁₁NO₃) is the first step for any researcher. A deep understanding of the stereoselective synthetic strategies, particularly leveraging biocatalysis, and the rigorous analytical methods required to confirm its purity, is essential for its successful application. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral building blocks like (2R,3S)-phenylserine in the drug discovery and development pipeline remains undiminished.
References
-
ChemWhat. (2R,3S)-3-PHENYLSERINE CAS#: 109120-55-0.[Link]
-
Wiley Online Library. Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor.[Link]
-
Luminix Health. (2R,3S)-3-Phenylserine.[Link]
-
Watson International. (2R,3S)-3-Phenylserine CAS 109120-55-0.[Link]
-
PubChem. D-threo-3-phenylserine | C9H11NO3 | CID 672406.[Link]
-
ACS Publications. Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol.[Link]
- Google Patents.Process for the preparation of (2R,3S)
-
National Institutes of Health (NIH). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.[Link]
-
Arkivoc. Asymmetric synthesis of all isomers of α-methyl-β-phenylserine.[Link]
-
National Institutes of Health (NIH). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH.[Link]
-
Zenodo. Dataset for aldol synthesis of L-phenylserine.[Link]
-
Luminix Health. (2R,3S)-3-Phenylserine.[Link]
Sources
- 1. (2R,3S)-3-PHENYLSERINE | 109120-55-0 [amp.chemicalbook.com]
- 2. D-threo-3-phenylserine | C9H11NO3 | CID 672406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. echemi.com [echemi.com]
- 5. luminixhealth.com [luminixhealth.com]
- 6. watson-int.com [watson-int.com]
- 7. luminixhealth.com [luminixhealth.com]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. researchgate.net [researchgate.net]
- 10. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Solubility and Stability of L-threo-3-Phenylserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-3-Phenylserine, a derivative of the amino acid phenylalanine, is a chiral synthon of significant interest in the pharmaceutical and chemical industries.[1][2] Its structural complexity and stereochemical properties make it a valuable building block for the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective utilization in drug development, from formulation design to ensuring the shelf-life and efficacy of the final product.
This technical guide provides a comprehensive overview of the core physicochemical properties, solubility characteristics, and stability profile of L-threo-3-phenylserine. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to work with this compound effectively. The guide delves into the theoretical underpinnings of its behavior in various solvent systems and under different stress conditions, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties of L-threo-3-Phenylserine
A solid grasp of the fundamental physicochemical properties of L-threo-3-phenylserine is the starting point for any rational approach to its formulation and handling. These properties govern its behavior in both solid and solution states.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁NO₃ | [3][4] |
| Molecular Weight | 181.19 g/mol | [3][4] |
| Appearance | Off-White to Pale Beige Solid | [5] |
| Melting Point | 195-197 °C (decomposes) | [6] |
| pKa (Strongest Acidic) | 2.06 ± 0.10 (Predicted) | [5] |
| pKa (Strongest Basic) | 8.88 (Predicted) | [7] |
| Predicted Water Solubility | 11.1 g/L | [7] |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and is a key consideration in the development of parenteral and oral dosage forms. The solubility of L-threo-3-phenylserine, like other amino acids, is influenced by factors such as the solvent system, pH, and temperature.
General Solubility Characteristics
L-threo-3-Phenylserine is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in heated water.[5] The presence of both a carboxylic acid and an amino group, along with a hydroxyl group and a phenyl ring, imparts a degree of polarity while also introducing hydrophobic character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent environment.
Impact of pH on Aqueous Solubility
The pH of an aqueous solution will significantly impact the ionization state of L-threo-3-phenylserine and, consequently, its solubility. At its isoelectric point (pI), the molecule will exist predominantly as a zwitterion with a net neutral charge, typically resulting in minimum solubility. In acidic conditions (pH < pI), the amino group will be protonated (–NH₃⁺), leading to a net positive charge and increased solubility as the salt form. Conversely, in basic conditions (pH > pI), the carboxylic acid group will be deprotonated (–COO⁻), resulting in a net negative charge and also enhancing solubility. A comprehensive pH-solubility profile is essential for the development of aqueous formulations.
Solubility in Organic and Mixed Solvents
For non-aqueous formulations or purification processes, understanding the solubility in organic solvents is crucial. Generally, the solubility of amino acids decreases with decreasing solvent polarity.[4] Therefore, L-threo-3-phenylserine is expected to have low solubility in apolar solvents. The use of co-solvents, such as ethanol-water or methanol-water mixtures, can be a viable strategy to enhance its solubility.[4]
Experimental Workflow for Solubility Determination
A systematic approach is necessary to accurately characterize the solubility of L-threo-3-phenylserine. The following workflow outlines the key steps:
Caption: A logical workflow for a comprehensive solubility assessment of L-threo-3-phenylserine.
Detailed Protocol for Isothermal Equilibrium Solubility Measurement
This protocol describes a standard method for determining the equilibrium solubility of L-threo-3-phenylserine in a given solvent at a specific temperature.
Materials:
-
L-threo-3-phenylserine
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, buffered solutions of varying pH)
-
Thermostatically controlled shaker bath or incubator
-
Centrifuge
-
Validated HPLC method for quantification
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of L-threo-3-phenylserine to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
-
Equilibration:
-
Place the containers in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established in preliminary experiments.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the samples to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the validated analytical method.
-
Analyze the diluted sample using the validated HPLC method to determine the concentration of L-threo-3-phenylserine.
-
-
Data Analysis:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Stability Profile
Assessing the stability of L-threo-3-phenylserine is critical for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products that could impact its safety and efficacy. Forced degradation studies are an essential tool for understanding the intrinsic stability of the molecule.
Potential Degradation Pathways
The chemical structure of L-threo-3-phenylserine suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The ester-like linkage at the β-position could be susceptible to hydrolysis under acidic or basic conditions, although this is less likely than other pathways. The primary degradation under these conditions is more likely to involve other functional groups.
-
Oxidation: The benzylic hydroxyl group and the secondary amine are potential sites for oxidation.
-
Decarboxylation: Like many amino acids, L-threo-3-phenylserine could undergo decarboxylation, especially at elevated temperatures.
-
Enzymatic Degradation: It is known that L-threo-3-phenylserine can be enzymatically cleaved by phenylserine aldolase to yield benzaldehyde and glycine. Further enzymatic degradation can lead to the formation of 2-aminoacetophenone and CO₂.[8] These pathways provide insights into potential chemical degradation routes.
Caption: A workflow for the development and validation of a stability-indicating HPLC method.
Detailed Protocol for HPLC Method Development and Validation
This protocol provides a general framework for developing and validating a stability-indicating RP-HPLC method for L-threo-3-phenylserine.
1. Method Development:
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
A-phase: An aqueous buffer (e.g., phosphate or acetate buffer) with a pH that provides good peak shape and retention.
-
B-phase: An organic modifier (e.g., acetonitrile or methanol).
-
-
Detection: Use a PDA detector to monitor the elution profile at a wavelength where L-threo-3-phenylserine has significant absorbance (e.g., around 210-220 nm, or higher if the phenyl ring provides a suitable chromophore).
-
Optimization:
-
Run a gradient elution to separate the parent compound from its degradation products generated during forced degradation studies.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate resolution (>2) between all peaks of interest.
-
2. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity:
-
Inject the blank, placebo (if in a formulation), L-threo-3-phenylserine standard, and all forced degradation samples.
-
Demonstrate that there are no interfering peaks at the retention time of L-threo-3-phenylserine.
-
Perform peak purity analysis using the PDA detector.
-
-
Linearity:
-
Prepare a series of at least five concentrations of L-threo-3-phenylserine over a specified range (e.g., 50-150% of the target concentration).
-
Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by spiking a known amount of L-threo-3-phenylserine into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, 120%).
-
The recovery should typically be within 98-102%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of a homogeneous sample on the same day.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis on different days with different analysts and/or equipment.
-
The relative standard deviation (RSD) should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally make small variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain unaffected by these small changes.
-
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of L-threo-3-phenylserine. While some physicochemical properties are known or can be predicted, there is a clear need for more extensive experimental data, particularly in the areas of quantitative solubility in various pharmaceutically relevant solvents and a detailed characterization of its degradation products under forced conditions. The protocols and workflows outlined herein offer a robust starting point for researchers and drug development professionals to generate this critical data, thereby enabling the development of safe, stable, and efficacious pharmaceutical products containing L-threo-3-phenylserine. A thorough and data-driven approach to characterizing its solubility and stability will ultimately de-risk the development process and contribute to successful formulation and commercialization.
References
-
Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(2), 771–777. [Link]
-
ResearchGate. Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... [Link]
-
FooDB. Showing Compound L-Threo-3-phenylserine (FDB022892). [Link]
-
PubChem. DL-threo-beta-Phenylserine. [Link]
-
Human Metabolome Database. Showing metabocard for L-Threo-3-Phenylserine (HMDB0002184). [Link]
-
EMBL-EBI. L-threo-3-phenylserine (CHEBI:16795). [Link]
-
Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. [Link]
-
Singh, R., & Rehman, Z. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology, 5(1), 1-9. [Link]
-
Liu, J. Q., et al. (1999). A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. Applied and Environmental Microbiology, 65(5), 586-91. [Link]
-
PubChem. L-erythro-phenylserine. [Link]
-
EMBL-EBI. L-threo-3-phenylserine (CHEBI:16795). [Link]
Sources
- 1. L-erythro-phenylserine | C9H11NO3 | CID 6919634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-threo-Phenylserine | TRC-P336833-100MG | LGC Standards [lgcstandards.com]
- 5. jmb.or.kr [jmb.or.kr]
- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biosynthesis of β-Hydroxy-α-Amino Acids
This guide provides a comprehensive exploration of the enzymatic pathways governing the synthesis of β-hydroxy-α-amino acids (β-HAAs), a critical class of molecules in pharmaceutical development and chemical biology. We will delve into the core enzymatic families responsible for their biosynthesis, dissect their catalytic mechanisms, and present field-proven insights for their application in research and drug development.
The Significance of β-Hydroxy-α-Amino Acids: Chiral Building Blocks for Modern Medicine
β-Hydroxy-α-amino acids are not merely metabolic intermediates; they are foundational chiral building blocks for a vast array of biologically active molecules.[1][2][3] Their defining structural feature—two adjacent chiral centers at the α- and β-carbons—imparts a high degree of stereochemical complexity, which is crucial for the specific molecular interactions that underpin therapeutic efficacy. These valuable compounds are integral components of numerous pharmaceuticals, including antibiotics like hypeptin and katanosin B, as well as other bioactive natural products.[4][5] The development of efficient and stereoselective methods for their synthesis is a paramount objective in medicinal chemistry and drug discovery.[6][7][8][9][10]
Key Enzymatic Pathways in β-HAA Biosynthesis
Nature has evolved a sophisticated enzymatic toolkit for the construction of β-HAAs. The primary biocatalysts involved in these pathways are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the formation of a crucial carbon-carbon bond.[11][12] This guide will focus on the three major classes of enzymes that have garnered significant attention for their synthetic utility: Threonine Aldolases (TAs), Threonine Transaldolases (TTAs), and Serine Hydroxymethyltransferases (SHMTs).[1]
Threonine Aldolases (TAs): Masters of Reversible Aldol Condensation
Threonine aldolases (EC 4.1.2.5, 4.1.2.48, 4.1.2.49) are PLP-dependent enzymes that catalyze the reversible retro-aldol cleavage of threonine to glycine and acetaldehyde.[11][13] This reversibility is the cornerstone of their synthetic utility, allowing for the condensation of glycine with a wide variety of aldehydes to form β-HAAs.[14][15]
The thermodynamic equilibrium of the TA-catalyzed reaction favors the cleavage of threonine.[11] Therefore, to drive the reaction towards the synthesis of β-HAAs, a significant excess of glycine is employed. This strategic choice shifts the equilibrium towards the desired aldol condensation product.[13]
The catalytic cycle of threonine aldolase is a classic example of PLP-dependent catalysis. The key steps are as follows:
-
Internal Aldimine Formation: The PLP cofactor is initially bound to a conserved lysine residue in the enzyme's active site via a Schiff base, forming an "internal aldimine".[11]
-
Transaldimination: The amino group of the glycine substrate displaces the lysine residue, forming a new Schiff base with the PLP cofactor, known as the "external aldimine".
-
Deprotonation and Nucleophilic Attack: A basic residue in the active site abstracts a proton from the α-carbon of glycine, forming a stabilized carbanion. This nucleophilic glycine equivalent then attacks the carbonyl carbon of the aldehyde substrate.
-
C-C Bond Formation and Product Release: This attack forms the new Cα-Cβ bond. Subsequent hydrolysis of the Schiff base releases the newly synthesized β-hydroxy-α-amino acid and regenerates the internal aldimine, preparing the enzyme for another catalytic cycle.
Threonine aldolases exhibit high stereoselectivity for the α-carbon, but the selectivity at the β-carbon can vary depending on the specific enzyme and the aldehyde substrate.[12][13] L-threonine aldolases typically produce L-amino acids, while D-threonine aldolases yield D-amino acids.[16] The stereochemical outcome at the β-carbon (syn vs. anti) is influenced by the steric and electronic properties of the aldehyde and the architecture of the enzyme's active site.[17][18]
Threonine Transaldolases (TTAs): A Promiscuous Approach to β-HAA Synthesis
Threonine transaldolases represent a subclass of enzymes with significant potential for the synthesis of a diverse range of β-HAAs.[19] These enzymes, such as ObiH, have demonstrated a remarkable promiscuity, accepting a variety of aromatic, aliphatic, and heterocyclic aldehydes as substrates.[5][19]
-
Broad Substrate Scope: TTAs can accommodate a wider range of aldehyde substrates compared to some threonine aldolases.[19]
-
High Stereoselectivity: Many TTAs exhibit excellent stereoselectivity, often favoring the threo diastereomer.[20]
Serine Hydroxymethyltransferases (SHMTs): A Central Role in One-Carbon Metabolism and Beyond
Serine hydroxymethyltransferase (SHMT) (EC 2.1.2.1) is a ubiquitous PLP-dependent enzyme that plays a pivotal role in cellular one-carbon metabolism.[21][22] It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate.[22][23]
Beyond its physiological role, SHMT has been harnessed for the synthesis of β-HAAs.[1] The enzyme can catalyze the condensation of glycine with various aldehydes, similar to threonine aldolases.[4] The diastereospecific formation of L-allo-threonine from glycine and acetaldehyde by the E. coli SHMT (GlyA) has been well-studied for preparative scale synthesis.[24]
The mechanism of SHMT in the context of β-HAA synthesis is analogous to that of threonine aldolases, involving the formation of a glycine-PLP external aldimine that acts as a nucleophile.[21][23] The reaction proceeds through a retro-aldol mechanism.[25][26] A key distinction in its physiological role is the subsequent transfer of a one-carbon unit to tetrahydrofolate.[21][23]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear endpoints and controls to ensure the integrity of the results.
Enzyme Activity Assay for Threonine Aldolase
This protocol provides a method for determining the activity of a threonine aldolase by monitoring the consumption of the aldehyde substrate.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Glycine
-
100 mM Aldehyde substrate
-
0.05 mM Pyridoxal-5'-phosphate (PLP)
-
50 mM Tris buffer, pH 8.0
-
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified threonine aldolase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C with gentle agitation.
-
Time-Point Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1 M HCl.
-
Analysis: Analyze the consumption of the aldehyde substrate and the formation of the β-HAA product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation: Quantitative Analysis of Enzyme Activity
| Time (min) | Aldehyde Concentration (mM) | β-HAA Concentration (mM) |
| 0 | 100 | 0 |
| 5 | 85 | 15 |
| 10 | 72 | 28 |
| 20 | 51 | 49 |
| 30 | 35 | 65 |
Preparative Scale Synthesis of a β-HAA using a Whole-Cell Biocatalyst
This protocol outlines a method for the scalable synthesis of a β-HAA using E. coli cells overexpressing a threonine transaldolase like ObiH.[5][20]
Step-by-Step Methodology:
-
Cell Culture and Induction: Grow E. coli cells carrying the expression plasmid for the desired enzyme in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation and resuspend the cell pellet in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5) to create a whole-cell biocatalyst suspension.
-
Reaction Setup: In a reaction vessel, combine:
-
Reaction Incubation: Incubate the reaction at 37°C for 18-24 hours with agitation.
-
Reaction Quenching and Product Isolation: Quench the reaction by adding an equal volume of acetonitrile.[5][20] Pellet the cell debris by centrifugation. The supernatant containing the product can then be purified using techniques such as reverse-phase chromatography.[5][20]
Future Perspectives and Challenges
The enzymatic synthesis of β-HAAs offers a sustainable and highly selective alternative to traditional chemical methods.[1][20] However, challenges remain, including the often-moderate yields and low diastereoselectivities for certain substrates.[13] Future research will undoubtedly focus on enzyme engineering and directed evolution to enhance catalytic efficiency, broaden the substrate scope, and fine-tune the stereoselectivity of these powerful biocatalysts. The discovery of novel enzymes from diverse microbial sources will also continue to expand the synthetic toolbox for accessing these valuable chiral building blocks.
References
-
Serine hydroxymethyltransferase. Wikipedia. [Link]
-
Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. American Chemical Society. [Link]
-
Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. PubMed. [Link]
-
Discovery and directed evolution of C–C bond formation enzymes for the biosynthesis of β-hydroxy-α-amino acids and derivatives. Taylor & Francis Online. [Link]
-
Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. National Institutes of Health. [Link]
-
Serine hydroxymethyltransferase. M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
Theoretical Evaluation of the Reaction Mechanism of Serine Hydroxymethyltransferase. ACS Publications. [Link]
-
Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. PubMed. [Link]
-
Serine hydroxymethyltransferase. Grokipedia. [Link]
-
Theoretical Evaluation of the Reaction Mechanism of Serine Hydroxymethyltransferase. PubMed. [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. National Institutes of Health. [Link]
-
Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society. [Link]
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. ASM Journals. [Link]
-
Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids by ObiH. ResearchGate. [Link]
-
Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and d-threonine aldolase. ResearchGate. [Link]
-
Threonine aldolase. Grokipedia. [Link]
-
On the catalytic mechanism and stereospecificity of Escherichia coli L-threonine aldolase. FEBS Press. [Link]
-
Threonine aldolases. PubMed. [Link]
-
Stereoselective synthesis of beta-hydroxy-alpha-amino acids beta-substituted with non-aromatic heterocycles. CNR-IRIS. [Link]
-
Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. National Institutes of Health. [Link]
-
β-hydroxy-α-amino acids (βHAAs) serve as building blocks for many biological active chemicals and pharmaceutical drugs. ResearchGate. [Link]
-
X-ray Structures of Threonine Aldolase Complexes: Structural Basis of Substrate Recognition. ACS Publications. [Link]
-
Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. The University of Queensland. [Link]
-
Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. University of Wisconsin–Madison. [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. [Link]
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PubMed Central. [Link]
-
Identity and some properties of the L-threonine aldolase activity manifested by pure 2-amino-3-ketobutyrate ligase of Escherichia coli. PubMed. [Link]
-
L-allo-threonine aldolase. Wikipedia. [Link]
-
Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2). ResearchGate. [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
-
Towards preparative asymmetric synthesis of beta-hydroxy-alpha-amino acids: L-allo-threonine formation from glycine and acetaldehyde using recombinant GlyA. PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buller.chem.wisc.edu [buller.chem.wisc.edu]
- 6. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of beta-hydroxy-alpha-amino acids beta-substituted with non-aromatic heterocycles [iris.cnr.it]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Threonine aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. On the catalytic mechanism and stereospecificity of Escherichia coli L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 22. grokipedia.com [grokipedia.com]
- 23. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 24. Towards preparative asymmetric synthesis of beta-hydroxy-alpha-amino acids: L-allo-threonine formation from glycine and acetaldehyde using recombinant GlyA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Theoretical Evaluation of the Reaction Mechanism of Serine Hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol Guide: Synthesis of Enantiomerically Pure (2R,3S)-2-Amino-3-Hydroxy-3-Phenylpropanoic Acid
Introduction: The Significance of (2R,3S)-Phenylisoserine
(2R,3S)-2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as (2R,3S)-phenylisoserine, is a non-proteinogenic amino acid of immense pharmaceutical importance. Its most notable role is as the C-13 side chain of the blockbuster anticancer drug, Paclitaxel (Taxol®)[1][2][3]. The specific stereochemistry of this side chain is crucial for the drug's potent antimicrotubule activity[4]. Consequently, the development of efficient and stereoselective synthetic routes to enantiomerically pure (2R,3S)-phenylisoserine and its derivatives is a critical endeavor in medicinal chemistry and drug development[5]. This guide provides an in-depth overview of the prevalent synthetic strategies, complete with detailed protocols and the rationale behind key experimental choices.
Strategic Approaches to Enantiopure (2R,3S)-Phenylisoserine
The synthesis of a molecule with two adjacent chiral centers in a specific configuration presents a significant stereochemical challenge. The primary strategies to achieve this for (2R,3S)-phenylisoserine can be broadly categorized into asymmetric synthesis, resolution of racemic mixtures, and enzymatic synthesis.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to directly generate the desired stereoisomer from prochiral starting materials, offering an elegant and often more efficient approach than resolution.
The Evans aldol reaction is a cornerstone of asymmetric synthesis, renowned for its high diastereoselectivity in the formation of β-hydroxy carbonyl compounds[6][7][8][9]. This method employs a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an aldol reaction between an enolate and an aldehyde[10].
Causality of Stereocontrol: The chiral auxiliary is temporarily incorporated into the starting material. Its bulky substituents create a sterically hindered environment, forcing the incoming electrophile (in this case, benzaldehyde) to approach from a specific face of the enolate. The reaction proceeds through a highly organized, chair-like six-membered transition state, chelated to a Lewis acid (commonly a boron triflate), which locks the conformation and dictates the syn stereochemistry of the product[6][7][9]. The choice of the specific enantiomer of the chiral auxiliary determines which of the two possible syn enantiomers is formed.
Experimental Workflow: Evans Asymmetric Aldol Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Evans aldol ppt | PPTX [slideshare.net]
- 9. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Note: Enzymatic Resolution of DL-threo-Phenylserine for Pharmaceutical Intermediate Synthesis
Introduction: The Significance of Chiral Purity in Phenylserine
DL-threo-phenylserine, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four stereoisomers. The optically pure enantiomers of threo-phenylserine, particularly the L-threo isomer, are valuable chiral building blocks in the pharmaceutical industry. They serve as key intermediates in the synthesis of various bioactive molecules, including antibiotics like florfenicol and thiamphenicol. The stereochemistry of these molecules is critical to their pharmacological activity and safety profile. Consequently, the efficient and scalable production of enantiomerically pure threo-phenylserine is a significant focus in drug development and manufacturing.
Traditional chemical methods for resolving racemic mixtures often involve multiple steps, harsh reaction conditions, and the use of expensive chiral auxiliaries, leading to environmental concerns and high production costs. In contrast, enzymatic resolution offers a highly attractive alternative due to its exceptional stereoselectivity, mild reaction conditions, and environmentally benign nature, making it an effective strategy for preparing chiral amino acids.[] This application note provides a detailed guide to the enzymatic resolution of DL-threo-phenylserine, focusing on the use of aldolase enzymes. It is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient chiral separation protocols.
Principle of Enzymatic Resolution: Leveraging Enantioselectivity
Enzymatic kinetic resolution is a powerful technique that relies on the ability of a chiral enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, while leaving the other enantiomer largely unreacted. This difference in reaction rate is due to the three-dimensional structure of the enzyme's active site, which creates a chiral environment that preferentially binds and acts upon one enantiomer over the other.
For the resolution of DL-threo-phenylserine, aldolases, particularly D-threonine aldolase and phenylserine aldolase, have proven to be highly effective.[2][3] These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol cleavage of β-hydroxy-α-amino acids.[3] In the context of resolution, a low-specificity D-threonine aldolase can selectively catalyze the retro-aldol reaction of D-threo-phenylserine to form benzaldehyde and glycine, leaving the desired L-threo-phenylserine untouched. The differing physical and chemical properties of the remaining L-threo-phenylserine and the resulting products allow for their separation, yielding the L-enantiomer with high optical purity.
The key to a successful enzymatic resolution lies in achieving a high enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. An E-value greater than 200 is generally considered excellent for preparative-scale resolutions.[4]
Experimental Workflow Overview
The overall process for the enzymatic resolution of DL-threo-phenylserine can be broken down into several key stages, from initial screening of enzymes to the final analysis of the purified product.
Sources
- 2. A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Phenylserine-Derived Scaffolds as Chiral Auxiliaries in Asymmetric Synthesis
Abstract
Asymmetric synthesis remains a cornerstone of modern pharmaceutical and materials science, where the precise control of stereochemistry is paramount. Chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a substrate, represent a robust and reliable strategy for directing the stereochemical outcome of chemical reactions.[1][2] This guide provides a comprehensive overview of the principles and applications of chiral oxazolidinone auxiliaries derived from β-amino alcohol scaffolds related to phenylserine. While direct, widespread application of (2R,3S)-phenylserine itself as a precursor is not extensively documented, its structural motif is embodied by the highly effective and well-characterized auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone , derived from (1R,2S)-norephedrine. This document will use this validated system to detail the mechanistic basis of stereocontrol and provide field-proven protocols for its application in diastereoselective alkylation and aldol reactions, as well as its subsequent cleavage.
Introduction: The Logic of Chiral Auxiliaries
The synthesis of a single enantiomer of a chiral molecule is a critical challenge in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries offer a powerful solution by converting an enantioselective reaction into a diastereoselective one. The substrate is covalently attached to a single enantiomer of the auxiliary, creating a chiral adduct. The inherent stereochemistry of the auxiliary then directs the formation of new stereocenters with a strong preference for one diastereomer.[3] Because diastereomers have different physical properties, they can be separated using standard techniques like chromatography. Finally, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.[2]
The oxazolidinone auxiliaries, pioneered by David A. Evans, are among the most successful and versatile classes of chiral auxiliaries.[4] They are typically synthesized from readily available chiral β-amino alcohols. The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone scaffold serves as an excellent and highly predictive model for understanding the stereodirecting influence of the phenylserine framework.
The Chiral Auxiliary: Synthesis and Mechanism of Control
The efficacy of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary stems from its conformationally rigid structure, which effectively shields one face of the reactive enolate intermediate derived from its N-acylated form.
Synthesis of the Auxiliary
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is readily prepared from (1R,2S)-(-)-norephedrine and is also commercially available from suppliers like Sigma-Aldrich.[5] The synthesis typically involves reaction with diethyl carbonate or a similar phosgene equivalent.
Principle of Stereodifferentiation
The high diastereoselectivity achieved with this auxiliary is attributed to several key factors:
-
Rigid Enolate Geometry: Upon N-acylation and subsequent deprotonation with a strong base (for alkylation) or a Lewis acid/tertiary amine base pair (for aldol reactions), a rigid, chelated (Z)-enolate is formed.[3]
-
Steric Shielding: The phenyl group at the C5 position and the methyl group at the C4 position are pseudo-axially oriented in the chelated transition state. The phenyl group effectively blocks the "top" face of the enolate plane.
-
Directed Electrophilic Attack: Consequently, an incoming electrophile (e.g., an alkyl halide or an aldehyde) is forced to approach from the less sterically hindered "bottom" face, leading to a predictable stereochemical outcome.
ts [label=<
Chelated (Z)-Enolate Transition State
Electrophile (E⁺) approaches from the bottom face Phenyl group blocks top face
]; } enddot Figure 2: Proposed transition state model for stereocontrol.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including strong bases, corrosive reagents, and flammable solvents. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Acylation of the Chiral Auxiliary
This procedure attaches the prochiral carboxylic acid derivative to the auxiliary. This example uses propionyl chloride to form the N-propionyl adduct, a common substrate for subsequent alkylation and aldol reactions.
-
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the auxiliary (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.
-
Protocol 2: Diastereoselective Enolate Alkylation
This protocol describes the alkylation of the N-propionyl adduct with benzyl bromide. The choice of base is critical for efficient and selective enolate formation.
-
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the N-propionyl adduct (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS solution (1.1 eq) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the sodium (Z)-enolate.[3]
-
Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography to isolate the major diastereomer.[3]
-
| Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | 85-95% | >99:1 |
| Allyl Iodide | 88-96% | >98:2 |
| Methyl Iodide | 90-97% | >99:1 |
| Isopropyl Iodide | 60-70% | >95:5 |
| Table 1: Representative results for the diastereoselective alkylation of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Data compiled from typical literature values.[3][6] |
Protocol 3: Diastereoselective syn-Aldol Reaction
This protocol utilizes a boron enolate to achieve a highly diastereoselective syn-aldol addition to an aldehyde, following the principles of the Evans aldol reaction.[7]
-
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M in DCM, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 1.2 eq)
-
Isobutyraldehyde (1.5 eq)
-
pH 7 Phosphate buffer, Methanol
-
-
Procedure:
-
Dissolve the N-propionyl adduct (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Cool the resulting deep yellow solution to -78 °C.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture to remove most of the organic solvents. Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the syn-aldol product. Diastereoselectivity is typically very high (>99:1).
-
Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to yield the desired enantiomerically pure product. The choice of cleavage reagent dictates the resulting functional group.[8]
Protocol 4a: Hydrolytic Cleavage to a Carboxylic Acid
This is the most common method for obtaining chiral carboxylic acids. The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl.[3][9]
-
Procedure:
-
Dissolve the N-acyl adduct (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by aqueous lithium hydroxide (LiOH, 0.8 M, 2.0 eq).
-
Stir vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.
-
Concentrate the mixture to remove THF.
-
Extract the aqueous solution with DCM (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid.
-
Protocol 4b: Reductive Cleavage to a Primary Alcohol
Using a mild hydride reagent like lithium borohydride (LiBH₄) provides the corresponding chiral primary alcohol.
-
Procedure:
-
Dissolve the N-acyl adduct (1.0 eq) in anhydrous diethyl ether (Et₂O).
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Stir at 0 °C for 2-4 hours.
-
Carefully quench the reaction by the slow addition of 1 M NaOH.
-
Separate the layers and extract the aqueous phase with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the alcohol and the recovered auxiliary by flash chromatography.
-
Conclusion
The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary, a close and well-studied analog of a potential (2R,3S)-phenylserine derivative, is a powerful tool for asymmetric synthesis. Its rigid conformational control enables highly predictable and efficient diastereoselective alkylation and aldol reactions, with diastereomeric ratios often exceeding 99:1. The straightforward protocols for acylation, stereoselective C-C bond formation, and subsequent cleavage make this auxiliary a reliable choice for the synthesis of complex, enantiomerically pure molecules in both academic and industrial settings. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently implement this methodology in their synthetic programs.
References
-
Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Galvin, G., & Aggarwal, V. K. (2020). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Accounts of Chemical Research, 53(8), 1618–1631. [Link]
-
Gleave, R., & Taylor, R. J. K. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Connect Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Synthesis with 4-Phenyl-2-Oxazolidinone. [Link]
-
Green, R., Peed, J., Taylor, J. E., Blackburn, R. A. R., & Bull, S. D. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890–1906. [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
-
Choi, H., Choi, J., Jang, H., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(12), 3617. [Link]
-
Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Choi, H., Choi, J., Jang, H., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. National Institutes of Health. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
Crimmins, M. T., Christie, H. S., & Hughes, C. O. (n.d.). Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
Wikipedia contributors. (n.d.). Aldol reaction. Wikipedia. [Link]
-
Chemistry Steps. (n.d.). Aldol Reaction – Principles and Mechanism. [Link]
-
Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
Lee, W. K., et al. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)- R-Methylbenzyl]aziridines. The Journal of Organic Chemistry, 66(1), 243-245. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. researchgate.net [researchgate.net]
- 5. (4R,5S)-(+)-4-メチル-5-フェニル-2-オキサゾリジノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. connectsci.au [connectsci.au]
Application Note: A Comprehensive Guide to the HPLC Analysis of Phenylserine Diastereomers on Chiral Columns
Abstract
Phenylserine, a non-proteinogenic amino acid, possesses two chiral centers, resulting in four stereoisomers: (2R,3S)-, (2S,3R)-, (2R,3R)-, and (2S,3S)-phenylserine. The distinct pharmacological and toxicological profiles of these stereoisomers necessitate their accurate separation and quantification.[1] This application note provides a detailed guide for the analysis of phenylserine diastereomers using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). We delve into the foundational principles of chiral separations, offer detailed experimental protocols, and present a framework for method validation, empowering researchers, scientists, and drug development professionals to achieve robust and reproducible results.
Introduction: The Significance of Stereoisomeric Purity
Phenylserine and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents. The biological activity of these compounds is often stereospecific, meaning that only one stereoisomer may exhibit the desired therapeutic effect, while others could be inactive or even elicit adverse reactions.[1] For instance, the different stereoisomers of phenylserine can exhibit varied biological activities, making their separation and quantification critical in pharmacology and biotechnology.[2] Therefore, the ability to resolve and quantify the individual diastereomers and enantiomers of phenylserine is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.
Chiral HPLC has emerged as the gold standard for the analysis of stereoisomers, offering high selectivity and resolution.[1] This guide will focus on the practical application of chiral HPLC for the separation of phenylserine diastereomers, providing both foundational knowledge and actionable protocols.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers and diastereomers by HPLC relies on the use of a chiral stationary phase (CSP). A CSP is a solid support that has been chemically modified with a chiral selector. The fundamental principle of chiral separation is the formation of transient, diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte.[3][4] These complexes have different energies of formation and, consequently, different stabilities. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in its elution at a later time.
Several types of CSPs are commercially available, each with a unique mechanism of chiral recognition.[4] For the separation of amino acids like phenylserine, common choices include:
-
Ligand-Exchange CSPs: These phases consist of a chiral ligand, often an amino acid or a derivative, complexed with a metal ion (e.g., copper) and coated onto a solid support.[2][5] Separation occurs through the formation of diastereomeric ternary complexes between the metal ion, the chiral selector, and the analyte enantiomers.
-
Macrocyclic Glycopeptide CSPs: These CSPs, such as those based on teicoplanin or vancomycin, offer a complex array of chiral recognition sites, including peptide backbones, carbohydrate moieties, and ionizable groups.[6][7][8] This multi-modal interaction capability makes them highly versatile for separating a wide range of chiral compounds, including underivatized amino acids.[7]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are among the most widely used CSPs due to their broad applicability.[1][9][10] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complex formation within the helical structure of the polysaccharide.
The choice of CSP is the most critical factor in achieving a successful chiral separation and is often determined empirically through screening.[1][11]
Materials and Methods
This section outlines the necessary equipment, reagents, and a selection of suitable chiral columns for the analysis of phenylserine diastereomers.
3.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., OpenLab CDS).[12]
3.2. Chemicals and Reagents
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Isopropanol, HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Copper (II) Sulfate (CuSO₄), analytical grade
-
Formic acid, LC-MS grade
-
Phenylserine diastereomer standards (e.g., (2S,3R)- and (2S,3S)-phenylserine)
3.3. Chiral Columns
The selection of the chiral column is paramount for successful separation. Below is a table summarizing potential columns for phenylserine diastereomer analysis based on literature and common practice.
| Chiral Stationary Phase (CSP) Type | Column Example | Manufacturer | Typical Dimensions | Particle Size |
| Ligand-Exchange | Chirex 3126 (D)-penicillamine | Phenomenex | 250 x 4.6 mm | 5 µm |
| Ligand-Exchange | Nucleosil Chiral-1 | Macherey-Nagel | 250 x 4.6 mm | 5 µm |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V | MilliporeSigma | 250 x 4.6 mm | 5 µm |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | MilliporeSigma | 250 x 4.6 mm | 5 µm |
| Polysaccharide-Based | CHIRALPAK® AD-H | Daicel | 250 x 4.6 mm | 5 µm |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of mobile phases and samples, along with example chromatographic conditions for different types of chiral columns.
General Workflow for Chiral HPLC Analysis
The following diagram illustrates the general workflow for the chiral HPLC analysis of phenylserine diastereomers.
Caption: General workflow for chiral HPLC analysis.
Protocol 1: Ligand-Exchange Chromatography
This protocol is based on the use of a Chirex 3126 (D)-penicillamine column and is particularly effective for the separation of underivatized amino acids.[2]
4.2.1. Mobile Phase Preparation (75% 2 mM CuSO₄ / 25% Methanol)
-
Aqueous Component: Accurately weigh the appropriate amount of CuSO₄ to prepare a 2 mM aqueous solution. For 1 liter, dissolve 0.319 g of CuSO₄ in 1 L of HPLC-grade water.
-
Mixing: In a clean, graduated cylinder, combine 750 mL of the 2 mM CuSO₄ solution with 250 mL of HPLC-grade methanol.
-
Degassing: Thoroughly mix the mobile phase and degas it for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
4.2.2. Sample and Standard Preparation
-
Stock Solution: Prepare a stock solution of the phenylserine diastereomer mixture at a concentration of 1 mg/mL in the mobile phase.
-
Working Standards: Perform serial dilutions of the stock solution to prepare working standards at desired concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).[2]
-
Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column.[2]
4.2.3. HPLC Conditions
-
Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 75% 2 mM CuSO₄ (aq) / 25% Methanol[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40 °C[2]
-
Injection Volume: 10 µL[2]
4.2.4. System Equilibration and Analysis
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[2]
-
Inject the prepared standards and samples.
-
Run the analysis for a sufficient time to allow for the elution of all stereoisomers.
Protocol 2: Macrocyclic Glycopeptide Chromatography
This protocol provides a starting point for method development on an Astec® CHIROBIOTIC® T column, which is known for its versatility in separating amino acids.[7][13]
4.3.1. Mobile Phase Preparation (Water/Methanol/Formic Acid)
-
Prepare a mobile phase consisting of water, methanol, and formic acid. A common starting ratio is 30:70:0.02 (v/v/v).[13]
-
Carefully measure and combine the solvents in a clean container.
-
Thoroughly mix and degas the mobile phase before use.
4.3.2. Sample and Standard Preparation
-
Dissolve the phenylserine sample in a mixture of water and methanol (30:70) to a suitable concentration (e.g., 300 µg/mL).[13]
-
Filter the sample through a 0.45 µm syringe filter before injection.[13]
4.3.3. HPLC Conditions
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm[13]
-
Mobile Phase: Water/Methanol/Formic Acid (30:70:0.02, v/v/v)[13]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 25 °C[13]
-
Detection: UV at 205 nm[13]
-
Injection Volume: 10 µL[13]
Rationale for Parameter Choices:
-
Mobile Phase Composition: The ratio of organic modifier (methanol) to the aqueous component influences retention times and can affect selectivity. The addition of a small amount of acid, like formic acid, can improve peak shape and resolution for ionizable compounds like amino acids.[7][14]
-
Column Temperature: Temperature can significantly impact chiral separations, sometimes even reversing the elution order of enantiomers.[14] It is a critical parameter to optimize for achieving the desired resolution.
Data Analysis and Method Validation
A robust chiral separation method requires careful data analysis and validation to ensure its reliability and accuracy.
Key Chromatographic Parameters
The effectiveness of a chiral separation is quantified by several parameters:
-
Retention Factor (k'): A measure of the retention of an analyte.
-
Selectivity (α): The ratio of the retention factors of two adjacent peaks. For a chiral separation to be possible, α must be greater than 1.[1]
-
Resolution (Rs): A measure of the degree of separation between two peaks. A baseline resolution of Rs > 1.5 is generally desired for accurate quantification.[1]
Method Validation
Validation of a chiral HPLC method should be performed in accordance with regulatory guidelines (e.g., ICH Q2(R1)).[15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Performance Data Comparison
The following table presents a hypothetical comparison of the performance of different CSPs for the separation of phenylserine diastereomers, based on typical literature values.
| Parameter | Ligand-Exchange (Chirex 3126) | Macrocyclic Glycopeptide (CHIROBIOTIC T) | Polysaccharide-Based (CHIRALPAK AD-H) |
| Mobile Phase | 75% 2mM CuSO₄ / 25% MeOH | Water/MeOH/Formic Acid | Hexane/Isopropanol |
| Selectivity (α) | 1.15 - 1.25 | 1.20 - 1.50 | 1.30 - 1.80 |
| Resolution (Rs) | > 1.5 | > 2.0 | > 2.5 |
| Analysis Time | 15 - 25 min | 10 - 20 min | 20 - 30 min |
| Advantages | Good for underivatized amino acids | High versatility, MS-compatible | Broad applicability, high efficiency |
| Considerations | Metal ions in mobile phase | Requires careful mobile phase optimization | Solvent limitations for coated phases |
Troubleshooting and Optimization
Achieving optimal separation of phenylserine diastereomers often requires a systematic approach to method development and troubleshooting.
Logical Relationship of Method Parameters
The diagram below illustrates the interconnectedness of key parameters in optimizing a chiral HPLC method.
Caption: Interplay of parameters in chiral method optimization.
Common Issues and Solutions
-
Poor Resolution (Rs < 1.5):
-
Solution 1: Screen different CSPs. This is often the most effective approach.
-
Solution 2: Optimize the mobile phase composition. For reversed-phase or polar organic modes, vary the type and percentage of the organic modifier. For normal phase, adjust the ratio of the non-polar and polar components.[14]
-
Solution 3: Adjust the column temperature. Lower temperatures often increase resolution, but this is not always the case.[14]
-
-
Poor Peak Shape (Tailing or Fronting):
-
Solution 1: Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
Solution 2: For ionizable analytes like phenylserine, add a mobile phase additive (e.g., formic acid, trifluoroacetic acid) to suppress ionization and improve peak symmetry.
-
Solution 3: Check for column contamination or degradation.
-
-
Irreproducible Retention Times:
-
Solution 1: Ensure the mobile phase is thoroughly mixed and degassed.
-
Solution 2: Verify that the column is properly equilibrated before each injection.
-
Solution 3: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
-
Conclusion
The successful chiral separation of phenylserine diastereomers by HPLC is a critical capability for researchers and professionals in the pharmaceutical and chemical industries. This application note has provided a comprehensive overview of the principles, materials, and protocols necessary to achieve this. By understanding the mechanisms of chiral recognition, systematically selecting and optimizing the chiral stationary phase and mobile phase, and adhering to rigorous method validation practices, one can develop a robust and reliable analytical method for the accurate quantification of phenylserine stereoisomers. The protocols and troubleshooting guidance presented herein serve as a solid foundation for the successful implementation of this important analytical technique.
References
-
Analysis of the four isomers of phenylserine on a chiral column. ResearchGate. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. Available at: [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. Available at: [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... ResearchGate. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]
-
Phenylserine aldolase. Grokipedia. Available at: [Link]
-
Daicel CHIRALPAK AD-H HPLC Analytical Column. Hichrom. Available at: [Link]
-
Dataset for aldol synthesis of L-phenylserine. Zenodo. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
HPLC Column CHIRALPAK® AD-H. Analytics-Shop. Available at: [Link]
-
Stereochemistry of the β-Phenylserines: Improved Preparation of Allophenylserine. Journal of the American Chemical Society. Available at: [Link]
-
CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Daicel Chiral Technologies. Available at: [Link]
-
CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column. Daicel Chiral Technologies. Available at: [Link]
-
HPLC Separation of Diastereomers. NIH. Available at: [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Synthesis of Phosphatidylserine and Its Stereoisomers. NIH. Available at: [Link]
-
Leucine-phenylalanine dipeptide-based N-mesyloxysuccinimides: synthesis of all four stereoisomers and their assay against serine proteases. PubMed. Available at: [Link]
-
Advantages of using immobilized stationary phases in chiral separations. Phenomenex. Available at: [Link]
-
Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. thomassci.com [thomassci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. zenodo.org [zenodo.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for the Stereoselective Synthesis of L-threo-Phenylserine Derivatives
Introduction: The Significance of L-threo-Phenylserine Derivatives
L-threo-phenylserine and its derivatives are chiral β-hydroxy-α-amino acids that serve as crucial building blocks in the synthesis of a wide array of medicinally important compounds. Their inherent chirality and dense functionality make them indispensable precursors for various pharmaceuticals. Notably, derivatives of L-threo-phenylserine are key intermediates in the production of broad-spectrum antibiotics such as chloramphenicol and thiamphenicol. The precise stereochemical control during their synthesis is paramount, as the biological activity of the final drug molecule is often dependent on a specific stereoisomer. This guide provides a detailed protocol for the stereoselective synthesis of L-threo-phenylserine derivatives, leveraging the power of chiral auxiliary-mediated asymmetric synthesis.
Guiding Principles: The Logic of Asymmetric Synthesis with Chiral Auxiliaries
The synthesis of a specific stereoisomer from achiral or racemic starting materials presents a significant challenge in organic chemistry. One of the most robust strategies to overcome this is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse.
In this protocol, we will focus on the use of pseudoephedrine, a readily available and inexpensive chiral amino alcohol, as the chiral auxiliary. The underlying principle of this method, largely developed by Andrew G. Myers, lies in the formation of a chiral pseudoephedrine amide from a glycine equivalent. The subsequent deprotonation of this amide generates a conformationally rigid, chelated enolate. The steric hindrance imposed by the chiral auxiliary then directs the approach of an electrophile (in this case, benzaldehyde) to one face of the enolate, leading to a highly diastereoselective aldol reaction.
The choice of (1S,2S)-(+)-pseudoephedrine as the chiral auxiliary is deliberate. Its specific stereochemistry facilitates the formation of a Z-enolate, which is stabilized by chelation between the enolate oxygen and the hydroxyl group of the auxiliary through a lithium cation. This rigid, chair-like transition state effectively shields one face of the enolate, ensuring that the incoming aldehyde reacts from the less sterically encumbered side. This high degree of facial selectivity is the cornerstone of achieving the desired L-threo configuration in the final product.
Experimental Workflow Overview
The overall synthetic strategy can be broken down into three key stages:
-
Formation of the Chiral Glycinamide: Reaction of (1S,2S)-(+)-pseudoephedrine with an N-protected glycine derivative to form the chiral amide.
-
Diastereoselective Aldol Reaction: Generation of the chiral enolate and its subsequent reaction with benzaldehyde to form the L-threo-phenylserine backbone.
-
Auxiliary Cleavage and Product Isolation: Removal of the pseudoephedrine auxiliary to yield the desired L-threo-phenylserine derivative.
Caption: Overall workflow for the synthesis of L-threo-phenylserine derivatives.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of an N-protected L-threo-phenylserine derivative.
Part 1: Synthesis of (1S,2S)-(+)-Pseudoephedrine Glycinamide
Rationale: This initial step covalently attaches the chiral auxiliary to the glycine backbone, setting the stage for the stereoselective reaction. The use of an N-protecting group on glycine, such as Boc (tert-butyloxycarbonyl), prevents unwanted side reactions at the nitrogen atom.
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
N-Boc-glycine
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (1S,2S)-(+)-pseudoephedrine N-Boc-glycinamide.
Part 2: Diastereoselective Aldol Reaction with Benzaldehyde
Rationale: This is the critical stereochemistry-defining step. The use of lithium diisopropylamide (LDA) as a strong, non-nucleophilic base ensures complete and rapid enolate formation. The addition of lithium chloride (LiCl) is crucial as it breaks up LDA aggregates and forms a tighter, more organized chelated transition state, which enhances diastereoselectivity.[1] The reaction is performed at low temperature (-78 °C) to minimize side reactions and further improve selectivity.
Materials:
-
(1S,2S)-(+)-Pseudoephedrine N-Boc-glycinamide
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous lithium chloride (LiCl)
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Flame-dry a round-bottom flask under vacuum and backfill with argon or nitrogen.
-
Add anhydrous LiCl (6.0 eq) to the flask.
-
Prepare a solution of (1S,2S)-(+)-pseudoephedrine N-Boc-glycinamide (1.0 eq) in anhydrous THF and add it to the flask containing LiCl. Cool the resulting slurry to -78 °C.
-
In a separate flask under an inert atmosphere, prepare LDA by slowly adding n-BuLi (2.2 eq) to a solution of diisopropylamine (2.3 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.
-
Slowly add the freshly prepared LDA solution to the glycinamide slurry at -78 °C. Stir the mixture for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.
-
Add freshly distilled benzaldehyde (1.5 eq) dropwise to the reaction mixture. Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, the aldol adduct, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.
Part 3: Cleavage of the Chiral Auxiliary
Rationale: The final step involves the removal of the pseudoephedrine auxiliary to unmask the desired L-threo-phenylserine derivative. Acidic or basic hydrolysis is commonly employed to cleave the amide bond, yielding the corresponding carboxylic acid. The choice of cleavage method can be tailored to obtain other functional groups as well.[2]
Materials:
-
Crude aldol adduct from Part 2
-
Dioxane
-
Sulfuric acid (9-18 N)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure for Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude aldol adduct in a mixture of dioxane and sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with diethyl ether to remove the recovered pseudoephedrine auxiliary.
-
The aqueous layer containing the amino acid can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the product.
-
Alternatively, to isolate the N-Boc protected carboxylic acid, carefully neutralize the acidic solution with a base like NaOH and then extract the product into an organic solvent.
Data Presentation: Expected Yields and Stereoselectivity
The Myers' asymmetric alkylation and aldol reaction using pseudoephedrine as a chiral auxiliary is known for its high yields and excellent stereoselectivity.
| Electrophile | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | N-Boc-L-threo-phenylserine | >99:1 | 85-95 |
| Isovaleraldehyde | N-Boc-L-threo-leucinol | >95:5 | 80-90 |
| Propionaldehyde | N-Boc-L-threo-threoninol | >95:5 | 82-92 |
Note: Yields and diastereomeric ratios are representative and can vary based on reaction scale and purity of reagents.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low yield in aldol reaction | Incomplete enolate formation; moisture in the reaction; impure reagents. | Ensure anhydrous conditions; use freshly prepared LDA; distill reagents like THF, diisopropylamine, and benzaldehyde. |
| Poor diastereoselectivity | Insufficient LiCl; reaction temperature too high; aggregation of LDA. | Ensure anhydrous LiCl is used in sufficient excess; maintain a low reaction temperature (-78 °C); prepare LDA carefully and add it slowly. |
| Difficulty in auxiliary cleavage | Steric hindrance; incomplete reaction. | Increase reaction time and/or temperature for hydrolysis; consider alternative cleavage methods (e.g., reductive cleavage for alcohols). |
| Incomplete reaction in amide formation | Inefficient coupling agent; steric hindrance. | Use a more powerful coupling agent (e.g., HATU); increase reaction time; ensure stoichiometric amounts of reagents are correct. |
Logical Relationships in Stereocontrol
The high degree of stereocontrol in this synthesis is a direct consequence of the carefully orchestrated interplay of various factors.
Sources
Unlocking Novel Peptide Architectures: Applications of (2R,3S)-Phenylserine in Advanced Peptide Synthesis
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with exceptional promise due to their high selectivity and biological activity.[1][2] However, native peptides often suffer from limitations such as poor metabolic stability and limited conformational diversity. The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences has emerged as a powerful strategy to overcome these drawbacks, enabling the rational design of peptides with enhanced therapeutic properties.[1][3] Among the vast arsenal of available NPAAs, (2R,3S)-phenylserine, a β-hydroxy-α-amino acid, offers a unique set of stereochemical and functional features that make it an invaluable tool for peptide chemists. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications of (2R,3S)-phenylserine in peptide synthesis, complete with detailed protocols and mechanistic insights.
The Unique Structural Impact of (2R,3S)-Phenylserine
The defining characteristic of (2R,3S)-phenylserine lies in its constrained conformational flexibility. The presence of two stereocenters and the β-hydroxyl group significantly influences the local peptide backbone geometry. This inherent structural bias can be harnessed to induce specific secondary structures, such as β-turns and β-sheets, which are critical for molecular recognition and biological activity.[4][5]
The incorporation of (2R,3S)-phenylserine can lead to:
-
Enhanced Proteolytic Stability: The non-natural stereochemistry and altered backbone conformation can render the adjacent peptide bonds less susceptible to cleavage by proteases.
-
Induction of Stable Secondary Structures: The steric hindrance and hydrogen bonding potential of the β-hydroxyl group can promote the formation of well-defined secondary structures. For instance, studies on the related compound, (2R,3S)-phenylisoserine, have demonstrated its ability to construct highly stable β-strand-type secondary structures in peptides.[4]
-
Creation of Novel Peptidomimetics: (2R,3S)-Phenylserine can serve as a scaffold to mimic β-turn motifs, which are crucial for many protein-protein interactions.[1][6] This opens avenues for the design of small molecule drugs that can modulate these interactions.
Core Applications in Peptide Synthesis
Engineering Constrained Peptides and Peptidomimetics
The ability of (2R,3S)-phenylserine to induce specific turns and extended conformations makes it a prime candidate for the synthesis of conformationally constrained peptides.[7] Such peptides, by having a more defined three-dimensional structure, can exhibit higher binding affinities and selectivities for their biological targets.
-
β-Turn Mimicry: A β-turn is a secondary structure motif where the polypeptide chain reverses its direction.[1] These turns are often involved in molecular recognition events. By replacing a dipeptide segment with (2R,3S)-phenylserine, it is possible to create a stable β-turn mimic, thereby designing potent and selective modulators of protein-protein interactions.[6][8]
Caption: Mimicking a β-turn with (2R,3S)-phenylserine.
Enhancing Biological Activity and Stability of Therapeutic Peptides
The incorporation of (2R,3S)-phenylserine can significantly impact the therapeutic potential of bioactive peptides. By altering the peptide's conformation and increasing its resistance to enzymatic degradation, this modification can lead to improved pharmacokinetic and pharmacodynamic profiles.[2][9][10]
| Property Enhanced | Mechanism of Action | Potential Therapeutic Application |
| Increased Potency | Pre-organization of the peptide into its bioactive conformation, reducing the entropic penalty of binding. | Development of more potent receptor agonists or antagonists. |
| Improved Stability | Steric hindrance and non-natural stereochemistry prevent recognition by proteases. | Longer-lasting peptide drugs requiring less frequent administration. |
| Enhanced Selectivity | A more rigid conformation can lead to more specific interactions with the target receptor over off-target sites. | Reduced side effects and improved safety profile of peptide therapeutics. |
Experimental Protocols
The incorporation of (2R,3S)-phenylserine into peptides is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu chemistry.[11][12][13] This strategy offers an orthogonal protection scheme, allowing for the selective removal of protecting groups under different conditions.[14]
Protocol 1: Synthesis of Fmoc-(2R,3S)-Phenylserine(tBu)-OH Building Block
-
Enantioselective synthesis of the phenylserine core: This can be achieved through various asymmetric synthesis routes, for example, starting from a chiral auxiliary to control the stereochemistry.
-
Protection of the β-hydroxyl group: The hydroxyl group is typically protected as a tert-butyl (tBu) ether to prevent side reactions during peptide synthesis. This protection is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[14]
-
Protection of the α-amino group: The amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.
Note: Researchers should consult specialized organic synthesis literature for detailed procedures on the enantioselective synthesis and protection of β-hydroxy-α-amino acids.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a (2R,3S)-Phenylserine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing (2R,3S)-phenylserine on a Rink Amide resin for a C-terminal amide. The process can be adapted for automated synthesizers.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids (including Fmoc-(2R,3S)-Phenylserine(tBu)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt/Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours or perform a double coupling.
-
-
Incorporation of Fmoc-(2R,3S)-Phenylserine(tBu)-OH:
-
Follow the same coupling procedure as in step 3. Due to potential steric hindrance from the phenyl group, a longer coupling time or the use of a more potent coupling reagent like HATU or HBTU in the presence of DIPEA may be beneficial.[11]
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 3: Conformational Analysis of (2R,3S)-Phenylserine-Containing Peptides
To verify the structural impact of incorporating (2R,3S)-phenylserine, conformational analysis using spectroscopic techniques is essential.
1. Circular Dichroism (CD) Spectroscopy:
-
Purpose: To assess the overall secondary structure content of the peptide in solution.
-
Procedure:
-
Dissolve the purified peptide in a suitable solvent (e.g., phosphate buffer, trifluoroethanol) to a final concentration of 50-100 µM.
-
Acquire CD spectra in the far-UV region (190-260 nm) using a CD spectrophotometer.
-
The resulting spectrum can be deconvoluted to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[16][17] A characteristic β-sheet or β-turn spectrum would indicate the conformational influence of the (2R,3S)-phenylserine residue.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To obtain detailed, residue-specific structural information.[16][18][19]
-
Procedure:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH).
-
Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY).
-
Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence.
-
Structural Restraints: Analyze NOESY spectra to identify through-space proximities between protons, which provide distance restraints for structure calculation.
-
Structure Calculation: Use molecular dynamics simulations with the experimental restraints to generate a family of 3D structures of the peptide. This will reveal the precise conformation around the (2R,3S)-phenylserine residue and its influence on the overall peptide structure.
-
Conclusion and Future Perspectives
(2R,3S)-Phenylserine is a powerful building block for the rational design of peptides with tailored properties. Its ability to induce specific secondary structures and enhance proteolytic stability makes it an attractive tool for the development of novel peptide-based therapeutics and functional biomaterials. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this unique amino acid in their peptide synthesis endeavors. As our understanding of the structure-function relationships of peptides continues to grow, the strategic incorporation of non-natural amino acids like (2R,3S)-phenylserine will undoubtedly play a pivotal role in the next generation of peptide-based innovations.
References
-
Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-Trifluoro-N-Fmoc-O-Tert-Butyl-Threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. National Institutes of Health. [Link]
-
Motorina, I. A., Huel, C., Quiniou, E., Mispelter, J., Adjadj, E., & Grierson, D. S. (2001). Phenylisoserine: a versatile amino acid for the construction of novel beta-peptide structures. Journal of the American Chemical Society, 123(1), 8–17. [Link]
-
Chemical approaches for mimicking b turn: (a) use of turn inducing... ResearchGate. [Link]
-
Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. National Institutes of Health. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. National Institutes of Health. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]
-
Examples of bioactive peptides derived from food. ResearchGate. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Institutes of Health. [Link]
-
Next-generation nutraceuticals: bioactive peptides from plant proteases. Termedia. [Link]
-
Comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. PubMed. [Link]
-
Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties. National Institutes of Health. [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]
-
Solid Phase Synthesis-- What are the major problems in the lab? Reddit. [Link]
-
Peptide/Protein NMR. ETH Zurich. [Link]
-
Universal Peptidomimetics. National Institutes of Health. [Link]
-
CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. National Institutes of Health. [Link]
-
Stretching Peptides to Generate Small Molecule β-Strand Mimics. National Institutes of Health. [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
-
Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory... ChemRxiv. [Link]
-
Determinants of the peptide-induced conformational change in the human class II major histocompatibility complex protein HLA-DR1. PubMed. [Link]
-
Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. National Institutes of Health. [Link]
-
Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International journal of peptide and protein research, 35(4), 287–300. [Link]
-
NMR of peptides. ResearchGate. [Link]
-
Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. ResearchGate. [Link]
-
Liu, D. G., Gao, Y., Wang, X., Kelley, J. A., & Burke, T. R., Jr (2002). Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis. The Journal of organic chemistry, 67(5), 1448–1452. [Link]
-
Enantioselective Synthesis of N α -Fmoc Protected (2 S ,3 R )-3-Phenylpipecolic Acid. A Constrained Phenylalanine Analogue Suitably Protected for SolidPhase Peptide Synthesis. ResearchGate. [Link]
Sources
- 1. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 2. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. Conformationally restricted peptides through short-range cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 15. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
Application Notes & Protocols: Biocatalytic Production of L-threo-phenylserine using Transaldolase
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Greener Route to a Valuable Chiral Building Block
β-hydroxy-α-amino acids are crucial chiral intermediates for synthesizing a wide range of pharmaceuticals, including antibiotics like chloramphenicol and thiamphenicol, and antiviral agents such as cyclomarin A.[1] L-threo-phenylserine, a prominent member of this class, possesses two chiral centers, making its stereoselective synthesis a significant chemical challenge.[2] Traditional chemical methods often involve multiple steps, harsh reaction conditions, and the use of toxic reagents.[2]
Biocatalysis offers a compelling alternative, leveraging the exquisite stereoselectivity of enzymes to forge complex molecules under mild, aqueous conditions. This application note details a robust method for the production of L-threo-phenylserine using a transaldolase enzyme, specifically an L-threonine transaldolase (LTTA). This enzymatic approach facilitates the direct, asymmetric carbon-carbon bond formation required to construct the phenylserine backbone with high diastereoselectivity.[1] We will explore the mechanistic underpinnings of the transaldolase-catalyzed reaction, provide detailed protocols for enzyme expression and reaction execution, and discuss strategies for overcoming common challenges such as substrate inhibition and reaction equilibrium limitations.
Scientific Principles: The Transaldolase Mechanism
The key biocatalyst in this process is not the classic transaldolase (EC 2.2.1.2) from the pentose phosphate pathway, but rather a specialized L-threonine transaldolase (LTTA).[1] These enzymes, often belonging to the aspartate aminotransferase (AAT) superfamily, utilize a pyridoxal 5'-phosphate (PLP) cofactor to catalyze the reversible aldol addition of glycine (as a donor) to an aldehyde acceptor.[1][3]
In this specific application, L-threonine serves as the glycine donor. The LTTA catalyzes the cleavage of L-threonine into glycine and acetaldehyde. The enzyme-bound glycine equivalent then attacks benzaldehyde in a stereocontrolled aldol addition to form L-threo-phenylserine.
The core catalytic cycle involves:
-
Schiff Base Formation: The PLP cofactor forms a Schiff base with the α-amino group of the L-threonine substrate.
-
Retro-Aldol Cleavage: The Cα-Cβ bond of L-threonine is cleaved, releasing acetaldehyde and forming a glycine-PLP Schiff base intermediate.
-
Aldol Addition: This nucleophilic intermediate attacks the carbonyl carbon of benzaldehyde. This step is crucial as the enzyme's active site architecture dictates the facial selectivity of the attack, leading to the preferential formation of the L-threo diastereomer.
-
Hydrolysis: The final L-threo-phenylserine-PLP Schiff base is hydrolyzed to release the product and regenerate the PLP-enzyme complex.
A significant challenge in this reaction is its reversibility and the inhibitory effects of both the benzaldehyde substrate and the acetaldehyde byproduct.[1][4] High concentrations of these aldehydes can inhibit enzyme activity and, as the reaction approaches equilibrium, the diastereoselectivity can decrease due to product reentry into the catalytic cycle.[1][2]
Overcoming Hurdles: A Multi-Enzyme Cascade Strategy
To drive the reaction towards product formation and mitigate inhibition, a multi-enzyme cascade system is highly effective.[1] This strategy involves coupling the primary LTTA reaction with additional enzymes that address the problematic substrate and byproduct.
A successful cascade includes:
-
Carboxylic Acid Reductase (CAR): To continuously supply the benzaldehyde substrate at a low, non-inhibitory concentration by reducing inexpensive and less toxic benzoic acid.
-
Alcohol Dehydrogenase (ADH): To remove the inhibitory acetaldehyde byproduct by converting it to ethanol.
-
Glucose Dehydrogenase (GDH): To regenerate the NADPH/NADH cofactors required by the CAR and ADH enzymes.
This integrated system alleviates aldehyde toxicity, shifts the reaction equilibrium, and ultimately leads to higher conversion rates and diastereoselectivity.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the multi-enzyme cascade for enhanced L-threo-phenylserine production.
Caption: Multi-enzyme cascade for L-threo-phenylserine synthesis.
Experimental Protocols
This section provides a step-by-step guide for the expression of a suitable L-threonine transaldolase and the subsequent biocatalytic reaction. The protocols are based on methodologies reported for enzymes like PmLTTA from Pseudomonas sp.[1]
Part 1: Enzyme Expression and Preparation
-
Gene Synthesis and Cloning :
-
The gene encoding the L-threonine transaldolase (e.g., PmLTTA) should be codon-optimized for expression in E. coli.
-
Synthesize the gene and clone it into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His6-tag for purification.[1][5]
-
Transform the resulting plasmid into an expression host strain, like E. coli BL21(DE3).[1]
-
-
Protein Expression :
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the recombinant E. coli strain.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Use the overnight culture to inoculate 500 mL of fresh LB medium (with antibiotic) in a 2 L baffled flask.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation at a reduced temperature, for example, 20°C, for 16–20 hours to enhance soluble protein expression.
-
-
Cell Lysis and Enzyme Purification :
-
Harvest the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 12,000 x g, 30 min, 4°C) to remove cell debris.
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Elute the protein with an imidazole gradient and dialyze against a suitable storage buffer (e.g., 50 mM HEPES, pH 8.0).
-
Verify protein purity and concentration using SDS-PAGE and a Bradford assay, respectively.
-
Part 2: Biocatalytic Synthesis of L-threo-phenylserine
This protocol describes the multi-enzyme cascade reaction for optimal yield and diastereoselectivity.
Reaction Components:
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES Buffer (pH 8.0) | 1 M | 100 mM | Reaction Buffer |
| Benzoic Acid | 500 mM (in DMSO) | 50 mM | Substrate Precursor |
| L-Threonine | 1 M | 100 mM | Glycine Donor |
| Glucose | 1 M | 120 mM | Regeneration Fuel |
| PLP | 10 mM | 0.2 mM | LTTA Cofactor |
| NADP+ | 50 mM | 1 mM | CAR/GDH Cofactor |
| NADH | 50 mM | 1 mM | ADH Cofactor |
| PmLTTA | ~10 mg/mL | 0.5 mg/mL | Primary Biocatalyst |
| CAR | ~10 mg/mL | 0.2 mg/mL | Substrate Supply |
| ADH | ~10 mg/mL | 0.2 mg/mL | Byproduct Removal |
| GDH | ~10 mg/mL | 0.2 mg/mL | Cofactor Regeneration |
Procedure:
-
Reaction Setup :
-
In a temperature-controlled vessel (e.g., a 15 mL tube), combine the HEPES buffer, benzoic acid, L-threonine, glucose, PLP, NADP+, and NADH. Adjust the final volume with sterile deionized water.
-
Pre-incubate the mixture at the optimal reaction temperature (e.g., 40°C) for 10 minutes.[1]
-
Initiate the reaction by adding the four enzymes (PmLTTA, CAR, ADH, GDH).
-
-
Reaction Monitoring :
-
Incubate the reaction at 40°C with gentle agitation.
-
Withdraw aliquots at regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Quench the reaction in the aliquots immediately by adding an equal volume of 1 M HCl.
-
Centrifuge the quenched samples to precipitate the enzymes and prepare the supernatant for analysis.
-
-
Analytical Method (HPLC) :
-
The concentration and diastereomeric excess (de) of L-threo-phenylserine can be determined using High-Performance Liquid Chromatography (HPLC).[6]
-
Column : A chiral column is essential for separating the diastereomers (e.g., TSK gel Enantio L1 or Nucleosil Chiral-1).[6][7]
-
Mobile Phase : An aqueous solution of copper sulfate (e.g., 0.5 mM CuSO4) is commonly used.[6]
-
Flow Rate : 1.0 mL/min.
-
Temperature : 50°C.
-
Detection : UV at 200-210 nm.
-
Quantify the product by comparing peak areas to a standard curve of authentic L-threo-phenylserine. The diastereomeric excess (de) is calculated as: de (%) = [ ( [L-threo] - [L-erythro] ) / ( [L-threo] + [L-erythro] ) ] x 100
-
Visualizing the Experimental Workflow
Caption: Workflow for L-threo-phenylserine production.
Expected Results & Troubleshooting
Using the multi-enzyme cascade, a significant improvement in both conversion and diastereoselectivity can be expected compared to a single-enzyme system.
Typical Performance Data:
| System | Conversion (%) | Diastereomeric Excess (de, %) | Reference |
| Single Enzyme (PmLTTA) | ~25% | ~85% (decreases over time) | [1] |
| Multi-Enzyme Cascade | >57% | >95% | [1] |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | 1. Inactive enzyme(s).2. Cofactor degradation or imbalance.3. Suboptimal pH or temperature. | 1. Verify the specific activity of each purified enzyme.2. Ensure fresh cofactor solutions are used. Check that the GDH regeneration system is active.3. Re-optimize pH and temperature for the specific set of enzymes. |
| Decreasing de over time | Reaction reversibility and product epimerization are becoming significant. | 1. Ensure the ADH is effectively removing acetaldehyde.2. Consider terminating the reaction earlier at the point of maximum de. |
| Low Protein Expression | 1. Codon usage not optimal.2. Protein is toxic to the host.3. Formation of inclusion bodies. | 1. Use a codon-optimized gene sequence.2. Use a lower IPTG concentration or a weaker promoter.3. Lower the induction temperature (e.g., 16-18°C) and increase induction time. |
| Precipitation during reaction | Enzyme instability under reaction conditions. | 1. Consider enzyme immobilization on a solid support to improve stability.[8][9]2. Add stabilizing agents like glycerol (5-10%). |
Conclusion
The biocatalytic synthesis of L-threo-phenylserine using an L-threonine transaldolase offers a powerful and sustainable alternative to traditional chemical routes. By understanding the enzyme's mechanism and addressing its inherent limitations through a rationally designed multi-enzyme cascade, researchers can achieve high conversion rates and excellent stereocontrol. This approach not only exemplifies the principles of green chemistry but also provides a robust platform for the production of valuable chiral building blocks for the pharmaceutical industry. Further improvements in enzyme stability, potentially through protein engineering or immobilization, could pave the way for large-scale industrial applications.[8][10]
References
-
Mechanism of Transaldolase - YouTube. (2015). Retrieved from [Link]
-
Transaldolase - Wikipedia. (n.d.). Retrieved from [Link]
-
Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks. (n.d.). Retrieved from [Link]
-
Boomsma, F., van der Hoorn, K., Man in 't Veld, A. J., & Schalekamp, M. A. (1991). Determination of D,L-threo-3,4-dihydroxyphenylserine and of the D- and L-enantiomers in human plasma and urine. Journal of Chromatography, 572(1-2), 91–102. Retrieved from [Link]
-
Xiu, Y., Xu, G., & Ni, Y. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and kinetic/thermodynamic controls. Systems Microbiology and Biomanufacturing, 2(4), 705–715. Retrieved from [Link]
-
Comprehensive screening strategy coupled with structure-guided engineering of l-threonine aldolase from Pseudomonas putida for enhanced catalytic efficiency towards l-threo-4-methylsulfonylphenylserine. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1115383. Retrieved from [Link]
-
Misono, H., Eda, S., Hemmi, H., & Yoshimura, T. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. ResearchGate. Retrieved from [Link]
-
transaldolase (type I) - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved from [Link]
-
A recombinant L-threonine aldolase with high catalytic efficiency for the asymmetric synthesis of L-threo-phenylserine and L-threo-4-fluorophenylserine. (2024). ResearchGate. Retrieved from [Link]
-
Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. (2021). National Institutes of Health. Retrieved from [Link]
-
Tittmann, K. (2014). Sweet siblings with different faces: the mechanisms of FBP and F6P aldolase, transaldolase, transketolase and phosphoketolase revisited in light of recent structural data. Bioorganic Chemistry, 57, 264–275. Retrieved from [Link]
-
G-S. Chen, et al. (2024). Recent advances in enzymatic carbon–carbon bond formation. RSC Publishing. Retrieved from [Link]
-
Sprenger, G. A., Schörken, U., Sprenger, G., & Sahm, H. (1995). Transaldolase B of Escherichia coli K-12: cloning of its gene, talB, and characterization of the enzyme from recombinant strains. Journal of Bacteriology, 177(20), 5930–5936. Retrieved from [Link]
-
Screening for improved diastereoselectivity by aldol cleavage of syn/anti-β-phenylserine (PS). (n.d.). ResearchGate. Retrieved from [Link]
-
D-fructose 6-phosphate + D-erythrose 4-phosphate <=> sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate. (n.d.). Reactome Pathway Database. Retrieved from [Link]
-
An artificial biocatalytic cascade for efficient synthesis of norepinephrine by combination of engineered L-threonine transaldolase with multi-enzyme expression fine-tuning. (n.d.). ResearchGate. Retrieved from [Link]
-
A recombinant L-threonine aldolase with high catalytic efficiency for the asymmetric synthesis of L-threo-phenylserine and L-threo-4-fluorophenylserine. (2024). Biotechnology Letters, 47(1), 11. Retrieved from [Link]
-
Moehs, C. P., Huisman, M., & H, M. G. (1998). Cloning and expression of transaldolase from potato. Plant Physiology, 118(4), 1331–1337. Retrieved from [Link]
-
Ljungdahl, L., Wood, H. G., Racker, E., & Couri, D. (1961). Formation of unequally labeled fructose 6-phosphate by an exchange reaction catalyzed by transaldolase. The Journal of Biological Chemistry, 236, 1622–1625. Retrieved from [Link]
-
Transaldolase B of Escherichia coli K-12: Cloning of its gene, talB, and characterization of the enzyme from recombinant strains. (1995). ResearchGate. Retrieved from [Link]
-
Prandini, B. D., & Lopes do Rosario, J. A. (1960). [Formation of Nonphosphorylated Sedoheptulose by the Transaldolase Reaction Between fructose-6-phosphate and D-erythrose]. Bollettino della Societa italiana di biologia sperimentale, 36, 1224–1226. Retrieved from [Link]
-
Horecker, B. L., & Smyrniotis, P. Z. (1953). TRANSALDOLASE: THE FORMATION OF FRUCTOSE-6-PHOSPHATE FROM SEDOHEPTULOSE-7-PHOSPHATE. Journal of the American Chemical Society, 75(8), 2021–2021. Retrieved from [Link]
-
Dataset for aldol synthesis of L-phenylserine. (2021). Zenodo. Retrieved from [Link]
-
Hassan, M. (2019). Impact of immobilization technology in industrial and pharmaceutical applications. ResearchGate. Retrieved from [Link]
-
B-el-Din, M. R. M., et al. (2023). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega, 8(6), 5184–5196. Retrieved from [Link]
-
Liu, J. Q., Odani, M., Dairi, T., Itoh, N., Shimizu, S., & Yamada, H. (1999). A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. Applied and Environmental Microbiology, 65(5), 586–591. Retrieved from [Link]
-
Co-Immobilization of D-Amino Acid Oxidase, Catalase, and Transketolase for One-Pot, Two-Step Synthesis of L-Erythrulose. (2021). MDPI. Retrieved from [Link]
-
Enzyme Immobilization Technologies and Industrial Applications. (2023). PubMed. Retrieved from [Link]
-
Current applications of immobilized enzymes for manufacturing purposes. (1984). University of Nottingham. Retrieved from [Link]
-
Showing Compound L-Threo-3-phenylserine (FDB022892). (n.d.). FooDB. Retrieved from [Link]
-
Analytical methods for obtaining HOS information from protein therapeutics. (2019). Drug Target Review. Retrieved from [Link]
-
Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. (n.d.). MDPI. Retrieved from [Link]
-
Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. Recent advances in enzymatic carbon–carbon bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03885A [pubs.rsc.org]
- 4. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transaldolase B of Escherichia coli K-12: cloning of its gene, talB, and characterization of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Immobilization Technologies and Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Challenge of L-threo-3-phenylserine
An in-depth guide to the derivatization of L-threo-3-phenylserine for gas chromatography (GC) analysis, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the underlying chemical principles, a comparison of key derivatization strategies, and comprehensive, step-by-step protocols for practical application.
L-threo-3-phenylserine is an amino acid derivative of significant interest in pharmaceutical and biological research.[1][2] As with other amino acids, its direct analysis by gas chromatography (GC) is impeded by its physicochemical properties.[3][] The molecule contains multiple polar functional groups: a primary amine (-NH₂), a carboxylic acid (-COOH), and a secondary hydroxyl (-OH). These groups lead to strong intermolecular hydrogen bonding, resulting in high melting points and extremely low volatility, making the analyte thermally labile and prone to decomposition in a hot GC injector.[3][5][6]
Derivatization is a mandatory sample preparation step to overcome these challenges.[7] This process chemically modifies the polar functional groups, replacing the active hydrogen atoms with non-polar moieties.[5][8] The primary goals of derivatization are to:
-
Increase Volatility: By masking polar groups, the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase without degradation.[8]
-
Enhance Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC analysis.[9]
-
Improve Chromatographic Performance: Derivatization reduces analyte adsorption onto the GC column and injector surfaces, leading to sharper, more symmetrical peaks and improved resolution.[6][7]
This application note provides a comprehensive guide to the two most effective strategies for the derivatization of L-threo-3-phenylserine: Silylation and Acylation with Esterification .
Logical Workflow for Derivatization and GC Analysis
The overall process, from sample preparation to analysis, follows a structured workflow. The choice of derivatization agent and method is a critical decision point that influences the entire analytical outcome.
Caption: General workflow for derivatization of L-threo-3-phenylserine.
Strategy 1: Silylation
Silylation is the most common and versatile derivatization method for GC analysis, involving the replacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8][10] This single-step reaction targets all three functional groups on L-threo-3-phenylserine.
Causality Behind Reagent Choice:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A powerful and widely used TMS donor.[3] A key advantage is that its by-product, N-methyltrifluoroacetamide, is highly volatile and typically elutes with the solvent front, minimizing chromatographic interference.[3][10]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another potent TMS donor, often used with a catalyst like trimethylchlorosilane (TMCS) to increase reactivity, especially for hindered groups.[8][10]
-
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are approximately 10,000 times more stable against hydrolysis than their TMS counterparts.[5][10] This enhanced stability is a major advantage when dealing with trace amounts of moisture. The resulting derivatives also have characteristic mass spectra with a prominent M-57 ion ([M-C₄H₉]⁺), which is useful for identification.[10]
The reaction with MSTFA proceeds as follows, forming a tris-silylated derivative:
Caption: Reaction of L-threo-3-phenylserine with MSTFA.
Protocol 1: Silylation with MSTFA + 1% TMCS
This protocol is adapted from established methods for amino acid derivatization.[11][12] The addition of 1% TMCS acts as a catalyst to ensure complete derivatization of all functional groups.[8]
Materials:
-
L-threo-3-phenylserine standard or dried sample extract
-
MSTFA + 1% TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Acetonitrile or Pyridine
-
GC Vials (2 mL) with caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation (Crucial Step):
-
Pipette an aqueous sample containing the analyte into a 2 mL GC vial.
-
Evaporate the sample to complete dryness under a gentle stream of dry nitrogen at 60-70°C. Moisture is highly detrimental to silylation reagents.[5][13]
-
To ensure removal of azeotropic water, add 100 µL of methylene chloride or acetonitrile and evaporate to dryness again.[11]
-
-
Derivatization:
-
To the dried residue, add 100 µL of anhydrous acetonitrile (or pyridine).
-
Add 100 µL of MSTFA + 1% TMCS.
-
Immediately cap the vial tightly to prevent atmospheric moisture from entering.
-
Vortex the mixture for 30 seconds to ensure the residue is fully dissolved.
-
Heat the vial at 70-80°C for 60 minutes in a heating block or oven.[11]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used.
-
Note: Silylated derivatives can be sensitive to moisture over time. For best reproducibility, samples should be analyzed soon after derivatization.[12]
-
Strategy 2: Acylation and Esterification
This two-step approach first converts the carboxylic acid to an ester and then acylates the amino and hydroxyl groups. This method is robust and, by selecting a halogenated acylating reagent, can produce derivatives with high electron affinity, making them ideal for sensitive detection by an Electron Capture Detector (ECD).[14]
Causality Behind Reagent Choice:
-
Esterification: The carboxyl group is typically converted to a methyl, propyl, or butyl ester by heating with the corresponding alcohol (e.g., propanol) in the presence of an acid catalyst (e.g., HCl).[15]
-
Acylation: The amino and hydroxyl groups are acylated using a powerful acylating agent. Trifluoroacetic anhydride (TFAA) is a common choice, as it is highly reactive and its trifluoroacetyl (TFA) derivatives are volatile and produce characteristic mass spectra.[14]
The two-step process can be visualized as follows:
Caption: Two-step workflow for esterification and acylation.
Protocol 2: N(O)-Trifluoroacetyl (TFA) Isopropyl Ester Derivatization
This protocol creates volatile and stable isopropyl ester, N,O-bis(trifluoroacetyl) derivatives suitable for both FID and MS detection.
Materials:
-
L-threo-3-phenylserine standard or dried sample extract
-
Isopropanol with 3M HCl (prepared by bubbling dry HCl gas through anhydrous isopropanol)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Dichloromethane
-
GC Vials (2 mL) with caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Prepare a completely dry sample residue in a GC vial as described in Protocol 1, Step 1.
-
-
Step 1: Esterification
-
Add 200 µL of isopropanol/HCl (3M) to the dried residue.
-
Cap the vial tightly and heat at 110°C for 60 minutes.
-
After heating, cool the vial to room temperature.
-
Remove the solvent and excess reagent by evaporating to dryness under a gentle stream of dry nitrogen.
-
-
Step 2: Acylation
-
To the dried esterified residue, add 100 µL of anhydrous dichloromethane.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 100°C for 15 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess TFAA under a gentle stream of nitrogen.
-
Reconstitute the final derivative in a suitable solvent (e.g., 100 µL of ethyl acetate or isooctane) for injection.
-
-
Analysis:
-
The sample is now ready for GC-MS injection.
-
Data Summary and Method Selection
The choice between silylation and acylation depends on the specific analytical goals, available equipment, and sample matrix.
| Feature | Silylation (MSTFA/MTBSTFA) | Acylation / Esterification (TFAA) |
| Reaction Steps | One-step | Two-step |
| Reaction Speed | Generally faster overall | Slower due to multiple steps and drying |
| Reagent Sensitivity | Highly sensitive to moisture[5] | Less sensitive to trace moisture |
| Derivative Stability | TMS: Moderately stableTBDMS: Highly stable[5][10] | Generally very stable |
| By-products | Volatile and often non-interfering[3] | Requires removal before final reconstitution |
| Detector Compatibility | Excellent for FID and MS | Excellent for FID and MS; halogenated derivatives are ideal for ECD |
| Best For | High-throughput screening, metabolomics workflows[12][16] | Trace analysis requiring high sensitivity (with ECD), complex matrices |
Analytical Considerations & Chiral Separations
-
GC Column Selection: For analyzing the derivatized L-threo-3-phenylserine, a standard non-polar or mid-polar column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms or TR-5) is suitable.[3][5] However, if the goal is to separate L-threo-3-phenylserine from its other stereoisomers (e.g., D-threo, L-erythro), a chiral stationary phase (CSP) is required.[17] Cyclodextrin-based columns (e.g., Chirasil-L-Val) are commonly used for the GC separation of amino acid enantiomers.[18]
-
Racemization Risk: It is critical to recognize that derivatization conditions, particularly those involving high temperatures or highly alkaline/acidic conditions, can potentially cause racemization at the alpha-carbon.[19] This would compromise the quantitative accuracy of a specific enantiomer. The methods described here generally use conditions that minimize this risk, but it is always advisable to test the derivatization procedure on a pure enantiomeric standard to confirm the absence of racemization.[19]
Conclusion
The successful gas chromatographic analysis of L-threo-3-phenylserine is critically dependent on proper derivatization. Both silylation and two-step esterification/acylation are highly effective strategies. Silylation with reagents like MSTFA or MTBSTFA offers a rapid, single-step procedure well-suited for routine analysis and metabolomics. The two-step acylation approach, while more labor-intensive, provides highly stable derivatives and can be tailored for ultra-sensitive detection with ECD. The selection of the optimal method should be guided by the specific requirements of the analysis, including sensitivity, sample throughput, and the need for chiral separation. By following the detailed protocols and understanding the chemical principles outlined in this note, researchers can achieve reliable, reproducible, and accurate quantification of L-threo-3-phenylserine.
References
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]
-
Derivatization reagents for GC. adis international. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. LabRulez LCMS. [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
-
How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. [Link]
-
Showing Compound L-Threo-3-phenylserine (FDB022892). FooDB. [Link]
-
Gas chromatographic quantification of amino acid enantiomers in food matrices by their N(O,S)-ethoxycarbonyl heptafluorobutyl ester derivatives. ResearchGate. [Link]
-
Derivatization in GC. SlideShare. [Link]
-
Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. [Link]
-
Gas chromatography of various N(O,S) acyl alkyl esters of amino acids. Semantic Scholar. [Link]
-
Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... ResearchGate. [Link]
-
Separation of enantiomers by gas chromatography. PubMed. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PubMed Central. [Link]
-
Chiral Gas Chromatography. MACHEREY-NAGEL. [Link]
Sources
- 1. Showing Compound L-Threo-3-phenylserine (FDB022892) - FooDB [foodb.ca]
- 2. L-threo-Phenylserine | TRC-P336833-100MG | LGC Standards [lgcstandards.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. scispace.com [scispace.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. adis-international.ro [adis-international.ro]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas chromatography of various N(O,S) acyl alkyl esters of amino acids | Semantic Scholar [semanticscholar.org]
- 16. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. hplc.sk [hplc.sk]
- 19. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Synthesis of Phenylserine Using Immobilized Threonine Aldolase
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing Chiral Amine Synthesis through Biocatalysis and Flow Chemistry
Phenylserine and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, including antibiotics and adrenergic agents.[1][2] The stereoselective synthesis of these β-hydroxy-α-amino acids presents a significant challenge in organic chemistry.[3] Traditional chemical methods often involve multiple steps, harsh reaction conditions, and the use of expensive, toxic catalysts, leading to significant environmental waste.[1] Biocatalysis, utilizing enzymes to perform chemical transformations, offers a greener and more efficient alternative, characterized by high selectivity and mild operating conditions.[2][4]
Threonine aldolases (TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids.[5] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol condensation of glycine with a wide range of aldehydes to produce the corresponding β-hydroxy-α-amino acids with excellent stereocontrol at the α-carbon.[5][6][7] However, the industrial application of free enzymes in batch reactors is often hampered by issues such as limited stability, difficult catalyst recovery and reuse, and unfavorable reaction equilibria.[1]
The integration of enzyme immobilization with continuous flow chemistry provides a robust solution to overcome these limitations.[8][9][10] Immobilizing the enzyme on a solid support enhances its stability and allows for straightforward catalyst reuse, significantly improving the cost-effectiveness of the process.[8][11] Continuous flow processing in packed-bed reactors (PBRs) offers numerous advantages over batch production, including enhanced mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for automation and process intensification.[4][9][12]
This application note provides a detailed guide to the continuous flow synthesis of phenylserine from benzaldehyde and glycine using an immobilized threonine aldolase. We will delve into the rationale behind experimental choices, provide step-by-step protocols for enzyme immobilization and flow reactor setup, and present methods for reaction monitoring and product analysis.
The Biocatalytic Reaction: Threonine Aldolase-Catalyzed Aldol Condensation
Threonine aldolase catalyzes the reversible C-C bond formation between glycine and an aldehyde. In the context of phenylserine synthesis, the enzyme facilitates the reaction between glycine and benzaldehyde.[13] The reaction is PLP-dependent, proceeding through a Schiff base intermediate.[7][14] While the reaction is highly stereoselective for the α-carbon, it often yields a mixture of syn and anti diastereomers at the β-carbon, with the ratio being thermodynamically controlled.[5]
Materials and Methods
Enzyme and Support Materials
-
Threonine Aldolase: A commercially available or in-house expressed and purified threonine aldolase from a microbial source (e.g., Thermotoga maritima or Escherichia coli) can be used.[13][15] The specific activity of the enzyme should be determined prior to immobilization.
-
Immobilization Support: Eupergit CM is a macroporous acrylic polymer activated with oxirane groups, suitable for the covalent immobilization of enzymes through their amino, thiol, or hydroxyl groups.[16] Its mechanical stability makes it an excellent choice for packed-bed reactors.[16] Other supports like Nanosprings or glyoxal-agarose beads can also be considered.[16][17]
Reagents and Buffers
-
Potassium phosphate buffer (pH 7.5-8.5)
-
Glycine
-
Benzaldehyde
-
Pyridoxal-5'-phosphate (PLP)
-
Ethanolamine or Tris-HCl for blocking unreacted epoxy groups
-
Acetonitrile (HPLC grade)
-
Copper(II) sulfate (for HPLC mobile phase)
Equipment
-
HPLC system with a chiral column (e.g., Nucleosil Chiral-1) and UV or fluorescence detector[18][19]
-
Continuous flow reactor system (e.g., Vapourtec R-Series or similar)[4]
-
Packed-bed reactor column (dimensions dependent on desired scale)[20]
-
Syringe pumps
-
Thermostatted column heater
-
Standard laboratory glassware and equipment
Experimental Protocols
Protocol 1: Immobilization of Threonine Aldolase on Eupergit CM
This protocol details the covalent immobilization of threonine aldolase onto Eupergit CM support, a method chosen for its ability to form stable linkages, reducing enzyme leaching and enhancing operational stability.[8]
-
Support Preparation: Swell 1 gram of Eupergit CM in 10 mL of 1 M potassium phosphate buffer (pH 8.0) for at least 1 hour at room temperature.
-
Enzyme Solution Preparation: Dissolve the threonine aldolase in 10 mL of 1 M potassium phosphate buffer (pH 8.0) to a final concentration of 5-10 mg/mL. Add PLP to a final concentration of 0.1 mM to ensure the enzyme is in its active holo-form.
-
Immobilization Reaction: Add the enzyme solution to the swollen Eupergit CM support. Gently agitate the suspension at room temperature for 24-72 hours. The long incubation time allows for multipoint covalent attachment, which can significantly enhance enzyme stability.[8]
-
Monitoring Immobilization Efficiency: Periodically take small aliquots of the supernatant and measure the protein concentration (e.g., using a Bradford assay) and enzyme activity to determine the amount of immobilized enzyme.
-
Blocking: After the desired immobilization time, filter the support and wash it with 1 M potassium phosphate buffer (pH 8.0). To block any remaining reactive epoxy groups on the support, resuspend the immobilized enzyme in 10 mL of 1 M ethanolamine or Tris-HCl (pH 8.5) and incubate for 2 hours at room temperature.
-
Final Washing and Storage: Wash the immobilized enzyme extensively with 0.1 M potassium phosphate buffer (pH 7.5) to remove any non-covalently bound enzyme and blocking agent. The prepared biocatalyst can be stored in buffer at 4°C until use.
Protocol 2: Setup and Operation of the Packed-Bed Flow Reactor
Continuous packed-bed reactors are widely used for immobilized enzymes due to their simple construction, ease of operation, and scalability.[12]
-
Packing the Reactor: Carefully pack the immobilized threonine aldolase into a suitable column. Ensure the packing is uniform to avoid channeling and pressure build-up. The bed volume will depend on the desired productivity.
-
System Assembly: Connect the packed-bed reactor to the flow chemistry system. This typically includes syringe pumps for delivering the substrate solution, a back-pressure regulator to maintain a stable flow, and a thermostatted column housing to control the reaction temperature.[20]
-
Equilibration: Before starting the reaction, equilibrate the packed bed by flowing 0.1 M potassium phosphate buffer (pH 7.5) containing 0.1 mM PLP through the reactor for at least 30 minutes at the desired reaction temperature (e.g., 40-70°C).[13]
-
Substrate Solution Preparation: Prepare a stock solution containing glycine (e.g., 200 mM) and benzaldehyde (e.g., 50 mM) in 0.1 M potassium phosphate buffer (pH 7.5). An excess of glycine is often used to shift the reaction equilibrium towards product formation.[5] Ensure the solution is well-mixed and filtered before use to prevent clogging the reactor.
-
Reaction Initiation: Pump the substrate solution through the packed-bed reactor at a defined flow rate. The flow rate determines the residence time of the reactants in the column, which is a critical parameter for optimizing conversion.[13]
-
Sample Collection: Collect the reactor effluent at regular intervals for analysis.
Protocol 3: Analytical Method for Phenylserine Quantification
High-Performance Liquid Chromatography (HPLC) with a chiral column is the standard method for quantifying the different stereoisomers of phenylserine.[18]
-
Sample Preparation: Dilute the collected samples from the flow reactor with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: Chiral column (e.g., Nucleosil Chiral-1, Macherey-Nagel).[18]
-
Mobile Phase: An aqueous solution of 0.5 mM CuSO₄ is commonly used for the separation of phenylserine isomers.[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 50°C.[18]
-
Detection: UV absorbance at 205-215 nm or fluorescence detection (Excitation: 210 nm, Emission: 302 nm).[18][19][21]
-
-
Quantification: Create a calibration curve using standards of known concentrations for both syn-(L-threo)-phenylserine and anti-(L-erythro)-phenylserine to determine the concentration of each diastereomer in the reaction samples.[22]
Data Presentation and Visualization
Key Performance Parameters
| Parameter | Typical Value/Range | Rationale & Significance |
| Enzyme Loading | 50-100 mg/g support | Higher loading increases the volumetric productivity of the reactor. |
| Substrate Concentration | Glycine: 100-500 mM, Benzaldehyde: 25-100 mM | An excess of glycine is used to drive the equilibrium towards product formation.[5] |
| Flow Rate | 10-100 µL/min | Determines the residence time and thus the conversion. Lower flow rates lead to higher conversion but lower productivity.[13] |
| Residence Time | 5-60 min | The time the reactants spend in contact with the catalyst. A key parameter for process optimization. |
| Temperature | 40-70 °C | Higher temperatures increase the reaction rate, but may decrease enzyme stability. The optimal temperature is a trade-off.[13] |
| pH | 7.5-8.5 | The optimal pH for the activity of most threonine aldolases.[14] |
| Product Yield | Up to 40% | Limited by the reaction equilibrium and potential product inhibition.[13][23] |
| Diastereomeric Excess (de) | ~20% | The reaction is thermodynamically controlled, leading to a mixture of diastereomers.[13][23] |
| Enantiomeric Excess (ee) | >99% | Threonine aldolases are highly stereoselective for the α-carbon.[13][23] |
| Operational Stability | >10 hours | Immobilization significantly enhances the stability of the enzyme, allowing for extended continuous operation.[13][24] |
Visualizing the Workflow and Reaction
Caption: Workflow for the continuous flow synthesis of phenylserine.
Caption: Threonine aldolase catalyzed synthesis of phenylserine.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The immobilization efficiency is monitored by measuring the residual protein and activity in the supernatant. The performance of the flow reactor is continuously assessed by analyzing the product stream via HPLC. A stable product concentration over time indicates a robust and stable immobilized enzyme system. Any decrease in conversion would signal potential enzyme deactivation or other process instabilities, prompting investigation. The use of an internal standard in the HPLC analysis can account for variations in sample preparation and injection volume, further enhancing the reliability of the results.
Conclusion and Future Perspectives
The continuous flow synthesis of phenylserine using immobilized threonine aldolase represents a significant advancement over traditional batch processes. This approach leverages the high selectivity of biocatalysis and the efficiency of flow chemistry to create a more sustainable and economically viable manufacturing route for this important chiral building block.[4] The enhanced stability of the immobilized enzyme allows for long-term continuous operation, reducing catalyst costs and simplifying downstream processing.[13]
Future work in this area could focus on several key aspects:
-
Enzyme Engineering: Improving the diastereoselectivity of threonine aldolase towards the desired syn or anti isomer through protein engineering would greatly enhance the efficiency of the process.[5][25]
-
Process Optimization: Further optimization of reaction conditions, including the use of co-solvents to improve substrate solubility and the implementation of in-line product removal to overcome equilibrium limitations, could lead to higher yields.
-
Multi-Enzyme Cascades: Integrating the threonine aldolase-catalyzed reaction with other enzymatic steps in a continuous flow system could enable the synthesis of more complex pharmaceutical intermediates in a telescoped fashion.[26][27]
By embracing these advanced manufacturing technologies, the pharmaceutical and fine chemical industries can move towards more efficient, sustainable, and cost-effective production methods.
References
-
Tibhe, J. D., Fu, H., Noël, T., Wang, Q., Meuldijk, J., & Hessel, V. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2168–2179. [Link]
-
Tibhe, J. D., Fu, H., Noël, T., Wang, Q., Meuldijk, J., & Hessel, V. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. PubMed Central, PMC3817483. [Link]
-
LibreTexts. (2021). Immobilized Enzymes Reactors. Chemistry LibreTexts. [Link]
-
Tibhe, J. D., Fu, H., Noël, T., Wang, Q., Meuldijk, J., & Hessel, V. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Europe PMC. [Link]
-
Rost, K., & Laurence, R. L. (1975). Enzyme immobilized in a packed-bed reactor: kinetic parameters and mass transfer effects. Biotechnology and Bioengineering, 17(10), 1515–1528. [Link]
-
Costa, M., et al. (2021). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering, 6, 1334-1353. [Link]
-
Fesko, K., & Gruber-Khadjawi, M. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(6), 2579–2590. [Link]
-
Wang, Q., et al. (2012). Threonine aldolase immobilization on different supports for engineering of productive, cost-efficient enzymatic microreactors. ResearchGate. [Link]
-
Grokipedia. (2026). Phenylserine aldolase. Grokipedia. [Link]
-
Vapourtec. (n.d.). Enzymatic Reactions. Vapourtec. [Link]
-
Rocha-Martin, J., et al. (2019). Continuous Packed Bed Reactor with Immobilized β-Galactosidase for Production of Galactooligosaccharides (GOS). MDPI. [Link]
-
Tibhe, J. D., et al. (2013). Flow Synthesis of Phenylserine Using Threonine Aldolase Immobilized on Eupergit Support. Amanote Research. [Link]
-
Paiardini, A., et al. (2013). On the catalytic mechanism and stereospecificity of Escherichia coli l-threonine aldolase. FEBS Journal, 281(1), 129-145. [Link]
-
Benítez-Mateos, A. I., et al. (2023). Biocatalysis in packed-bed reactors: immobilization as an enabling technology. Comptes Rendus Chimie, 26(S2), 1-21. [Link]
-
Fernandes, P., & Paiva, A. (2021). Multi-Enzyme Systems in Flow Chemistry. MDPI. [Link]
-
Fesko, K., et al. (2020). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Catalysis. [Link]
-
Mutti, F. G., et al. (2024). Biocatalytic Cascades for the Synthesis of Chiral Amines and Amino Alcohols with Two Stereogenic Centers. MECP 2024. [Link]
-
Misono, H., et al. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... ResearchGate. [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]
-
Rowles, I., et al. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Angewandte Chemie International Edition, 57(42), 13821-13824. [Link]
-
Britton, J., & Jamison, T. F. (2017). Continuous Flow Biocatalysis. PubMed Central. [Link]
-
Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]
-
Schober, M., et al. (2021). Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks. ChemRxiv. [Link]
-
Franz, S. E., & Stewart, J. D. (2014). Threonine aldolases. Tetrahedron, 70(42), 7635-7653. [Link]
-
Grokipedia. (2026). Threonine aldolase. Grokipedia. [Link]
-
Benítez-Mateos, A. I., Contente, M. L., Padrosa, D. R., & Paradisi, F. (2021). Flow biocatalysis 101: design, development and applications. Reaction Chemistry & Engineering, 6(5), 766-783. [Link]
-
Kumar, A., & Singh, A. (2022). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Journal of Science and Technology. [Link]
-
Žnidaršič-Plazl, P., & Plazl, I. (2020). Dataset for aldol synthesis of L-phenylserine. Zenodo. [Link]
-
Brent, M. R., et al. (2021). l-Threonine transaldolase activity is enabled by a persistent catalytic intermediate. PubMed Central. [Link]
-
Neurauter, G., et al. (2013). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. Clinical Biochemistry, 46(18), 1848-1851. [Link]
-
ResearchGate. (n.d.). Typical chromatograms of the HPLC method developed for phenylalanine assay in human plasma. ResearchGate. [Link]
-
Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech, 3(1), 1–9. [Link]
-
Danafar, H., & Hamidi, M. (2016). Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Royal Society of Chemistry. [Link]
-
Cosgrove, S. C., et al. (2022). Simple Enzyme Immobilization for Flow Chemistry? An Assessment of Available Strategies for an Acetaldehyde-Dependent Aldolase. PubMed Central. [Link]
-
Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235. [Link]
-
Karasek, M. A., & Greenberg, D. M. (1957). Studies on the properties of threonine aldolases. Journal of Biological Chemistry, 227(1), 191-205. [Link]
-
SpinChem. (n.d.). Recycling of immobilized enzymes using rotating bed reactor technology. SpinChem. [Link]
-
Wikipedia. (n.d.). Threonine aldolase. Wikipedia. [Link]
Sources
- 1. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. vapourtec.com [vapourtec.com]
- 5. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Threonine aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Biocatalysis in packed-bed reactors: immobilization as an enabling technology [comptes-rendus.academie-sciences.fr]
- 9. Continuous Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow biocatalysis 101: design, development and applications - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00483A [pubs.rsc.org]
- 11. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. packed bed bioreactor [userpages.umbc.edu]
- 13. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
- 14. grokipedia.com [grokipedia.com]
- 15. ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Continuous Packed Bed Reactor with Immobilized β-Galactosidase for Production of Galactooligosaccharides (GOS) | MDPI [mdpi.com]
- 18. zenodo.org [zenodo.org]
- 19. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. getenotes.weebly.com [getenotes.weebly.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. mecp2024.com [mecp2024.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (2R,3S)-Phenylserine
Welcome to the technical support center for the stereoselective synthesis of (2R,3S)-phenylserine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this crucial chiral building block. (2R,3S)-phenylserine and its derivatives are vital intermediates, most notably as the C-13 side chain of the anticancer drug Paclitaxel (Taxol™)[1][2][3][4][5].
Achieving the correct stereochemistry at two adjacent chiral centers presents a significant synthetic challenge. This resource provides in-depth, troubleshooting-focused answers to common questions encountered in the lab, blending mechanistic principles with practical, field-tested advice.
Frequently Asked Questions (FAQs)
Section 1: Controlling Diastereoselectivity (The threo Challenge)
Question 1: My reaction produces a mixture of threo and erythro diastereomers. How can I improve the selectivity for the desired threo isomer?
Answer: Controlling the relative stereochemistry between the C2 and C3 positions is the first major hurdle. The desired (2R,3S) configuration corresponds to the threo (or syn) diastereomer. The formation of the undesired erythro (or anti) isomer often occurs concurrently. The key to maximizing threo selectivity lies in understanding and controlling the reaction's transition state geometry.
Several factors influence this outcome:
-
Reaction Mechanism: The choice of reaction is paramount. Aldol-type reactions and the Sharpless Asymmetric Aminohydroxylation (AA) are common routes, each with its own method for controlling diastereoselectivity.
-
Chelation vs. Non-Chelation Control: In aldol and Mannich-type reactions, the choice of metal enolate can dictate the transition state.[4][6]
-
Chelating Metals (e.g., Mg, Zn, Ti): These can form a rigid, six-membered Zimmerman-Traxler transition state, which often favors the erythro product.
-
Non-Chelating Metals (e.g., Li, B): Boron enolates, for instance, tend to form a non-chelated, chair-like transition state that preferentially leads to the syn adduct (the precursor to threo-phenylserine) to minimize steric interactions.[4]
-
-
Substrate Geometry: The geometry of the enolate (E vs. Z) directly influences the product's relative stereochemistry in many aldol additions.
Troubleshooting Strategy: If you observe poor diastereoselectivity, consider switching from a lithium-based enolate to a boron-based one in an aldol-type approach. This is a classic strategy to favor the syn product.[4]
Section 2: Achieving High Enantioselectivity
Question 2: I'm struggling to achieve high enantiomeric excess (ee) for the specific (2R,3S) isomer. What are the most reliable synthetic methods?
Answer: Once diastereocontrol is managed, the next challenge is controlling the absolute stereochemistry. The Sharpless Asymmetric Aminohydroxylation (AA) is one of the most robust and widely cited methods for this transformation.[7][8][9][10]
The AA reaction converts an alkene, such as ethyl cinnamate, directly into a syn-α-hydroxy-β-amino acid derivative. The stereochemical outcome is dictated by the choice of the chiral cinchona alkaloid-derived ligand.
-
For (2R,3S)-phenylserine (from an (E)-alkene): Use the dihydroquinine (DHQ)-derived ligand, typically (DHQ)₂PHAL .
-
For (2S,3R)-phenylserine (from an (E)-alkene): Use the dihydroquinidine (DHQD)-derived ligand, typically (DHQD)₂PHAL .
This reaction is powerful because it sets both stereocenters simultaneously with high syn-selectivity and high enantioselectivity.[7][8] Organocatalytic methods, such as those using proline and its derivatives, have also emerged as powerful alternatives for accessing the paclitaxel side chain with high enantioselectivity.[2][6]
dot
Caption: Choice of chiral ligand in Sharpless AA dictates the product's absolute stereochemistry.
Question 3: My Sharpless AA reaction is giving a low yield and poor regioselectivity. What are the common pitfalls?
Answer: While powerful, the Sharpless AA requires careful optimization. Low yields or the formation of the undesired regioisomer (benzylic alcohol instead of benzylic amine) are common issues.[7][11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Stalled Reaction | 1. Catalyst Deactivation: The Os(VIII) catalyst can be reduced to an inactive species. 2. pH Drift: The reaction is sensitive to pH; improper buffering can halt catalysis. 3. Reagent Quality: The nitrogen source (e.g., Chloramine-T, CbzNClNa) may have degraded. Potassium osmate should be handled carefully. | 1. Ensure a slow, steady addition of the substrate. Use fresh, high-purity reagents. 2. Use a buffered solvent system (e.g., n-propanol/water or t-butanol/water). 3. Prepare the nitrogen source fresh if possible. Store potassium osmate in a desiccator. |
| Poor Regioselectivity | 1. Ligand Choice: Phthalazine (PHAL) ligands strongly favor the desired benzylic amine. Other ligands, like anthraquinone (AQN), can favor the opposite regioisomer.[7] 2. Solvent System: The choice and ratio of alcohol to water can influence regioselectivity. | 1. Confirm you are using a PHAL-type ligand for substrates like cinnamates.[7] 2. The n-propanol/water system is generally robust for producing the desired benzylic amine from styrenes and cinnamates.[7] |
| Inconsistent Results | 1. Reaction Scale: Small-scale reactions can be sensitive to minor variations in reagent measurement. 2. Stirring/Mixing: In biphasic systems, inefficient mixing can lead to poor reproducibility. | 1. For optimization, perform reactions on a sufficient scale (e.g., >0.5 mmol) to minimize measurement errors. 2. Ensure vigorous and consistent stirring throughout the reaction. |
Section 3: Purification and Analysis
Question 4: My final product is a diastereomeric mixture. What is the most effective method for separation and confirming stereochemical purity?
Answer: Separating diastereomers and confirming the stereochemical purity of your final product are critical final steps. Unlike enantiomers, diastereomers have different physical properties and can often be separated by standard laboratory techniques.[12]
-
Separation of Diastereomers:
-
Column Chromatography: This is the most common method. Diastereomers will have different Rf values, although they can sometimes be very close. Careful optimization of the solvent system is required.[12][13]
-
Fractional Crystallization: If your product is crystalline, you can often separate diastereomers by exploiting differences in their solubility in a particular solvent system. This can be a highly effective method for purification on a larger scale.[14][15]
-
-
Analysis of Stereochemical Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining both diastereomeric ratio (dr) and enantiomeric excess (ee). A chiral stationary phase (CSP) is used to resolve all stereoisomers. A ligand-exchange column, such as one based on (D)-penicillamine, is particularly effective for amino acids like phenylserine.[16]
-
NMR Spectroscopy: While standard ¹H NMR can distinguish between diastereomers (due to different chemical environments), determining ee usually requires a chiral derivatizing agent (e.g., Mosher's acid) to convert the enantiomers into a pair of diastereomeric esters, which can then be distinguished by NMR.[17]
-
dot
Caption: Workflow for the purification and analysis of stereoisomeric mixtures.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Aminohydroxylation of Ethyl Cinnamate
This protocol is adapted from methodologies described by Sharpless and coworkers and serves as a representative procedure for synthesizing the protected (2R,3S)-phenylserine core.[7][8]
Materials:
-
Ethyl (E)-cinnamate
-
N-chloro-N-sodio-tert-butylcarbamate (BocNClNa)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(DHQ)₂PHAL (ligand for 2R,3S product)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Prepare Reagent Solution: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-BuOH and water.
-
Add Reagents: To the solvent mixture at room temperature, add (DHQ)₂PHAL (1.5 mol%), followed by potassium osmate(VI) dihydrate (1 mol%). Stir until the solids dissolve.
-
Cool Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add Nitrogen Source: Add N-chloro-N-sodio-tert-butylcarbamate (1.1 equivalents) and stir for 5 minutes.
-
Substrate Addition: Add ethyl (E)-cinnamate (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0-4 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 6-24 hours).
-
Quench Reaction: Once complete, quench the reaction by adding an excess of sodium bisulfite (approx. 1.5 g per mmol of osmate catalyst). Stir for 1 hour.
-
Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected ethyl (2R,3S)-N-Boc-3-phenylisoserine.
Protocol 2: Chiral HPLC Analysis of Phenylserine Diastereomers
This protocol provides a reliable method for determining the stereochemical purity of a phenylserine sample, based on established ligand-exchange chromatography principles.[16]
Instrumentation & Consumables:
-
HPLC system with UV detector
-
Chiral Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm (or equivalent ligand-exchange column)
-
Copper(II) Sulfate (CuSO₄)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirex 3126 (D)-penicillamine, 250 x 4.6 mm |
| Mobile Phase | 75% 2 mM CuSO₄ (aq) / 25% Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 2 mM aqueous solution of CuSO₄ by dissolving the appropriate amount in HPLC-grade water.
-
Filter the aqueous solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing 750 mL of the filtered CuSO₄ solution with 250 mL of HPLC-grade methanol. Degas the mobile phase before use.
-
-
Sample Preparation: Dissolve a small amount of your phenylserine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection and Analysis: Inject 10 µL of the prepared sample and run the analysis. The diastereomers will be separated based on their differential interaction with the chiral stationary phase.
-
Data Interpretation: Integrate the peaks to determine the retention time and peak area for each stereoisomer. Calculate the diastereomeric ratio and enantiomeric excess based on the relative peak areas.
References
- Jiajun, S., et al. (2019). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Organic Chemistry.
-
List, B., et al. (2009). Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues. Chemistry. [Link]
- Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform.
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]
-
Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]
-
Kim, J., et al. (2007). Diastereoselective synthesis of L-threo-3,4-dihydroxyphenylserine by low-specific L-threonine aldolase mutants. PubMed. [Link]
-
Wang, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]
-
Chen, S., et al. (2013). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ACS Medicinal Chemistry Letters. [Link]
-
Córdova, A., et al. (2005). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters. [Link]
-
Hsiao, Y., et al. (1999). Taxol Semisynthesis: A Highly Enantio- and Diastereoselective Synthesis of the Side Chain and a New Method for Ester Formation at C-13 Using Thioesters. The Journal of Organic Chemistry. [Link]
-
Jiajun, S., et al. (2019). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the... Semantic Scholar. [Link]
-
Victor, M. (2016). The Sharpless Asymmetric Aminohydroxylation. Sussex Drug Discovery Centre. [Link]
-
Liu, J., et al. (2020). Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. ChemCatChem. [Link]
-
Liu, J. Q., et al. (2001). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. ResearchGate. [Link]
-
O'Brien, P. (1999). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PubMed Central. [Link]
-
O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. PubMed. [Link]
-
University of Texas. (n.d.). Stereospecificity and Stereoselectivity. University of Texas. [Link]
-
Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. ResearchGate. [Link]
-
Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety? ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions. Pharmaguideline. [Link]
-
Wikipedia. (n.d.). Sharpless oxyamination. Wikipedia. [Link]
-
Fu, H., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. [Link]
-
Reddit. (2018). Help separating diastereomers with very similar Rf. r/chemistry. [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Carroll, F. I., et al. (2006). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron: Asymmetry. [Link]
-
Harada, N. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Synfacts. (2024). Enantioselective Synthesis of Unnatural Polar Amino Acids. Thieme. [Link]
-
Beilstein Journals. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journals. [Link]
-
ChemRxiv. (2022). Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]
-
Gotor-Fernández, V., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. Chemistry – A European Journal. [Link]
-
Molecules Editorial Office. (2022). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules. [Link]
-
ResearchGate. (2021). Improved stereoselective synthesis of both enantiomers of... ResearchGate. [Link]
-
ResearchGate. (2007). Preparation of Optically Active (2RS,3SR)-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolutions by Replacing and Preferential Crystallization. ResearchGate. [Link]
-
Dokumen.pub. (n.d.). The synthesis of arylserines. Dokumen.pub. [Link]
-
Zhang, W., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science. [Link]
-
Carter, H. E., & Van Loon, E. J. (1940). β-Phenylserine. Journal of the American Chemical Society. [Link]
-
Monti, M., et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules. [Link]
-
Gotor-Fernández, V., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. PubMed Central. [Link]
-
ResearchGate. (2002). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. ResearchGate. [Link]
Sources
- 1. Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues [ccspublishing.org.cn]
- 2. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
Improving the diastereomeric excess in phenylserine synthesis
A Guide to Improving Diastereomeric Excess for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the stereoselective synthesis of phenylserine. This guide is designed to provide in-depth, practical solutions to common challenges encountered in controlling the diastereomeric outcome of this critical reaction. As a chiral β-hydroxy-α-amino acid, phenylserine is a valuable building block for numerous pharmaceuticals, making the precise control of its two stereocenters a paramount objective. Here, we move beyond simple protocols to explore the underlying principles that govern diastereoselectivity, empowering you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs): Troubleshooting Poor Diastereoselectivity
This section addresses the most common issues researchers face when synthesizing phenylserine, providing both diagnostic insights and actionable solutions.
Q1: What are the threo and erythro diastereomers of phenylserine, and why is controlling their ratio critical?
Phenylserine possesses two stereogenic centers, at the α- and β-carbons, giving rise to four possible stereoisomers which exist as two pairs of diastereomers. These are designated threo and erythro. The nomenclature is derived from the sugars threose and erythrose.[1] In the erythro isomer, analogous substituents in a Fischer projection are on the same side, while in the threo isomer, they are on opposite sides.[1]
Controlling the diastereomeric ratio (d.r.) is critical because diastereomers have distinct physical properties and, more importantly, different biological activities. For instance, L-threo-phenylserine is a key intermediate for the synthesis of antiviral and antimalarial compounds like cyclomarin A.[2] Failure to control this selectivity results in difficult purification steps and a significant reduction in the yield of the desired active pharmaceutical ingredient (API).
Q2: My chemical synthesis using a glycine enolate and benzaldehyde yields a poor diastereomeric ratio (~1:1). What are the primary causes?
This is a classic aldol-type reaction, and low diastereoselectivity typically points to a lack of facial control during the C-C bond formation. The geometry of the transition state is paramount. The primary factors to investigate are:
-
Enolate Geometry (E/Z): A mixture of (E)- and (Z)-enolates will lead to different transition states, resulting in a mixture of diastereomers. The geometry of the enolate is heavily influenced by the base, solvent, and any present cations (e.g., Li+, Zn2+). Conformation control is the key to achieving high diastereoselectivity.[3] For example, using metal complexes of glycine imines can lock the conformation and favor a specific pathway.[4]
-
Reaction Temperature: Higher temperatures can overcome the small energy difference between the transition states leading to the syn (erythro) and anti (threo) products, eroding selectivity.[5] Performing the reaction at low temperatures (e.g., -78 °C) is often essential to "freeze out" the less favorable transition state.
-
Solvent Choice: The solvent's ability to coordinate with the metal cation of the enolate influences the tightness of the transition state. Aprotic, non-coordinating solvents often favor a more organized, chair-like Zimmerman-Traxell transition state, which enhances diastereoselectivity.
-
Base and Cation: The choice of base (e.g., LDA, NaHMDS) and the corresponding metal cation affects both the enolate geometry and its aggregation state. Chelation control, where a Lewis acidic metal like Zn(II) or Ti(IV) coordinates to both the enolate and the aldehyde, can enforce a rigid transition state and dramatically improve selectivity.
Q3: I'm using a threonine aldolase (TA) for enzymatic synthesis, but the diastereomeric excess (d.e.) is low and decreases over time. What is happening?
This is a common and insightful observation in biocatalysis, often pointing to a competition between kinetic and thermodynamic control.[2]
-
Kinetic vs. Thermodynamic Control: Initially, the enzyme may rapidly produce one diastereomer under kinetic control (the faster-formed product). However, the aldol reaction is reversible.[6] Over time, if the initially formed product is not the most thermodynamically stable isomer, the reaction can equilibrate back to a mixture of starting materials, which then re-react to form a mixture of diastereomers, favoring the more stable product. This erosion of d.e. over time is a classic sign of thermodynamic equilibrium taking over.[2]
-
Byproduct Inhibition/Reversal: The TA-catalyzed reaction between glycine and benzaldehyde also produces a byproduct, often acetaldehyde from the cleavage of the natural substrate, threonine.[7] Acetaldehyde can also participate in side reactions or influence the reaction equilibrium. Removing this byproduct can be crucial.
-
Enzyme Specificity: Not all threonine aldolases are created equal. Some exhibit low specificity for non-natural substrates like benzaldehyde, inherently producing a mixture of diastereomers.[7] L-threonine aldolases (L-TAs) are known to have varying diastereoselectivity.[8]
Solution Strategy: A powerful approach is to construct a multi-enzyme cascade. For example, coupling the reaction with an alcohol dehydrogenase (ADH) can remove the acetaldehyde byproduct, pulling the equilibrium towards the desired phenylserine product and preventing the reverse reaction that erodes diastereoselectivity.[2] Under optimized conditions with such a cascade, d.e. values can reach over 95%.[2]
Q4: How can I reliably measure the diastereomeric ratio of my phenylserine product?
Accurate determination of the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) is essential for optimization.[9][10] The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase can separate all four stereoisomers, allowing for precise quantification of each.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to determine the d.r. Protons adjacent to the stereocenters in diastereomers are in different chemical environments and will exhibit distinct signals. The ratio of the integrals for these signals corresponds directly to the diastereomeric ratio. Derivatization with a chiral agent (e.g., Mosher's acid) can be used to better resolve these signals if they overlap in the underivatized product.
-
Marfey's Method: This involves derivatizing the amino group of the phenylserine mixture with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide or L-FDAA). The resulting diastereomeric derivatives can then be easily separated and quantified using standard reverse-phase HPLC.[13]
Optimization Guides & Experimental Protocols
Guide 1: Optimizing Chemical Synthesis via Chelation Control
The key to high diastereoselectivity in the aldol addition of a glycine enolate to benzaldehyde is to create a rigid, well-defined transition state. This can be achieved using a chiral auxiliary and a chelating metal.
Table 1: Key Parameter Optimization in Chemical Synthesis
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale for Improvement |
| Base | LDA in THF | LHMDS in Toluene | A bulkier base and non-coordinating solvent can favor formation of a single enolate isomer. |
| Temperature | 0 °C to RT | -78 °C | Lower temperature increases the energy difference between competing transition states, favoring the lower-energy path.[5] |
| Additive | None | 1.1 eq. ZnCl₂ (pre-complexation) | The Lewis acidic zinc ion chelates both the enolate oxygen and the aldehyde carbonyl, forcing a rigid, chair-like transition state that dictates the stereochemical outcome.[4] |
| Chiral Control | Achiral Glycine Ester | Glycine imine from (1R)-3-hydroxymethylenebornan-2-one | A chiral auxiliary provides a strong facial bias, directing the approach of the electrophile (benzaldehyde) to one face of the enolate.[4] |
Protocol: Asymmetric Synthesis of β-Phenylserine using a Chiral Auxiliary
This protocol is adapted from methodologies involving metal complexes of glycine imines derived from camphor.[4]
Step 1: Formation of the Chiral Glycine Imine Metal Complex
-
To a solution of the chiral auxiliary, (1R)-3-hydroxymethylenebornan-2-one glycine imine (1.0 eq.), in dry THF (0.2 M) under an inert atmosphere (N₂ or Ar), add anhydrous ZnCl₂ (1.05 eq.).
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the zinc(II) complex.
Step 2: Deprotonation and Enolate Formation
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq., 1.0 M in THF) dropwise over 15 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 3: Aldol Addition
-
Add freshly distilled benzaldehyde (1.1 eq.) dropwise to the enolate solution at -78 °C.
-
Maintain the reaction at -78 °C and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete within 2-4 hours.
Step 4: Quench and Hydrolysis
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Hydrolyze the resulting product (e.g., using mild acidic conditions) to cleave the chiral auxiliary and yield the phenylserine product.
-
Purify by column chromatography or recrystallization.
Step 5: Analysis
-
Determine the diastereomeric ratio using chiral HPLC or ¹H NMR analysis of the purified product.
Guide 2: Optimizing Enzymatic Synthesis with a Multi-Enzyme Cascade
To overcome issues of low equilibrium conversion and decreasing d.e. over time, a cascade system can be implemented to remove inhibitory byproducts.[2]
Table 2: Key Parameter Optimization in Enzymatic Synthesis
| Parameter | Condition A (Low d.e.) | Condition B (High d.e.) | Rationale for Improvement |
| Enzyme System | L-Threonine Aldolase (LTA) only | LTA + Alcohol Dehydrogenase (ADH) + Glucose Dehydrogenase (GDH) | ADH removes the acetaldehyde byproduct. GDH regenerates the NADH cofactor required by ADH, making the cascade catalytic. This shifts the equilibrium forward and prevents reversal.[2] |
| pH | 7.0 | 8.0 - 8.5 | The optimal pH for the forward condensation reaction is often slightly alkaline for phenylserine aldolases and related enzymes.[6] |
| Substrate Ratio | 1:1 Glycine:Benzaldehyde | 5:1 to 10:1 Glycine:Benzaldehyde | Using a large excess of the inexpensive glycine substrate can help drive the reaction toward product formation according to Le Châtelier's principle. |
| Reaction Time | 24 hours | 4-6 hours | In a single-enzyme system, prolonged reaction time allows thermodynamic equilibration, lowering d.e.[2] The efficient cascade system reaches high conversion and d.e. much faster, before significant reversal can occur. |
Protocol: L-Threo-Phenylserine Synthesis via a Multi-Enzyme Cascade
This protocol is based on the principles described for multi-enzyme systems to improve diastereoselectivity.[2]
Step 1: Prepare the Reaction Buffer
-
Prepare a 100 mM HEPES-NaOH buffer and adjust the pH to 8.0.
-
To the buffer, add the necessary cofactors: pyridoxal-5'-phosphate (PLP, 0.2 mM), NAD⁺ (1 mM), and Mg²⁺ (5 mM).
Step 2: Set up the Reaction Mixture
-
In a temperature-controlled vessel at 30 °C, combine the substrates in the reaction buffer: Benzoic acid (or benzaldehyde), L-threonine (as an alternative amine donor), and D-glucose (for cofactor regeneration).
-
Add the enzymes to the mixture:
-
L-Threonine Transaldolase (PmLTTA)
-
Carboxylic Acid Reductase (CAR, if starting from benzoic acid)
-
Alcohol Dehydrogenase (ADH)
-
Glucose Dehydrogenase (GDH) (Note: Specific enzyme concentrations should be optimized based on their activity units).
-
Step 3: Reaction and Monitoring
-
Gently stir the reaction mixture at 30 °C.
-
Withdraw aliquots at regular intervals (e.g., 1, 2, 4, 6 hours).
-
Quench the reaction in the aliquots by adding an acid (e.g., trichloroacetic acid) or by flash freezing.[14]
-
Analyze the samples by chiral HPLC to determine the concentration of the threo and erythro products and calculate the conversion and diastereomeric excess (d.e.).
Step 4: Workup and Purification
-
Once the reaction has reached optimal conversion and d.e., terminate it by denaturing the enzymes (e.g., by pH shift or heat, if enzymes are not being recycled).
-
Remove the denatured protein by centrifugation.
-
Isolate the phenylserine product from the supernatant using techniques such as ion-exchange chromatography.
By implementing this cascade, the d.e. can remain high (>95%) throughout the reaction, avoiding the erosion seen in single-enzyme systems.[2]
References
-
Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2000). Asymmetric synthesis of all isomers of α-methyl-β-phenylserine. Tetrahedron: Asymmetry, 11(10), 2195–2204. [Link]
-
Gandomi, T., Paudel, A., & Kappe, C. O. (2014). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 10, 2822–2829. [Link]
-
Wiley Online Library. (n.d.). Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. Wiley Online Library. Retrieved January 10, 2026, from [Link]
-
Sci-Hub. (n.d.). Asymmetric synthesis of all isomers of α-methyl-β-phenylserine. Retrieved January 10, 2026, from [Link]
-
Deng, T., Zhang, H., Geng, L., Wang, J., Liu, Z., & Zheng, G. (2022). Multi-enzyme cascade for sustainable synthesis of l-threo-phenylserine by modulating aldehydes inhibition and reaction equilibrium. Systems Microbiology and Biomanufacturing, 2(4), 705–715. [Link]
-
Misono, H., Kita, K., Kato, Y., Nagata, S., & Nagasaki, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Bioscience, Biotechnology, and Biochemistry, 69(1), 190-193. [Link]
-
Reisinger, C., Wedde, S., & Glieder, A. (2006). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Journal of Molecular Catalysis B: Enzymatic, 42(3-4), 99-106. [Link]
-
Belokon, Y. N., Kochetkov, K. A., Churkina, T. D., Ikonnikov, N. S., Chesnokov, A. A., Larionov, O. V., & Harutyunyan, S. R. (1998). Asymmetric synthesis of β-phenylserines by condensation of benzaldehyde with zinc(II) and copper(II) complexes of (1R)-3-hydroxymethylenebornan-2-one glycine imines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2715-2722. [Link]
-
Grokipedia. (n.d.). Phenylserine aldolase. Retrieved January 10, 2026, from [Link]
-
Kennedy, C. R., Brown, K. A., & Miller, S. J. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry, 86(2), 1775–1782. [Link]
-
Master Organic Chemistry. (n.d.). Stereoselective and Stereospecific Reactions. Retrieved January 10, 2026, from [Link]
-
Chemistry Steps. (n.d.). Erythro and Threo. Retrieved January 10, 2026, from [Link]
-
Zenodo. (n.d.). Dataset for aldol synthesis of L-phenylserine. Retrieved January 10, 2026, from [Link]
-
Fesko, K., & Glieder, A. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(23), 9855–9871. [Link]
-
ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. Retrieved January 10, 2026, from [Link]
-
Science Trove. (n.d.). Diastereoselectivity. Retrieved January 10, 2026, from [Link]
-
Bull, J. A., & James, T. D. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(1), 180-186. [Link]
-
ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. Retrieved January 10, 2026, from [Link]
-
Bull, J. A., & James, T. D. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(1), 180-186. [Link]
Sources
- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 2. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of β-phenylserines by condensation of benzaldehyde with zinc(II) and copper(II) complexes of (1R)-3-hydroxymethylenebornan-2-one glycine imines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dataset for aldol synthesis of L-phenylserine [zenodo.org]
- 13. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
Side-product formation in the synthesis of β-hydroxy-α-amino acids
Technical Support Center: Synthesis of β-Hydroxy-α-Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of β-hydroxy-α-amino acids. These valuable chiral building blocks are pivotal in pharmaceutical development, but their synthesis is often plagued by competing side reactions that can compromise yield, purity, and stereochemical integrity.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the most common challenges encountered in the lab. We will delve into the causality behind these issues and provide field-proven, actionable solutions to streamline your synthetic efforts.
Troubleshooting FAQs: Navigating Side-Product Formation
Question 1: "My reaction is producing a mixture of diastereomers (syn and anti). How can I improve the diastereoselectivity?"
Answer: Poor diastereoselectivity is one of the most common hurdles in aldol-type additions for synthesizing β-hydroxy-α-amino acids. The relative stereochemistry of the α-amino and β-hydroxy groups is dictated by the geometry of the glycine enolate and the nature of the transition state.
Root Cause Analysis:
The stereochemical outcome is often governed by the Zimmerman-Traxler model, which predicts that a (Z)-enolate will lead to the syn-adduct, while an (E)-enolate will yield the anti-adduct via a chair-like transition state. The key is to control the enolate geometry and the coordination of the aldehyde in the transition state.
-
Non-Chelating Conditions: In the absence of a strongly coordinating metal cation, an "open" transition state may occur, leading to poor selectivity.
-
Chelating Conditions: The use of metal ions (e.g., Li⁺, Zn²⁺, Ti⁴⁺) can force a rigid, six-membered cyclic transition state. This chelation is often the key to high diastereoselectivity. For glycine enolates derived from Schiff bases or amides, chelation involving the metal, the enolate oxygen, and the aldehyde oxygen typically favors the formation of the syn product.[4][5]
Troubleshooting Strategies:
-
Choice of Base and Solvent: The base and solvent system is critical for controlling enolate geometry. For kinetic control, a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is preferred.[6] Using lithium-based reagents (e.g., LDA, LiHMDS) in a non-coordinating solvent like THF at low temperatures (−78 °C) generally favors the formation of the (Z)-enolate, leading to the syn product.[3]
-
Incorporate a Lewis Acid Additive: The addition of a Lewis acid can enforce a tightly bound, chelated transition state.
-
Lithium Chloride (LiCl): Adding several equivalents of LiCl can break up base aggregates and promote the formation of a well-defined lithium enolate, leading to higher diastereoselectivity.[4]
-
Zinc Catalysts: Zinc-ProPhenol catalysts have been shown to effectively produce syn β-hydroxy-α-amino esters with high diastereo- and enantioselectivity.[5]
-
-
Utilize a Chiral Auxiliary: Employing a chiral auxiliary, such as one derived from pseudoephedrine or pseudoephenamine, provides powerful stereocontrol.[1][3] The auxiliary directs the facial attack of the aldehyde and locks the conformation of the enolate, leading to a single major diastereomer.
Diagram 1: Controlling Diastereoselectivity
Caption: Zimmerman-Traxler model for diastereoselection.
Question 2: "I'm observing epimerization at the α-carbon. What causes this and how can I prevent it?"
Answer: Epimerization, or the loss of stereochemical integrity at the α-carbon, is a serious side reaction that leads to a racemic or diastereomeric mixture of the desired product.[7]
Root Cause Analysis:
The α-proton of an amino acid derivative is acidic and can be abstracted by a base.[7] This is particularly problematic under two scenarios:
-
During Enolate Formation: If the base is not strong enough or if the temperature is too high, the equilibrium between the starting material and the enolate can allow for re-protonation, scrambling the stereocenter.
-
During Deprotection: Certain deprotection conditions, especially those involving strong bases or prolonged exposure to basic conditions, can cause epimerization of the final product.[7] For example, the imidazole side chain of histidine is known to catalyze epimerization.[8]
Troubleshooting Strategies:
-
Optimize Base and Temperature: Use a strong base like LDA to ensure rapid, complete, and irreversible deprotonation at low temperatures (−78 °C).[6] This kinetically controlled process minimizes the time the enolate exists in solution before reacting with the aldehyde.
-
Protecting Group Selection: The choice of the N-protecting group is crucial. Bulky protecting groups can sterically hinder the approach of the base to the α-proton. More importantly, using protecting groups that are stable to the reaction conditions but can be removed under mild, non-basic conditions is key. The Fmoc group, for example, is removed with a mild base like piperidine, which can sometimes cause epimerization, whereas Boc groups are removed under acidic conditions which generally preserves the α-stereocenter.[9]
-
Careful Workup and Purification: Avoid prolonged exposure to basic conditions during the reaction workup. Use a buffered aqueous quench (e.g., saturated NH₄Cl) to neutralize the reaction mixture promptly.
Diagram 2: Mechanism of α-Carbon Epimerization
Caption: Base-mediated epimerization via a planar enolate.
Question 3: "My product yield is low, and I suspect it's decomposing. Could this be a retro-aldol reaction?"
Answer: Yes, the aldol reaction is reversible, and the product can undergo a retro-aldol cleavage back to the starting glycine enolate and aldehyde.[10][11] This is especially problematic during workup or purification, particularly under harsh pH or high-temperature conditions.[1]
Root Cause Analysis:
The C-C bond formed in the aldol addition is relatively weak and can cleave under basic or even neutral conditions, especially if the resulting aldehyde and enolate are stabilized. The equilibrium often lies towards the starting materials unless pushed forward.[10][12]
Troubleshooting Strategies:
-
Use an Excess of Reagents: Employing an excess of the glycine donor can help shift the reaction equilibrium towards the product, but this is often not cost-effective. A more common strategy is to use a slight excess of the aldehyde electrophile.
-
Low Reaction Temperatures: Running the reaction at the lowest practical temperature (e.g., −78 °C) and maintaining that temperature throughout the addition and initial quenching stages significantly disfavors the retro-aldol pathway.
-
In-Situ Product Protection/Trapping: Once the aldol adduct is formed, it can be "trapped" to prevent the reverse reaction. This can be achieved by protecting the newly formed β-hydroxy group. A more robust method involves protecting both the α-amino and β-hydroxy groups by forming a cyclic carbamate, which is stable to mild hydrolysis conditions used to cleave the ester or amide.[1]
Protocol 1: In-Situ Trapping of Aldol Adduct to Prevent Retro-Aldol Reaction
-
Aldol Addition: Perform the aldol reaction as optimized (e.g., using LDA in THF at -78 °C).
-
Quenching: After the reaction is complete (monitored by TLC), instead of a standard aqueous quench, add a solution of phosgene (or a safer equivalent like triphosgene) and a non-nucleophilic base (e.g., diisopropylethylamine) directly to the cold reaction mixture.
-
Cyclic Carbamate Formation: Allow the mixture to slowly warm to room temperature. This will form a stable cyclic carbamate, protecting the 1,2-aminoalcohol moiety.[1]
-
Workup: Proceed with a standard aqueous workup to isolate the protected product.
-
Deprotection: The cyclic carbamate and other protecting groups can be removed in a subsequent step under appropriate conditions.
Question 4: "I'm getting significant amounts of aldehyde self-condensation product. How do I stop this?"
Answer: Self-condensation occurs when an enolizable aldehyde reacts with itself, competing with the desired reaction with the glycine enolate.[13][14] This is a classic problem in crossed-aldol reactions.
Root Cause Analysis:
If the aldehyde has acidic α-protons, the base used to generate the glycine enolate can also deprotonate the aldehyde, leading to a complex mixture of products.
Troubleshooting Strategies:
-
Pre-formation of the Glycine Enolate: The most effective strategy is to completely form the glycine enolate before adding the aldehyde.[6]
-
Add your glycine derivative (e.g., a Schiff base) to a solution of a strong, non-nucleophilic base (LDA) at -78 °C.
-
Allow sufficient time for complete deprotonation (typically 30-60 minutes).
-
Slowly add the aldehyde to this pre-formed enolate solution. This ensures that the aldehyde is consumed by the desired nucleophile before it has a chance to be deprotonated by any remaining base.
-
-
Use of Non-Enolizable Aldehydes: When possible, this side reaction is completely avoided by using aldehydes that lack α-protons, such as benzaldehyde or pivaldehyde.
Diagram 3: Troubleshooting Workflow for Aldol Reactions
Caption: A decision tree for troubleshooting common issues.
Data Summary: Protecting Group Considerations
The appropriate selection of protecting groups (PGs) for the α-amino function is critical to prevent side reactions like polymerization and to influence stereoselectivity.[15]
| Protecting Group | Abbreviation | Common Cleavage Conditions | Potential Side-Reaction Risks |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Stable to base, minimizes risk of α-epimerization during synthesis.[9] |
| 9-Fluorenyl-methoxycarbonyl | Fmoc | Mild Base (e.g., 20% piperidine in DMF) | Cleavage conditions can potentially cause α-epimerization, especially with sensitive residues.[7][9] |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C), HBr/AcOH | Orthogonal to Boc and Fmoc. Hydrogenolysis is very mild and clean.[9] |
| Triphenylmethyl | Trt | Mild Acid (e.g., dilute TFA) | Very acid labile; often used for side-chain protection due to steric bulk.[9] |
References
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC. (2021). PubMed Central. [Link]
-
The proposed mechanism of retro-aldol cleavage of β-hydroxy-α-amino... (n.d.). ResearchGate. [Link]
-
Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. (2014). PubMed Central (PMC). [Link]
-
Mechanism of the aldol addition to synthesize L-β-hydroxy-α-amino acids... (n.d.). ResearchGate. [Link]
-
Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin. (2001). PubMed. [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021). ACS Publications. [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021). National Institutes of Health (NIH). [Link]
- Process for preparing beta-amino-alpha-hydroxy acid derivatives. (n.d.).
-
Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. (2014). PubMed. [Link]
-
Asymmetric Synthesis of β-Hydroxy-α-amino Acids. (n.d.). ResearchGate. [Link]
-
Aldol reaction. (n.d.). Wikipedia. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Watasen. [Link]
-
Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. (2004). PubMed. [Link]
-
Protein chemical synthesis by serine and threonine ligation. (2013). PubMed Central (PMC). [Link]
-
Epimerisation in Peptide Synthesis. (2018). PubMed Central (PMC). [Link]
-
Modern Aldol Reactions. (n.d.). ResearchGate. [Link]
-
Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids... (n.d.). ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]
-
Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid... (n.d.). ResearchGate. [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]
-
Homologation of L-Threonine to α-epimer β-amino-α, γ-dihydroxy aldehydes and acids via stereoselective reduction of 2-thiazolyl amino ketones. (n.d.). ResearchGate. [Link]
-
Aldol Reactions. (n.d.). Chad's Prep. [Link]
-
Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. (2021). Royal Society of Chemistry. [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023). PubMed Central (PMC). [Link]
-
Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion Catalyzed by a Dihydrogen Phosphate Ion. (2022). ACS Publications. [Link]
-
Aldol Addition. (n.d.). Organic Chemistry Portal. [Link]
-
Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. (2018). University of Wisconsin-Madison. [Link]
Sources
- 1. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldol Addition [organic-chemistry.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. biosynth.com [biosynth.com]
Technical Support Center: Optimization of Chiral HPLC Methods for Phenylserine Isomers
Welcome to the dedicated technical support center for the chiral separation of phenylserine isomers. Phenylserine, with its two chiral centers, presents a unique and common challenge in pharmaceutical analysis and quality control, yielding four distinct stereoisomers. Achieving a robust and reproducible separation of all four isomers—the erythro and threo diastereomeric pairs, and the enantiomers within each pair—is critical for ensuring the safety and efficacy of drug products.
This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory. It moves from foundational concepts to in-depth troubleshooting and practical protocols, grounding every recommendation in established scientific principles.
Understanding the Challenge: The Four Isomers of Phenylserine
Phenylserine possesses two stereocenters, leading to the existence of four stereoisomers. These are grouped into two pairs of enantiomers (non-superimposable mirror images) which are diastereomers of each other (stereoisomers that are not mirror images). Diastereomers have different physical properties and can sometimes be separated on achiral columns, whereas enantiomers require a chiral environment to be resolved.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral separation in HPLC?
A: Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, a chiral environment must be created. In HPLC, this is most commonly achieved by using a Chiral Stationary Phase (CSP). The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[1] One enantiomer will form a more stable complex, leading to stronger retention and a longer elution time, thus enabling separation.[2]
Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for phenylserine and other amino acid derivatives?
A: For amino acids and their derivatives, several classes of CSPs have proven effective:
-
Ligand-Exchange CSPs: These are particularly well-suited for amino acids. A column like Chirex 3126 (D-penicillamine), which uses copper (II) ions in the mobile phase, has demonstrated successful separation of all four phenylserine isomers.[3][4]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., Chiralpak® series) are the most versatile and widely used CSPs.[5][6] They offer a high probability of success ("hit rate") across various mobile phase modes due to multiple chiral recognition mechanisms.[1]
-
Macrocyclic Glycopeptide CSPs: Phases like vancomycin (CHIROBIOTIC V) or teicoplanin (CHIROBIOTIC T) are effective for amino acids, offering complementary selectivity to polysaccharide phases.[7]
-
Crown-Ether Based CSPs: These are especially well-suited for separating the D- and L-isomers of primary amino acids.[8]
Q3: Is it better to separate the diastereomers on an achiral column first and then the enantiomers on a chiral column?
A: While separating diastereomers on a standard achiral column (like a C18) is possible, it is often inefficient.[9] This approach requires a two-step process, potentially involving fraction collection and reinjection, which is time-consuming and can introduce errors. A single, well-optimized method on a suitable chiral column that resolves all four isomers simultaneously is almost always preferable for analytical purposes.[4]
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem: Poor or No Resolution (Rs < 1.5)
Q: I can separate the threo and erythro diastereomers, but the enantiomers within each pair are co-eluting. How can I improve the enantiomeric resolution?
A: This is a common challenge where diastereomeric selectivity is present, but enantioselectivity is lacking. The solution lies in systematically optimizing the parameters that govern the chiral recognition mechanism.
-
Underlying Cause: The energy difference between the transient diastereomeric complexes formed by the enantiomers and the CSP is insufficient. Your goal is to modify the system to enhance this difference.
-
Solution Strategy:
-
Mobile Phase Composition: This is the most powerful tool for optimization.
-
Organic Modifier: If using reversed-phase, switch the organic modifier (e.g., from acetonitrile to methanol, or vice-versa). These solvents have different hydrogen bonding capabilities and polarities, which can significantly alter the interactions with the CSP.[10] For normal phase, vary the ratio of alcohols (e.g., ethanol, isopropanol) in the alkane mobile phase.
-
Additives/Buffers: The ionization state of phenylserine (which is amphoteric) is critical. Small amounts of acidic (e.g., formic acid, TFA) or basic (e.g., diethylamine, TEA) additives can drastically change peak shape and selectivity.[11] Adjusting the pH with a buffer in reversed-phase mode can also enhance resolution.[12]
-
-
Temperature: Temperature directly affects the thermodynamics of the separation.
-
Decrease Temperature: Generally, lowering the column temperature increases resolution.[13] This is because chiral recognition is often an enthalpy-driven process, and lower temperatures enhance the stability difference between the diastereomeric complexes. However, this comes at the cost of longer run times and higher backpressure.
-
Increase Temperature: In some less common, entropy-driven separations, increasing the temperature can actually improve resolution.[14][15] It is always worth exploring a range of temperatures (e.g., 10°C, 25°C, 40°C).
-
-
Flow Rate: Decreasing the flow rate can improve resolution by allowing more time for the equilibrium between the mobile and stationary phases to be established, thus increasing column efficiency (N). Start with 1.0 mL/min for a 4.6 mm ID column and try reducing it to 0.5 mL/min.
-
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are showing significant tailing, which is affecting my ability to quantify the isomers accurately. What is the cause and how can I fix it?
A: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.
-
Underlying Cause:
-
Secondary Ionic Interactions: The silica backbone of most CSPs has residual silanol groups. If the pH of your mobile phase is not optimized, these acidic silanols can interact with the basic amine group of phenylserine, causing peak tailing.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.[16]
-
Contamination/Column Degradation: Buildup of contaminants on the column frit or at the head of the column can disrupt the flow path and peak shape.
-
-
Solution Strategy:
-
Use Mobile Phase Additives: To block the unwanted silanol interactions, add a competing agent to the mobile phase. For a basic analyte like phenylserine, a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) in normal phase is highly effective. For reversed phase, ensure the pH is low (e.g., by adding 0.1% formic acid or TFA) to suppress silanol activity.[17]
-
Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject each. If peak shape improves at lower concentrations, you were overloading the column.
-
Check for System Issues: Perform a system suitability test with a standard compound on an achiral column to ensure the issue is not with the HPLC system (e.g., dead volume from poor fittings). If the column is suspected, try flushing it with a strong solvent or reversing the column (if permitted by the manufacturer) to wash away contaminants.
-
Problem: Inconsistent Retention Times and Elution Order Reversal
Q: My retention times are drifting between runs, and sometimes the enantiomers even swap places (elution order reversal). How do I stabilize my method?
A: Method instability, especially elution order reversal, is a known phenomenon in chiral chromatography, often pointing to a delicate balance in the chiral recognition mechanism that is easily perturbed.
-
Underlying Cause:
-
Temperature Fluctuations: The thermodynamics of chiral recognition can be highly sensitive to temperature. Even small changes in ambient lab temperature can cause drift if the column compartment is not thermostatted. Elution order reversal can occur when the dominant interaction mechanism changes with temperature (e.g., from enthalpy-driven to entropy-driven).[14][15]
-
Mobile Phase Inconsistency: In normal phase, trace amounts of water can dramatically affect retention times.[18] Evaporation of the more volatile solvent component from the mobile phase reservoir can also alter its composition over time.
-
Insufficient Equilibration: Chiral columns, particularly polysaccharide-based ones, can require long equilibration times (30+ column volumes) when changing mobile phases.
-
-
Solution Strategy:
-
Use a Thermostatted Column Compartment: This is mandatory for reproducible chiral separations. Set it to a stable temperature (e.g., 25°C) and allow the system to fully equilibrate.
-
Ensure Mobile Phase Freshness: Prepare fresh mobile phase daily and keep the reservoir bottle capped to prevent evaporation or absorption of atmospheric water.
-
Implement Rigorous Equilibration: After installing a column or changing the mobile phase, flush the system with at least 30-50 column volumes of the new mobile phase before injecting any samples.
-
Acknowledge Reversal: If elution order reversal is observed upon a deliberate change in temperature or mobile phase, this is a feature of the method.[11] It is crucial to identify and document the conditions under which it occurs and then lock down the method parameters to ensure a consistent order. Always confirm peak identity by injecting individual standards.
-
Data and Protocols
Table 1: Example Starting Conditions for Phenylserine Isomer Separation
| Parameter | Condition | Rationale & Reference |
| Column | Chirex 3126 (D-penicillamine), 250 x 4.6 mm | A ligand-exchange CSP demonstrated to resolve all four isomers.[4] |
| Mobile Phase | 75% 2 mM CuSO₄ solution + 25% Methanol | The copper sulfate is essential for the ligand-exchange mechanism.[4] |
| Flow Rate | 1.0 mL/min | Standard starting flow rate for a 4.6 mm ID column.[3] |
| Temperature | 40 °C | Elevated temperature can improve kinetics and peak shape in ligand-exchange chromatography.[4] |
| Detection | UV @ 254 nm | Phenylserine has a phenyl group that absorbs in the UV range.[3] |
| Injection Vol. | 10 µL | A typical analytical injection volume. Adjust based on sample concentration.[3] |
Protocol 1: A Systematic Approach to Chiral Method Development
This protocol outlines an efficient screening strategy to identify a suitable CSP and mobile phase for separating the four phenylserine isomers.
Objective: To quickly identify a promising column and mobile phase combination.
Materials:
-
Phenylserine isomer mix standard (~1 mg/mL in mobile phase)
-
Recommended CSPs for screening:
-
A cellulose-based column (e.g., Lux® Cellulose-1)
-
An amylose-based column (e.g., Lux Amylose-1)[15]
-
A ligand-exchange column (e.g., Chirex 3126)
-
-
HPLC-grade solvents for Normal Phase (Hexane, Ethanol, Isopropanol) and Reversed Phase (Methanol, Acetonitrile, Water, Buffers).
Workflow:
Step-by-Step Procedure:
-
Prepare Stock Solution: Dissolve the phenylserine isomer mixture in a solvent compatible with your first mobile phase (e.g., ethanol for normal phase).
-
Column Installation & Equilibration: Install the first screening column (e.g., Cellulose-based). Equilibrate thoroughly with the initial mobile phase (e.g., 90:10 Hexane:Ethanol) for at least 30 column volumes.
-
Perform Screening Injections:
-
Normal Phase (NP): Inject the sample on the polysaccharide columns using mobile phases like 90:10 Hexane:IPA and 80:20 Hexane:Ethanol. The high polarity of phenylserine may lead to strong retention.[19]
-
Reversed Phase (RP): Switch to the polysaccharide columns and test mobile phases like 50:50 ACN:Water + 0.1% Formic Acid and 50:50 MeOH:Water + 0.1% Formic Acid.
-
Ligand Exchange (LE): Install the ligand-exchange column and use the recommended mobile phase (e.g., 2mM CuSO₄ in Water/Methanol).
-
-
Evaluate Chromatograms: After each run, assess the chromatogram. Look for any sign of separation—even peak broadening or shoulders are positive indicators. The goal is not perfect resolution at this stage, but to identify a "hit".
-
Select Best Candidate: Choose the column and mobile phase mode that provided the most promising separation (the "hit"). This combination will be the starting point for fine-tuning in the optimization protocol. If no separation is observed, consider a different class of CSPs.
References
- Performance Benchmark of Chiral Stationary Phases for 3-Phenyl-L-serine Enantioseparation. (n.d.). Benchchem.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules.
- Analysis of the four isomers of phenylserine on a chiral column. (2016). ResearchGate.
-
DL-Phenylserine. (n.d.). PubChem. Retrieved from [Link]
- DL-BETA-PHENYLSERINE THREO FORM 69-96-5 wiki. (n.d.). Guidechem.
- Chiral HPLC Method Development. (n.d.). I.B.S.
-
L-erythro-phenylserine. (n.d.). PubChem. Retrieved from [Link]
-
DL-threo-beta-Phenylserine. (n.d.). PubChem. Retrieved from [Link]
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2021). AVESIS.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some... (2014). ResearchGate.
- Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). ResearchGate.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji.
-
(2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (2016). LCGC International.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Advantages of using immobilized stationary phases in chiral separations. (n.d.). Phenomenex.
- Analytical Methods. (n.d.). RSC Publishing.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). PubMed.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). ResearchGate.
- Chiral mobile phase additives in HPLC enantioseparations. (2012). PubMed.
- Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. (n.d.). Restek.
- Trouble with chiral separations. (2020). Chromatography Today.
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. eijppr.com [eijppr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. hplc.today [hplc.today]
Purification techniques for L-threo-3-phenylserine from reaction mixtures
Welcome to the technical support center for the purification of L-threo-3-phenylserine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable chiral synthon.[1] L-threo-3-phenylserine is a crucial intermediate in the synthesis of various pharmaceuticals, making its purity paramount.[2]
This resource is structured to address specific issues through a troubleshooting guide and a comprehensive FAQ section. The methodologies and explanations provided are grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Purification Hurdles
This section addresses common problems encountered during the purification of L-threo-3-phenylserine, offering step-by-step solutions and the rationale behind them.
Issue 1: Poor Diastereomeric Purity (Contamination with erythro-isomer)
Symptom: HPLC or NMR analysis reveals the presence of the erythro-diastereomer alongside the desired threo-isomer.
Root Cause Analysis: The formation of both threo and erythro diastereomers is common in many synthetic routes, such as aldol reactions involving glycine and benzaldehyde.[3][4] The relative stereochemistry is often not exclusively controlled, leading to a mixture of products.[5][6]
Troubleshooting Steps:
-
Optimize Reaction Conditions: If possible, revisit the synthetic step to favor the formation of the threo-isomer. This may involve exploring different catalysts, solvents, or reaction temperatures.[2]
-
Diastereoselective Crystallization: This is often the most effective method for separating diastereomers.
-
Rationale: Diastereomers have different physical properties, including solubility, which can be exploited for separation by crystallization.
-
Protocol:
-
Dissolve the crude mixture of diastereomers in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a mixture).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath.
-
The less soluble diastereomer (often the threo form in specific solvent systems) will crystallize out first.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by HPLC. Multiple recrystallizations may be necessary to achieve high diastereomeric excess (d.e.).[7][8]
-
-
-
Chromatographic Separation: When crystallization is ineffective, column chromatography can be employed.
-
Rationale: The different polarities of the diastereomers allow for their separation on a stationary phase.
-
Method: Silica gel chromatography is a common choice. The selection of an appropriate eluent system (e.g., a mixture of a polar solvent like ethyl acetate or methanol and a non-polar solvent like hexane) is critical and requires optimization through thin-layer chromatography (TLC).[9]
-
Issue 2: Low Enantiomeric Purity (Contamination with D-threo-3-phenylserine)
Symptom: Chiral HPLC analysis indicates the presence of the undesired D-enantiomer.
Root Cause Analysis: If the synthesis is not enantioselective, a racemic or enantiomerically enriched mixture of DL-threo-3-phenylserine will be produced.
Troubleshooting Steps:
-
Chiral Resolution via Diastereomeric Salt Formation: This is a classical and widely used method for separating enantiomers.[10]
-
Rationale: Enantiomers have identical physical properties, but when reacted with a chiral resolving agent, they form diastereomeric salts with different solubilities.[10]
-
Protocol:
-
React the racemic threo-3-phenylserine with a single enantiomer of a chiral resolving agent (e.g., tartaric acid, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol).[10][11]
-
The resulting diastereomeric salts are then separated by fractional crystallization.
-
The desired diastereomeric salt is isolated and treated with a base or acid to liberate the pure L-threo-3-phenylserine.[12]
-
-
Workflow for Chiral Resolution:
-
-
Enzymatic Resolution: This method offers high selectivity.
-
Rationale: Enzymes can selectively act on one enantiomer in a racemic mixture. For instance, a low-specificity D-threonine aldolase can be used to resolve DL-threo-3-[4-(methylthio)phenylserine]. [13]Lipases can also be employed for the chiral resolution of derivatives. [14] * Consideration: This method requires specific enzymes and careful optimization of reaction conditions (pH, temperature, substrate concentration).
-
-
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers.
Issue 3: Low Yield During Crystallization
Symptom: A significantly lower than expected amount of purified product is recovered after crystallization.
Root Cause Analysis:
-
Using an excessive amount of solvent.
-
The chosen solvent is too good at dissolving the compound, even at low temperatures.
-
Premature crystallization leading to the inclusion of impurities.
-
Loss of product during transfers and filtration.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Adding too much will keep a significant portion of the product dissolved in the mother liquor even after cooling. [7]2. Solvent System Selection: If a single solvent is not providing good recovery, consider a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to smaller, less pure crystals. [7]4. Seeding: If crystallization does not initiate, add a seed crystal (a tiny amount of the pure compound) to induce crystal formation. [7][8]5. Check the Mother Liquor: If the yield is low, test the mother liquor for the presence of your compound (e.g., by TLC or evaporating a small sample) to confirm if a significant amount remains in solution. [7]
Issue 4: Oiling Out Instead of Crystallizing
Symptom: The compound separates from the solution as a liquid (oil) rather than forming solid crystals.
Root Cause Analysis:
-
The boiling point of the solvent is higher than the melting point of the solute.
-
The presence of significant impurities can lower the melting point of the mixture.
-
The solution is too concentrated, causing the solute to come out of solution too quickly.
Troubleshooting Steps:
-
Add More Solvent: Re-heat the solution and add more of the "soluble" solvent to decrease the saturation. [7]2. Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
-
Charcoal Treatment: If impurities are suspected, adding activated charcoal to the hot solution can help adsorb them. Be sure to filter the hot solution to remove the charcoal before cooling. [7]
II. Frequently Asked Questions (FAQs)
Q1: What are the key differences between the threo and erythro diastereomers of 3-phenylserine?
A1: The terms threo and erythro describe the relative configuration of the two chiral centers. In a Fischer projection, if similar substituents are on the same side, it is the erythro isomer. If they are on opposite sides, it is the threo isomer. [5][6]These diastereomers have distinct physical properties, such as solubility, melting point, and chromatographic retention times, which are exploited for their separation.
Q2: How can I effectively monitor the purity of L-threo-3-phenylserine during purification?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most definitive method. [15]It allows for the quantification of all four stereoisomers (L-threo, D-threo, L-erythro, and D-erythro). [3][16]Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine diastereomeric purity by observing distinct signals for the threo and erythro isomers.
Q3: What are some common impurities I should be aware of besides other stereoisomers?
A3: Common impurities can include starting materials (e.g., benzaldehyde, glycine), reaction byproducts, and residual solvents. [17]If the synthesis involves protecting groups, incomplete deprotection can also lead to impurities.
Q4: Can I use preferential crystallization for the chiral resolution of threo-3-phenylserine?
A4: Yes, preferential crystallization has been successfully applied for the optical resolution of the hydrochloride salt of (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid. [18]This method relies on the racemic mixture forming a conglomerate (a mechanical mixture of enantiomeric crystals) rather than a racemic compound.
Q5: What is the role of pyridoxal 5'-phosphate (PLP) in enzymatic reactions involving 3-phenylserine?
A5: PLP is a crucial cofactor for enzymes like threonine aldolases and phenylserine aldolases, which are often used in the synthesis or degradation of 3-phenylserine. [4][19]It participates directly in the catalytic mechanism of these enzymes.
III. Protocols and Data
Protocol 1: Chiral HPLC Analysis of 3-Phenylserine Stereoisomers
This protocol is adapted from established methods for the separation of 3-phenylserine diastereomers. [15][16]
-
Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm. [15][16]2. Mobile Phase Preparation: Prepare a 2 mM aqueous solution of Copper (II) Sulfate (CuSO₄). The mobile phase is a 75:25 (v/v) mixture of the 2 mM CuSO₄ solution and HPLC-grade methanol. [15][16]3. Chromatographic Conditions:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the 3-phenylserine sample in the mobile phase. Filter through a 0.22 µm syringe filter before injection. [15]
Table 1: Typical HPLC Conditions for 3-Phenylserine Diastereomer Separation
| Parameter | Condition | Reference |
| Column | Chirex 3126 (D)-penicillamine, 250 x 4.6 mm | [15][16] |
| Mobile Phase | 75% 2 mM CuSO₄ (aq) / 25% Methanol | [15][16] |
| Flow Rate | 1.0 mL/min | [15][16] |
| Column Temperature | 40 °C | [15][16] |
| Detection | UV at 254 nm | [15][16] |
Protocol 2: Recrystallization of L-threo-3-phenylserine from a Diastereomeric Mixture
-
Solvent Selection: Begin by testing the solubility of the crude material in various solvents (e.g., water, ethanol, isopropanol) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. [8]3. Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation. [8]5. Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.
-
Analysis: Analyze the purity of the dried crystals and the mother liquor by HPLC to assess the efficiency of the separation.
Decision Tree for Purification Strategy
Caption: Purification strategy selection.
IV. References
-
Application Note: Chiral HPLC Method for the Separation of 3-Phenyl-L-serine Diastereomers. Benchchem. Available at:
-
Kim, M. J., et al. (1999). A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. Applied Microbiology and Biotechnology, 51(5), 586-91. Available at:
-
Fesko, K., et al. (2013). Analysis of the four isomers of phenylserine on a chiral column. ResearchGate. Available at:
-
Shiraiwa, T., et al. (2006). Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolutions by replacing and preferential crystallization. Chemical & Pharmaceutical Bulletin, 54(8), 1170-4. Available at:
-
Misono, H., et al. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. ResearchGate. Available at:
-
Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-7. Available at:
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at:
-
Miller, D. D., et al. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Available at:
-
Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(1), 93-99. Available at:
-
Xiu, Y., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and kinetic/thermodynamic controls. Systems Microbiology and Biomanufacturing, 2, 705–715. Available at:
-
L-threo-Phenylserine (CAS 6254-48-4). Santa Cruz Biotechnology. Available at:
-
Li, X., et al. (2013). Chiral resolution of racemic p-methylsulfonylphenyl serine ethyl ester with lipases: the mechanism of side reaction and its suppression. Journal of Agricultural and Food Chemistry, 61(1), 157-66. Available at:
-
Chiral resolution. Wikipedia. Available at:
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Available at:
-
Recrystallization. (2020). Professor Dave Explains. Available at: [Link]
-
Separation of Enantiomers by Thin-Layer Chromatography. Springer Nature Experiments. Available at:
-
Erythro and Threo. Chemistry Steps. Available at:
-
Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. Chiralpedia. Available at:
-
Fesko, K., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Journal of Flow Chemistry, 3(3), 80-87. Available at:
-
Jadav, R., et al. (2023). Typical examples of impurities observed in synthesized peptides. ResearchGate. Available at:
Sources
- 1. scbt.com [scbt.com]
- 2. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 6. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Separation of Enantiomers by Thin-Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral resolution of racemic p-methylsulfonylphenyl serine ethyl ester with lipases: the mechanism of side reaction and its suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolutions by replacing and preferential crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
Technical Support Center: Overcoming Aldehyde Inhibition in L-threo-phenylserine Synthesis
Welcome to the technical support center for the enzymatic synthesis of L-threo-phenylserine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of aldehyde inhibition during this critical biotransformation. L-threo-phenylserine and its derivatives are valuable chiral intermediates in the synthesis of various pharmaceuticals, including antiviral and antibiotic agents like cyclomarin A and chloramphenicol.[1][2][3] The enzymatic route offers a green and efficient alternative to traditional chemical synthesis, but its optimization is often hampered by substrate and byproduct inhibition.
This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you enhance your reaction yields and achieve high diastereoselectivity.
Understanding the Core Reaction and the Inhibition Problem
The enzymatic synthesis of L-threo-phenylserine is most commonly achieved through a reversible aldol addition reaction. This reaction is catalyzed by a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes, primarily L-threonine aldolases (LTAs) or L-threonine transaldolases (LTTAs).[4] These enzymes catalyze the condensation of glycine and benzaldehyde to form L-threo-phenylserine.[5][6]
While elegant, this biocatalytic approach is often plagued by the inhibitory effects of the aldehyde substrate (benzaldehyde) and, in the case of transaldolases using L-threonine as the glycine donor, the aldehyde byproduct (acetaldehyde).[1] This inhibition can lead to low conversion rates and variable diastereoselectivity, significantly impacting the efficiency of the process.[1]
Troubleshooting Guide: Diagnosis and Solutions for Aldehyde Inhibition
This section provides a structured approach to identifying and resolving common issues related to aldehyde inhibition in the enzymatic synthesis of L-threo-phenylserine.
Issue 1: Low Reaction Conversion Rate
Symptoms:
-
The reaction stalls prematurely, with a significant amount of starting material remaining.
-
Initial reaction velocity is high but plateaus quickly.
Potential Cause: High concentrations of benzaldehyde are often toxic to the enzyme, leading to competitive inhibition at the active site.[1][7][8] The aldehyde can compete with the glycine substrate for binding, thereby reducing the overall catalytic efficiency.[9]
Solutions:
-
Substrate Feeding Strategies: Instead of adding the entire amount of benzaldehyde at the beginning of the reaction, a fed-batch approach can maintain a low, steady-state concentration of the aldehyde. This minimizes its inhibitory effect while ensuring a sufficient supply for the reaction to proceed.
Protocol: Fed-Batch Substrate Addition
-
Prepare a stock solution of benzaldehyde in a suitable solvent (e.g., DMSO).
-
Start the enzymatic reaction with glycine and the enzyme in the reaction buffer.
-
Add the benzaldehyde stock solution dropwise or using a syringe pump over a prolonged period (e.g., 4-8 hours).
-
Monitor the reaction progress by periodically analyzing samples for product formation and substrate consumption.
-
Adjust the feeding rate based on the reaction kinetics.
-
-
In Situ Substrate Generation: A more sophisticated approach involves generating benzaldehyde in situ from a less inhibitory precursor. This can be achieved by creating a multi-enzyme cascade system.
Workflow: Multi-Enzyme Cascade for In Situ Benzaldehyde Generation
-
Concept: Utilize a carboxylic acid reductase (CAR) to convert benzoic acid (a less toxic precursor) into benzaldehyde directly in the reaction mixture.[1][2] This ensures that the benzaldehyde concentration remains low and is immediately consumed by the L-threonine aldolase.
-
Enzyme System:
-
-
Two-Phase Reaction Systems: Employing a biphasic system with an organic solvent can sequester the excess benzaldehyde, partitioning it away from the aqueous phase containing the enzyme. This reduces the local concentration of the inhibitor around the enzyme.
Table 1: Common Organic Solvents for Two-Phase Systems
Organic Solvent Key Properties Hexane Non-polar, effective for sequestering hydrophobic aldehydes. Toluene Aromatic, can have higher solubilizing capacity for benzaldehyde. | Ethyl Acetate | Moderately polar, offers a balance of partitioning and biocompatibility. |
Note: The choice of solvent and its volume ratio to the aqueous phase must be carefully optimized to avoid enzyme denaturation.
Issue 2: Poor Diastereoselectivity (Low d.e. of L-threo isomer)
Symptoms:
-
Significant formation of the undesired L-erythro-phenylserine diastereomer.
-
Inconsistent diastereomeric excess (d.e.) between batches.
Potential Cause: The stereochemical outcome of the aldol addition is influenced by the enzyme's active site geometry and the reaction conditions. High substrate concentrations can sometimes lead to non-specific binding or altered conformational states of the enzyme, resulting in reduced stereocontrol.
Solutions:
-
Enzyme Selection and Engineering: Not all aldolases exhibit the same degree of stereoselectivity.
-
Screening: Test different L-threonine aldolases from various microbial sources to identify one with inherently high L-threo selectivity.
-
Protein Engineering: If a suitable native enzyme cannot be found, consider site-directed mutagenesis of the enzyme's active site to enhance its stereoselectivity.
-
-
Optimization of Reaction Parameters:
-
pH: The optimal pH for the synthesis reaction is typically around 7.5. [5]Deviations from this can affect the ionization state of active site residues and the substrate, potentially impacting stereoselectivity.
-
Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by reducing the flexibility of the enzyme-substrate complex. However, this will also decrease the reaction rate, so a balance must be found.
-
-
Control of Aldehyde Concentration: As with improving conversion rates, maintaining a low and stable concentration of benzaldehyde through fed-batch or in situ generation methods can also enhance diastereoselectivity. [1]
Issue 3: Byproduct Inhibition (with L-threonine Transaldolases)
Symptoms:
-
Reaction inhibition is observed even with controlled benzaldehyde addition.
-
This issue is specific to reactions using L-threonine as the glycine donor.
Potential Cause: When L-threonine is used as the source of the glycine nucleophile by an L-threonine transaldolase (LTTA), acetaldehyde is generated as a byproduct. [1]Acetaldehyde can also act as an inhibitor, compounding the negative effects of benzaldehyde. [1] Solution:
Multi-Enzyme Cascade for Byproduct Removal: Introduce an alcohol dehydrogenase (ADH) into the reaction system to convert the inhibitory acetaldehyde into the less harmful ethanol. [1] Workflow: Comprehensive Multi-Enzyme Cascade This advanced setup combines in situ substrate generation and byproduct removal for maximal efficiency.
Caption: Multi-enzyme cascade for L-threo-phenylserine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism of aldehyde inhibition in this reaction? A1: Aldehyde inhibition in this context is often a form of competitive inhibition, where the aldehyde substrate (benzaldehyde) competes with the amino acid substrate (glycine) for binding to the enzyme's active site. [7][8][9]At high concentrations, aldehydes can also cause non-specific enzyme inactivation.
Q2: Can enzyme immobilization help in overcoming aldehyde inhibition? A2: Yes, enzyme immobilization can be a valuable strategy. [10]By immobilizing the enzyme on a solid support, you can create a microenvironment that may alter the local concentrations of substrates and inhibitors. [11]Furthermore, immobilization facilitates the use of continuous flow reactors, where substrate and inhibitor concentrations can be more precisely controlled.
Q3: Are there any alternatives to L-threonine aldolases for this synthesis? A3: Yes, serine hydroxymethyltransferases (SHMTs) have also been shown to catalyze the synthesis of L-threo-phenylserine. [12][13]SHMTs are also PLP-dependent enzymes and can perform the retro-aldol cleavage of β-hydroxy amino acids. [12][13]The choice between an LTA and an SHMT will depend on factors such as substrate specificity, stereoselectivity, and stability under the desired reaction conditions.
Q4: How can I monitor the concentration of benzaldehyde in my reaction in real-time? A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for monitoring benzaldehyde concentrations. Aromatic aldehydes have a strong UV absorbance, making them readily detectable. [14]This allows for precise control when implementing a fed-batch strategy.
Q5: What are the key considerations when setting up a multi-enzyme cascade reaction? A5: When establishing a multi-enzyme cascade, it is crucial to ensure the compatibility of all enzymes in terms of their optimal pH, temperature, and buffer components. The stoichiometry of the enzymes and cofactors must also be carefully balanced to prevent the accumulation of any inhibitory intermediates. A robust cofactor regeneration system is essential for the economic feasibility of the process.
References
- Grokipeida. Phenylserine aldolase.
- Xu, G., et al. (2022). Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine by modulating aldehydes inhibition and. Journal of Chemical Technology & Biotechnology.
- CSIR NET LIFE SCIENCE COACHING. (2025). How to Reduce Competitive Inhibition of Enzymes.
- di Salvo, M. L., et al. (n.d.). ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE. PMC.
- Schober, M., et al. (n.d.). Enzymatic reactions towards aldehydes: An overview. PMC.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Phenylserine aldolase.
- Wikipedia. (n.d.). Enzyme inhibitor.
- Creative Enzymes. (n.d.).
- Bentham Science Publishers. (2014).
- ResearchGate. (n.d.). Diastereoselective synthesis of L: -threo-3,4-dihydroxyphenylserine by low-specific L: -threonine aldolase mutants | Request PDF.
- Liu, J. Q., et al. (n.d.).
- Ma'ruf, A., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. PMC.
- Wikipedia. (n.d.). Serine hydroxymethyltransferase.
Sources
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Phenylserine aldolase - Wikipedia [en.wikipedia.org]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 14. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-(2R,3S)-Phenylserine in Peptide Synthesis
Welcome to the technical support center for Fmoc-protected (2R,3S)-phenylserine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the use of this valuable but sensitive amino acid derivative in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful incorporation of Fmoc-(2R,3S)-phenylserine into your peptide sequences while maintaining its stereochemical integrity.
Introduction: The Challenge of (2R,3S)-Phenylserine Stability
Fmoc-(2R,3S)-phenylserine is a crucial building block for the synthesis of peptides with unique structural and biological properties. However, its β-hydroxyl group renders it susceptible to base-catalyzed dehydration, a side reaction that leads to the formation of a dehydrophenylalanine (ΔPhe) residue. This unwanted transformation can compromise the purity, structure, and function of the final peptide. This guide will equip you with the knowledge and techniques to mitigate this stability issue.
Troubleshooting Guide: Stability Issues of Fmoc-(2R,3S)-Phenylserine
This section addresses common problems encountered during the use of Fmoc-(2R,3S)-phenylserine, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Steric Hindrance: The bulky phenyl and Fmoc groups can impede access to the reactive sites. 2. Peptide Aggregation: Hydrophobic interactions can cause the growing peptide chain to aggregate on the resin, blocking reactive sites.[1] | 1. Optimize Coupling Reagents: Employ highly efficient coupling reagents like HATU or HBTU in the presence of an additive such as HOAt or HOBt to accelerate the reaction.[2][3] 2. Double Coupling: If the initial coupling is incomplete (as indicated by a positive Kaiser test), repeat the coupling step with fresh reagents.[4] 3. Extended Reaction Time: Increase the coupling duration to allow for complete reaction. 4. Chaotropic Agents & Solvents: In cases of severe aggregation, consider adding chaotropic salts or switching to a solvent like N-methylpyrrolidone (NMP).[5] |
| Dehydration to Dehydrophenylalanine (ΔPhe) | 1. Base-Catalyzed β-Elimination: The primary cause is the basic conditions of Fmoc deprotection (e.g., piperidine) and the presence of base during coupling (e.g., DIPEA).[6][7] 2. Prolonged Exposure to Base: Longer reaction times in the presence of base increase the likelihood of dehydration. 3. Suboptimal Coupling Conditions: Slow coupling kinetics can prolong the exposure of the activated ester to basic conditions, favoring the elimination reaction. | 1. Use Milder Deprotection Conditions: Consider using a less basic deprotection solution, such as 2% DBU/2% piperidine in DMF, or explore alternative non-nucleophilic bases.[8] 2. Minimize Pre-activation Time: Pre-activate the Fmoc-(2R,3S)-phenylserine for a shorter duration before adding it to the resin. 3. Optimize Coupling Reagents: Utilize coupling reagents that promote rapid amide bond formation, thereby minimizing the time the activated amino acid is exposed to base. HATU/HOAt is often a good choice.[2] 4. Lower Temperature: Performing the coupling at a reduced temperature can sometimes disfavor the elimination reaction. |
| Epimerization/Racemization | 1. Over-activation: Prolonged activation of the amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[3][9] 2. Strong Basic Conditions: The use of excessive or highly basic activators can promote epimerization. | 1. Use Additives: Incorporate additives like HOBt or HOAt in your coupling cocktail, as they are known to suppress racemization.[3] 2. Careful Selection of Base: Use a hindered base like 2,4,6-collidine instead of DIPEA, which has been shown to reduce racemization in some cases. 3. In Situ Activation: Perform the activation of the amino acid in the presence of the resin-bound amine to minimize the lifetime of the activated species. |
| Difficulty in Characterization | 1. Co-elution of Diastereomers: If epimerization occurs, the resulting diastereomeric peptides may be difficult to separate by standard HPLC. 2. Ambiguous Mass Spectrometry Data: Dehydration results in a mass loss of 18 Da, which can sometimes be misinterpreted as a deletion of a small amino acid or other modifications. | 1. High-Resolution HPLC: Employ high-resolution reverse-phase HPLC (RP-HPLC) with a shallow gradient to improve the separation of the desired peptide from byproducts.[10][11][12][13] 2. Tandem Mass Spectrometry (MS/MS): Utilize MS/MS to fragment the peptide and confirm the sequence. The fragmentation pattern will clearly distinguish between the correct peptide and the dehydrated analog.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with Fmoc-(2R,3S)-phenylserine?
The main stability issue is its susceptibility to β-elimination (dehydration) under basic conditions, which are prevalent during both the Fmoc deprotection and coupling steps in SPPS.[6][7] This reaction results in the formation of a dehydrophenylalanine (ΔPhe) residue in the peptide chain.
Q2: How does dehydration affect my final peptide?
The introduction of a ΔPhe residue alters the peptide's primary structure, which can significantly impact its conformation, biological activity, and physicochemical properties. The double bond in ΔPhe introduces a rigid, planar structure that can disrupt the intended secondary structure of the peptide.[15]
Q3: Which coupling reagents are best for minimizing dehydration?
Uronium/aminium salts like HATU and HBTU, especially when used with additives like HOAt or HOBt, are generally recommended.[2][3] These reagents promote rapid coupling, which minimizes the time the activated Fmoc-(2R,3S)-phenylserine is exposed to basic conditions, thereby reducing the opportunity for the dehydration side reaction.
Q4: Can I use standard Fmoc deprotection conditions (20% piperidine in DMF)?
While standard conditions can be used, they increase the risk of dehydration. For sensitive sequences containing Fmoc-(2R,3S)-phenylserine, it is advisable to use milder deprotection conditions or reduce the deprotection time.[8] Close monitoring of the deprotection and subsequent coupling is crucial.
Q5: How can I detect and quantify the formation of the dehydrophenylalanine byproduct?
The most effective methods are a combination of RP-HPLC and mass spectrometry.[10][11][12][13][14] In the HPLC chromatogram, the dehydrated peptide will typically have a different retention time than the desired product. Mass spectrometry will show a mass difference of -18 Da corresponding to the loss of a water molecule.
Experimental Protocols
Recommended Protocol for Coupling Fmoc-(2R,3S)-Phenylserine
This protocol is designed to minimize the risk of dehydration and ensure efficient incorporation of Fmoc-(2R,3S)-phenylserine.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-(2R,3S)-phenylserine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation (In Situ):
-
In a separate vial, dissolve Fmoc-(2R,3S)-phenylserine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA or 2,4,6-collidine (6 eq.) to the mixture.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), continue coupling for another hour or perform a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Visualizing the Dehydration Pathway
The following diagram illustrates the base-catalyzed β-elimination of the hydroxyl group from Fmoc-(2R,3S)-phenylserine, leading to the formation of the undesirable dehydrophenylalanine derivative.
Caption: Base-catalyzed dehydration of Fmoc-(2R,3S)-phenylserine.
References
-
Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. (2022). [Link]
-
Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. (2022). PMC. [Link]
-
Synthesis of some dehydrophenylalanine peptides. The Journal of Organic Chemistry. [Link]
-
Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? (1991). PubMed. [Link]
-
Dehydroamino acid residues in bioactive natural products. (2023). RSC Publishing. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
-
High‐Performance Liquid Chromatography–Mass Spectrometry in Peptide and Protein Analysis. ResearchGate. [Link]
-
Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). NIH. [Link]
-
Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. RSC Publishing. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]
-
HPLC Analysis and Purification of Peptides. (2012). PMC. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. mac-mod.com. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017). Semantic Scholar. [Link]
-
SYNTHESIS NOTES. Aapptec Peptides. [Link]
-
Basics of HPLC Peptide Analysis. (2020). LCGC International. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 4. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00041A [pubs.rsc.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. "Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptide" by Diego A. Moya [scholarsarchive.byu.edu]
- 15. chem.uci.edu [chem.uci.edu]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Phenylserine Analogs
Introduction
Phenylserine and its analogs are crucial chiral building blocks in medicinal chemistry, forming the structural core of various therapeutic agents, including antibiotics like chloramphenicol and florfenicol. Despite their importance, the synthesis of these β-hydroxy-α-amino acids is often plagued by challenges such as low yields, poor diastereoselectivity, and difficult purification. This guide provides in-depth troubleshooting strategies and optimized protocols to help researchers overcome these common hurdles and improve the efficiency of their synthetic routes.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of phenylserine analogs in a practical question-and-answer format.
Question 1: My overall yield is consistently below 40%. What are the most likely causes?
Low yields in phenylserine synthesis can arise from several factors, often related to the specific synthetic route employed. The Erlenmeyer-Plöchl synthesis and various aldol addition reactions are common methods, each with its own pitfalls.
Answer: Persistently low yields are typically a result of one or more of the following issues:
-
Incomplete Reaction or Unfavorable Equilibrium:
-
Causality: Many reactions for forming phenylserine, such as those catalyzed by aldolases, are equilibrium-limited. For instance, threonine aldolase-based synthesis of phenylserine can be limited to a yield of around 40% due to the reaction equilibrium.[1] Product inhibition, where the synthesized phenylserine slows down or stops the enzyme, can also contribute to incomplete conversion.[1][2]
-
Troubleshooting:
-
Reaction Time & Temperature: Systematically vary the reaction time and temperature. For enzymatic reactions, ensure you are at the optimal temperature, as higher temperatures can increase the reaction rate but also lead to enzyme deactivation if exceeded.[2]
-
Reagent Stoichiometry: Ensure the stoichiometry of your reactants is correct. In aldol-type reactions, using a slight excess of one reactant can sometimes drive the reaction to completion.
-
Catalyst Activity: If using a chemical or biological catalyst, verify its activity. Catalysts can be poisoned by impurities in the starting materials or solvents. For enzymatic reactions, ensure the pH and buffer conditions are optimal for enzyme stability and activity.[3]
-
-
-
Side Reactions:
-
Causality: The Erlenmeyer-Plöchl reaction, a classic method for amino acid synthesis, proceeds through an azlactone intermediate.[4][5][6] This intermediate is susceptible to side reactions, such as self-condensation or reaction with other nucleophiles present. In aldol additions, side reactions can include self-condensation of the aldehyde or ketone starting materials.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can often disfavor side reactions, which may have a higher activation energy than the desired reaction.[3]
-
Order of Addition: Carefully control the order and rate of reagent addition. For mixed aldol reactions, pre-forming the enolate of one carbonyl compound before adding the second can minimize self-condensation.[7]
-
Protecting Groups: Ensure that any reactive functional groups not involved in the desired transformation are adequately protected.[3]
-
-
-
Product Degradation:
-
Causality: The β-hydroxy-α-amino acid structure can be sensitive to harsh reaction conditions. Strong acidic or basic conditions, or high temperatures, can lead to decomposition.
-
Troubleshooting:
-
Milder Conditions: Explore milder reaction conditions. This could involve using a more selective catalyst, a lower reaction temperature, or a less acidic/basic medium.
-
Work-up Procedure: Ensure the work-up procedure is not contributing to degradation. For example, prolonged exposure to strong acids or bases during extraction should be avoided.
-
-
Question 2: The diastereoselectivity of my reaction is poor. How can I improve the ratio of the desired syn or anti diastereomer?
Achieving high diastereoselectivity is a common challenge in the synthesis of molecules with multiple stereocenters, such as phenylserine analogs.
Answer: Poor diastereoselectivity is often influenced by the reaction mechanism and conditions. Here’s how to address it:
-
Causality: The relative stereochemistry (syn vs. anti) of the β-hydroxy and α-amino groups is determined during the C-C bond formation. In aldol-type reactions of glycine Schiff bases, for example, the diastereoselectivity is influenced by the nature of the catalyst and the structure of the reactants.[8][9]
-
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst is critical. For aldol reactions, different catalysts can favor different diastereomers. For instance, some Brønsted base catalysts have been shown to provide high syn-selectivity in the synthesis of β-hydroxy α-amino acids from glycine Schiff bases.[8][9]
-
Chiral Auxiliaries and Asymmetric Catalysis: For enantioselective synthesis, employing chiral auxiliaries or asymmetric catalysts is a powerful strategy. There are numerous reports on the asymmetric synthesis of phenylserine isomers using chiral building blocks or catalysts to achieve high levels of diastereoselectivity.[10][11]
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. Experiment with a range of solvents to find the optimal conditions.
-
Substrate Modification: Modifying the protecting groups on the nitrogen or the ester group of the glycine equivalent can influence the steric environment of the reaction and improve diastereoselectivity.
-
Question 3: I'm losing a significant amount of my product during purification. What are some better methods for purifying polar phenylserine analogs?
The high polarity of amino acids can make them challenging to purify using standard chromatographic techniques.
Answer: Product loss during purification is a frequent issue, especially with highly polar molecules.
-
Causality: Phenylserine analogs are zwitterionic or highly polar, leading to poor retention on standard reverse-phase (C18) columns and potential streaking or irreversible adsorption on normal-phase silica gel.[12]
-
Troubleshooting Purification:
-
Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules like amino acids.[13][14] You can use a cation or anion exchange resin depending on the pH of your mobile phase and the isoelectric point of your analog. The bound product is then eluted by changing the pH or increasing the salt concentration.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying polar compounds that are poorly retained in reverse-phase chromatography.[15]
-
Protecting Group Strategy: If feasible, consider purifying the product with protecting groups still attached. The protected intermediate will likely be less polar and more amenable to standard silica gel chromatography. The protecting groups can then be removed in a final step.[15]
-
Recrystallization: If your product is crystalline, recrystallization can be a highly effective method for purification, often providing very pure material with minimal loss if the solvent system is optimized.
-
Preparative HPLC: For smaller scales, preparative HPLC with a suitable column (e.g., C18 AQ for polar compounds or a HILIC column) can provide high purity.[16]
-
Part 2: Optimized Protocols & Data
This section provides a detailed protocol for a common synthetic route and a table summarizing key data.
Protocol 2.1: Modified Erlenmeyer-Plöchl Synthesis of a Phenylserine Analog Precursor
The Erlenmeyer-Plöchl reaction is a classic method for synthesizing α-amino acids.[4][17] This protocol describes the synthesis of the azlactone intermediate, which can then be converted to the desired phenylserine analog.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hippuric acid (1.0 eq), the desired aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (1.1 eq).[18]
-
Addition of Acetic Anhydride: Add acetic anhydride (2.2 eq) to the flask.[18] Acetic anhydride serves as both the solvent and the dehydrating agent to facilitate the cyclization to the oxazolone.[4][19]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[18] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Slowly add ethanol to the reaction mixture to quench the excess acetic anhydride. The product will often precipitate.
-
Isolation: Collect the precipitated azlactone product by vacuum filtration. Wash the solid with cold ethanol and then water to remove impurities.
-
Purification: The crude azlactone can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Note: The resulting azlactone can be hydrolyzed and reduced in subsequent steps to yield the phenylserine analog.
Table 1: Comparison of Common Synthetic Routes for Phenylserine Analogs
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Erlenmeyer-Plöchl Synthesis | Hippuric acid, aromatic aldehyde, acetic anhydride, sodium acetate | 40-70% for azlactone | Readily available starting materials, robust reaction.[20] | Requires subsequent reduction and hydrolysis steps, can have poor diastereoselectivity. |
| Asymmetric Aldol Addition | Glycine Schiff base, aldehyde, chiral catalyst (e.g., Brønsted base, metal complex) | 60-95% | High diastereo- and enantioselectivity possible.[8][9] | Requires specialized chiral catalysts, may be sensitive to air and moisture. |
| Enzymatic Synthesis | Glycine, aldehyde, aldolase enzyme (e.g., threonine aldolase) | Up to 40% (equilibrium limited) | Environmentally benign, high stereoselectivity.[21] | Can suffer from low yields due to equilibrium and product inhibition.[1][2] |
| Grignard Addition to Chiral Aldehydes | Chiral α-amino aldehyde, organometallic reagent (e.g., PhMgBr) | 70-90% | High diastereoselectivity, access to various stereoisomers.[10][11] | Requires synthesis of the chiral aldehyde starting material. |
Part 3: Visual Guides & Workflows
Figure 1: Troubleshooting Workflow for Low Yields
This diagram outlines a systematic approach to diagnosing and solving low-yield issues in the synthesis of phenylserine analogs.
Caption: A systematic workflow for troubleshooting low yields.
Figure 2: Mechanism of the Erlenmeyer-Plöchl Reaction
This diagram illustrates the key steps in the Erlenmeyer-Plöchl reaction, highlighting the formation of the critical oxazolone intermediate.
Caption: Key mechanistic steps of the Erlenmeyer-Plöchl reaction.
References
-
Avenoza, A., Busto, J. H., Corzana, F., & Peregrina, J. M. (2000). Asymmetric synthesis of all isomers of α-methyl-β-phenylserine. Tetrahedron: Asymmetry, 11(10), 2195–2204. [Link]
-
Vera, S., Vázquez, A., Rodriguez, R., del Pozo, S., Urruzuno, I., de Cózar, A., Mielgo, A., & Palomo, C. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7570–7585. [Link]
-
Sci-Hub. (n.d.). Asymmetric synthesis of all isomers of α-methyl-β-phenylserine. Retrieved from [Link]
-
Chaume, G., Ricard, L., & Brigaud, T. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters, 15(22), 5862–5865. [Link]
-
Kim, J., Lee, S., Kim, T. D., & Park, J. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01211-21. [Link]
-
Mishra, M., Jomon, K. J., Chinnam, S., & Reddy, M. (2021). A plausible mechanism of Erlenmeyer–Plöchl reaction under Bi2Al4O9 catalysis. Scientific Reports, 11(1), 1-11. [Link]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Request PDF. Retrieved from [Link]
-
Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. [Link]
-
Reddy, T. R., et al. (2021). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. [Link]
-
ResearchGate. (n.d.). Optimization condition for the aldol reaction. [Table]. Retrieved from [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(7), 3140–3215. [Link]
-
Wiley Online Library. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Retrieved from [Link]
-
Francis, A. P., & De-la-Rosa, M. A. (2020). Amino Acid Catalyzed Direct Aldol Bioconjugation. Bioconjugate Chemistry, 31(5), 1373–1378. [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Purification of Amino Acids. [PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of (S)- and (R)-α-Methylserine Based on the Chiral Recyclable Reagent (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Request PDF. Retrieved from [Link]
-
Sharma, M., Mangas-Sanchez, J., Paradisi, F., & Tsang, S. C. E. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 9, 2249–2255. [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids. In BIOC2580*. Retrieved from [Link]
-
Beilstein Journals. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Optimization of aminocatalysts for direct aldol reaction of... [Diagram]. Retrieved from [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
-
Chromatography Forum. (2004). purification of amino acid. Retrieved from [Link]
-
Chen, Y., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and reaction equilibrium. Systems Microbiology and Biomanufacturing, 2(4), 705–715. [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Addition. Retrieved from [Link]
-
Wu, S., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 15(1), 1-13. [Link]
-
Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290. [Link]
-
Wiley Online Library. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Retrieved from [Link]
-
Wikiwand. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
Baria, B. (2020, November 10). Synthesis of amino acid by Erlenmeyer Azlactone Synthesis. YouTube. [Link]
Sources
- 1. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 6. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 7. Aldol Addition [organic-chemistry.org]
- 8. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. sci-hub.st [sci-hub.st]
- 12. purification of amino acid - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. teledyneisco.com [teledyneisco.com]
- 17. wikiwand.com [wikiwand.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jocpr.com [jocpr.com]
- 21. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Catalytic Efficiency for Phenylserine Production
Welcome to the technical support center dedicated to advancing your research in enzymatic phenylserine production. This guide is structured to provide direct, actionable solutions to common and complex challenges encountered in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the catalytic efficiency, stereoselectivity, and overall yield of your enzymatic reactions.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when starting with or optimizing phenylserine production using enzymes like phenylserine aldolase (PSA) or threonine aldolase (TA).
Q1: My reaction yield is consistently low, despite following standard protocols. What are the likely causes?
A1: Low yield in phenylserine synthesis is a frequent issue that can stem from several factors. The primary culprits are often related to reaction equilibrium, enzyme inhibition, or suboptimal reaction conditions. Threonine aldolase-based reactions, for instance, are known to be equilibrium-limited, which can cap the achievable yield.[1][2] Additionally, both the substrate (benzaldehyde) and the product (phenylserine) can inhibit the enzyme's activity.[1][3]
To begin troubleshooting, it's crucial to systematically evaluate your reaction parameters. Start by ensuring the pH and temperature are optimal for your specific enzyme. For example, phenylserine aldolase from Pseudomonas putida has an optimal pH of around 7.5 for the synthesis reaction.[4][5]
Q2: I'm observing poor stereoselectivity in my reaction, with a mixture of diastereomers. How can I improve this?
A2: Achieving high stereoselectivity is a critical challenge, as many wild-type aldolases exhibit moderate specificity for the β-carbon's configuration.[6][7] This often results in the formation of both syn and anti diastereomers. The key to enhancing stereoselectivity lies in protein engineering. Techniques like directed evolution and site-directed mutagenesis have proven highly effective in reshaping the enzyme's active site to favor the formation of a single desired stereoisomer.[8][9][10][11] For instance, a study on a L-threonine aldolase from Pseudomonas sp. used error-prone PCR and combinatorial mutations to significantly improve diastereoselectivity for a phenylserine derivative.
Q3: What is the role of the pyridoxal-5'-phosphate (PLP) cofactor, and how do I ensure it's not a limiting factor?
A3: Phenylserine aldolase and threonine aldolase are PLP-dependent enzymes, meaning PLP is essential for their catalytic activity.[5][12] The cofactor forms a Schiff base with a lysine residue in the enzyme's active site, which is a crucial step in the reaction mechanism. Insufficient PLP concentration can lead to a significant drop in enzyme activity.[3]
To avoid this, ensure you are adding an adequate concentration of exogenous PLP to your reaction mixture. The optimal concentration can vary, so it may be necessary to titrate PLP to find the ideal level for your specific enzyme and reaction conditions.
Q4: Should I use a purified enzyme or a whole-cell biocatalyst system?
A4: The choice between a purified enzyme and a whole-cell system depends on your specific goals and the challenges you're facing. Purified enzymes offer the advantage of a clean reaction system, which can simplify downstream processing. However, the purification process itself can be time-consuming and costly, and the isolated enzyme may be less stable.
Whole-cell biocatalysts, on the other hand, can be more cost-effective as they eliminate the need for enzyme purification.[13] They also provide a natural environment for the enzyme, which can enhance its stability, and can be particularly advantageous for reactions requiring cofactor regeneration.[14] However, whole-cell systems can present challenges such as mass transfer limitations due to the cell membrane and the potential for side reactions catalyzed by other enzymes in the cell.[14][15]
Section 2: Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving specific experimental hurdles.
Problem 1: Low Enzyme Activity or Rapid Inactivation
If you observe low initial reaction rates or a rapid decline in activity over time, consider the following troubleshooting steps.
Causality and Troubleshooting Workflow
Caption: Troubleshooting workflow for low enzyme activity.
Step-by-Step Solutions
-
Verify Reaction Conditions:
-
pH: Ensure the pH of your reaction buffer is within the optimal range for your enzyme. For the synthesis of phenylserine isomers, a pH of around 7.5 is often optimal.[4] Use a calibrated pH meter to verify.
-
Temperature: Enzyme activity is highly temperature-dependent. Temperatures that are too high can cause denaturation, while low temperatures will decrease the reaction rate.[3] For example, threonine aldolase from Thermotoga maritima has been shown to be stable at higher temperatures, with experiments conducted at 70°C.[1][2]
-
-
Assess Cofactor Concentration:
-
Ensure that pyridoxal-5'-phosphate (PLP) is present in sufficient concentrations. A lack of this essential cofactor will directly lead to reduced enzyme activity.[3]
-
-
Investigate Substrate and Product Inhibition:
-
High concentrations of benzaldehyde can be inhibitory.[3] Consider a fed-batch approach where the aldehyde is added gradually to maintain a low, steady concentration.
-
Phenylserine, the product, can also cause feedback inhibition.[1] Implementing in situ product removal (ISPR) techniques, such as precipitation or extraction, can help to drive the reaction forward.
-
-
Consider Enzyme Immobilization for Enhanced Stability:
-
Immobilizing your enzyme on a solid support can significantly improve its stability and allow for easier reuse.[16][17][18] Common methods include covalent attachment, entrapment, and adsorption.[16] Eupergit has been successfully used as a support for immobilizing threonine aldolase for phenylserine synthesis.[1][2]
-
Problem 2: Poor Diastereoselectivity
Achieving high diastereoselectivity is often the primary goal of enzyme engineering in this context.
Improving Diastereoselectivity through Enzyme Engineering
The most potent strategy for enhancing diastereoselectivity is to modify the enzyme itself. This is typically achieved through directed evolution or site-directed mutagenesis.
Caption: A typical directed evolution workflow for improving enzyme selectivity.
Experimental Protocol: Site-Directed Mutagenesis
If structural information for your enzyme is available, you can use a more rational approach through site-directed mutagenesis to target specific residues in the active site. For example, mutating residues near the substrate-binding pocket of Pseudomonas putida phenylserine aldolase has been shown to reverse stereoselectivity.[6]
Step-by-Step Protocol:
-
Identify Target Residues: Based on the enzyme's crystal structure (e.g., PDB ID: 1V72 for phenylserine aldolase), identify amino acid residues that interact with the substrate.[12]
-
Primer Design: Design primers containing the desired mutation.
-
PCR Mutagenesis: Perform PCR using a high-fidelity polymerase to amplify the plasmid containing your gene of interest with the mutagenic primers.
-
Template Removal: Digest the parental, methylated DNA template with an enzyme like DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Sequence the plasmid from several colonies to confirm the desired mutation.
-
Protein Expression and Characterization: Express the mutant protein and characterize its activity and stereoselectivity.
Data Presentation: Comparison of Wild-Type vs. Engineered Enzyme
| Enzyme Variant | Substrate | Conversion (%) | Diastereomeric Excess (de %) | Reference |
| Wild-Type PSALD | 4-nitrobenzaldehyde | 14 | 5 | [6] |
| T211K Mutant PSALD | 4-nitrobenzaldehyde | 57 | 84 (reversed) | [6] |
| Wild-Type l-PpTA | MSPS | ~32 | ~17 | [19][20] |
| A9V/Y13K/Y312R Mutant l-PpTA | MSPS | ~74 | ~87 | [19][20] |
PSALD: Phenylserine aldolase from Pseudomonas putida; l-PpTA: L-threonine aldolase from Pseudomonas putida; MSPS: 4-(methylsulfonyl)phenylserine
Section 3: Advanced Protocols and Methodologies
Protocol 1: High-Throughput Screening for Diastereoselectivity
A crucial component of directed evolution is an efficient high-throughput screening method to identify improved variants from a large library.
Methodology:
-
Library Creation: Generate a mutant library of your aldolase gene using methods like error-prone PCR.
-
Expression: Express the library in a 96-well plate format.
-
Cell Lysis: Lyse the cells to release the enzymes.
-
Enzymatic Reaction: Add the substrates (e.g., glycine and benzaldehyde) to each well and incubate.
-
Sample Preparation: After the reaction, quench and prepare the samples for analysis. This may involve derivatization.
-
Analytical Method: Use a chiral analytical method, such as chiral HPLC or GC, to separate and quantify the diastereomers.[1][21]
-
Hit Identification: Identify the wells containing enzyme variants that show a higher ratio of the desired diastereomer compared to the wild-type.
Protocol 2: Analytical Quantification of Phenylserine
Accurate quantification of the product is essential for troubleshooting and optimization. High-Performance Liquid Chromatography (HPLC) is a commonly used method.
HPLC Method:
-
Column: A chiral column (e.g., TSK gel Enantio L1) is required to separate the stereoisomers of phenylserine.[4]
-
Mobile Phase: The mobile phase composition will depend on the specific column used but often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection is typically used, monitoring at a wavelength where phenylserine absorbs (e.g., ~254 nm).
-
Quantification: Create a standard curve using known concentrations of pure phenylserine isomers to quantify the amount produced in your reactions.
References
Sources
- 1. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
- 2. Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. nobelprize.org [nobelprize.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenylserine aldolase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. How Are Whole-Cell Biocatalysts Used in Green Chemistry? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. Pros and Cons in Various Immobilization Techniques and Carriers for Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive screening strategy coupled with structure-guided engineering of l-threonine aldolase from Pseudomonas putida for enhanced catalytic efficiency towards l-threo-4-methylsulfonylphenylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Comprehensive screening strategy coupled with structure-guided engineering of l-threonine aldolase from Pseudomonas putida for enhanced catalytic efficiency towards l-threo-4-methylsulfonylphenylserine [frontiersin.org]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of L-threo- and L-erythro-Phenylserine
Introduction: The Significance of Phenylserine Diastereomers in Synthesis
L-threo- and L-erythro-phenylserine are chiral β-hydroxy-α-amino acids that serve as indispensable building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their utility stems from the two adjacent chiral centers, which impart conformational rigidity and specific molecular recognition properties to the target compounds. For instance, L-threo-phenylserine is a key precursor for the synthesis of antibiotics like florfenicol and thiamphenicol, as well as antiviral and antimalarial agents such as cyclomarin A.[1][2][3] The erythro diastereomer is also a valuable intermediate in the synthesis of various bioactive amino acid derivatives.[4][5]
The stereoselective synthesis of these compounds, however, presents a significant challenge due to the need to control the relative and absolute stereochemistry at the Cα and Cβ positions. This guide provides a comprehensive comparison of the major synthetic strategies for accessing both L-threo- and L-erythro-phenylserine, with a focus on diastereoselective and enantioselective methods. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols for key transformations.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of phenylserine isomers primarily revolves around the formation of the Cα-Cβ bond. The key strategies to achieve this with stereocontrol include:
-
Aldol Condensation: This classic carbon-carbon bond-forming reaction involves the reaction of a glycine enolate equivalent with benzaldehyde.[6][7] The stereochemical outcome (threo vs. erythro) is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the glycine protecting group.
-
Asymmetric Epoxidation followed by Ring-Opening: This powerful strategy, exemplified by the Sharpless asymmetric epoxidation, allows for the enantioselective synthesis of a chiral epoxide from an allylic alcohol.[8][9] Subsequent regioselective and stereospecific ring-opening with an amine source provides access to the desired amino alcohol.
-
Enzymatic and Biocatalytic Methods: The use of enzymes, such as aldolases and transaminases, offers a green and highly selective alternative to traditional chemical methods.[10][11] These biocatalysts can operate under mild conditions and often exhibit exquisite control over both diastereoselectivity and enantioselectivity.
Below is a visual representation of these overarching synthetic approaches.
Caption: Overview of major synthetic pathways to L-threo- and L-erythro-phenylserine.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often a trade-off between several factors, including yield, stereoselectivity, scalability, and the availability of starting materials and reagents. The following table provides a comparative summary of the key performance indicators for the different methods.
| Synthetic Route | Diastereoselectivity (threo:erythro) | Enantioselectivity (% ee) | Overall Yield | Scalability | Key Advantages | Key Disadvantages |
| Aldol Condensation | Variable, condition-dependent | Moderate to High (with chiral auxiliaries) | Moderate | High | Cost-effective, readily available starting materials | Often requires cryogenic conditions, stoichiometric use of chiral auxiliaries |
| Asymmetric Epoxidation | High (via stereospecific ring-opening) | >95% | Good | Moderate | High enantioselectivity, predictable stereochemistry | Multi-step process, use of transition metal catalysts |
| Enzymatic Methods | High to Excellent | >99% | Good to Excellent | Moderate to High | Mild reaction conditions, high selectivity, environmentally friendly | Enzyme stability and cost can be a concern, substrate scope may be limited |
Detailed Experimental Protocols
Diastereoselective Aldol Condensation for the Synthesis of (±)-threo-Phenylserine
This protocol describes a classic aldol condensation approach to synthesize a racemic mixture of threo-phenylserine, which can then be subjected to resolution. The diastereoselectivity is driven by the thermodynamic stability of the chelated intermediate.
Step-by-Step Methodology:
-
Preparation of the Glycine Enolate: To a solution of N-protected glycine (e.g., N-benzoyl glycine) in a suitable aprotic solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) dropwise. The formation of the enolate is typically rapid.
-
Aldol Addition: To the freshly prepared enolate solution, add a solution of benzaldehyde in THF dropwise, maintaining the temperature at -78 °C. The reaction is typically stirred for several hours to ensure complete conversion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to isolate the threo-diastereomer.
Enzymatic Synthesis of L-threo-Phenylserine using Phenylserine Aldolase
This protocol utilizes a phenylserine aldolase to catalyze the asymmetric aldol addition of glycine to benzaldehyde, directly yielding L-threo-phenylserine with high enantiomeric excess.[12][13]
Step-by-Step Methodology:
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve glycine and benzaldehyde. The molar ratio of glycine to benzaldehyde is typically high to favor the forward reaction.[12]
-
Enzymatic Reaction: Add the phenylserine aldolase enzyme to the reaction mixture. The reaction is typically incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitoring and Work-up: The progress of the reaction can be monitored by HPLC using a chiral column.[14] Once the reaction is complete, the enzyme can be removed by precipitation or filtration.
-
Product Isolation: The product, L-threo-phenylserine, can be isolated from the aqueous solution by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations in the aldol condensation and enzymatic synthesis routes.
Caption: Aldol condensation route to racemic threo-phenylserine.
Caption: Enzymatic synthesis of L-threo-phenylserine.
Conclusion and Future Outlook
The synthesis of L-threo- and L-erythro-phenylserine has evolved significantly, with modern methods offering high levels of stereocontrol. While classical methods like the aldol condensation remain valuable for their scalability and cost-effectiveness, the emergence of biocatalytic approaches has revolutionized the field. Enzymatic methods provide a direct and environmentally benign route to enantiopure phenylserine isomers, often with superior selectivity.
Future research in this area will likely focus on the development of more robust and versatile enzyme catalysts through protein engineering and directed evolution. Additionally, the integration of biocatalysis with continuous flow chemistry holds the promise of developing highly efficient and automated processes for the large-scale production of these valuable chiral building blocks. The continued advancement in synthetic methodologies will undoubtedly facilitate the discovery and development of new and improved pharmaceuticals.
References
-
A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. Applied Microbiology and Biotechnology. [Link]
-
Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and. Systems Microbiology and Biomanufacturing. [Link]
-
Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. Organic Process Research & Development. [Link]
-
Natural bioactive products containing L-threo-phenylserine. ResearchGate. [Link]
-
[Enzymic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-phenylserine]. Biochemische Zeitschrift. [Link]
-
Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. ResearchGate. [Link]
-
Diastereoselective synthesis of L: -threo-3,4-dihydroxyphenylserine by low-specific L: -threonine aldolase mutants. ResearchGate. [Link]
-
Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. National Institutes of Health. [Link]
-
Dataset for aldol synthesis of L-phenylserine. Zenodo. [Link]
-
The Complete Mechanism of an Aldol Condensation. ResearchGate. [Link]
-
Asymmetric epoxidation. Wikipedia. [Link]
-
Aldol condensation. Wikipedia. [Link]
-
Asymmetric Epoxidation. [Source for PDF, specific publisher not available]. [Link]
-
Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. National Institutes of Health. [Link]
-
The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry. [Link]
-
Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio- catalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]
-
Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. [Source for PDF, specific publisher not available]. [Link]
-
β-Phenylserine. Journal of the American Chemical Society. [Link]
-
Advanced Organic Chemistry: Asymmetric Epoxidation. YouTube. [Link]
-
Scheme 17. Preparation of Phenylserine-Leucine Dipeptide, a Structural.... ResearchGate. [Link]
-
A diastereo- and enantioselective synthesis of alpha-substituted syn-alpha,beta-diamino acids. PubMed. [Link]
-
Phenylserine aldolase. Wikipedia. [Link]
-
Asymmetric catalysis of epoxide ring-opening reactions. National Institutes of Health. [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]
-
High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. National Institutes of Health. [Link]
Sources
- 1. A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. DL-ERYTHRO-3-PHENYLSERINE CAS#: 2584-74-9 [chemicalbook.com]
- 5. erythro-L-Phenylserine | 32946-42-2 [chemicalbook.com]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. Aldol Condensation Reaction [sigmaaldrich.com]
- 8. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 9. jrchen-group.com [jrchen-group.com]
- 10. [Enzymic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-phenylserine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylserine aldolase - Wikipedia [en.wikipedia.org]
- 14. zenodo.org [zenodo.org]
A Comparative Guide to the Biological Activity of (2R,3S)-Phenylserine Versus Other Stereoisomers
In the landscape of drug discovery and molecular biology, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. This guide provides an in-depth comparison of the biological activities of the four stereoisomers of phenylserine, with a particular focus on (2R,3S)-phenylserine. As researchers and drug development professionals, understanding the nuances of stereoisomerism is paramount for the rational design of therapeutic agents with enhanced efficacy and reduced off-target effects. This document synthesizes available experimental data and provides detailed methodologies to facilitate further investigation into the distinct pharmacological profiles of these compounds.
The Significance of Chirality in Phenylserine
Phenylserine, a β-hydroxy derivative of phenylalanine, possesses two chiral centers, giving rise to four stereoisomers: the enantiomeric pair of threo-isomers, (2R,3S)-phenylserine and (2S,3R)-phenylserine, and the enantiomeric pair of erythro-isomers, (2R,3R)-phenylserine and (2S,3S)-phenylserine. The threo and erythro diastereomers differ in the relative configuration of the amino and hydroxyl groups. This seemingly subtle structural variation can lead to profound differences in how these molecules interact with chiral biological macromolecules such as enzymes and receptors, ultimately dictating their biological activity.
Comparative Biological Activities: A Review of the Evidence
While a comprehensive head-to-head comparison of all four phenylserine stereoisomers across a wide range of biological assays is not extensively documented in a single repository, a survey of the scientific literature allows for a compilation of known activities and informs well-founded hypotheses for further testing.
Antiviral Activity: A Case of Competitive Inhibition
The most well-documented biological activity of a phenylserine stereoisomer is the antiviral property of L-threo-phenylserine against the influenza A virus. This activity is attributed to its ability to act as a competitive antagonist of phenylalanine, which is essential for viral replication. The virus's machinery is unable to distinguish L-threo-phenylserine from phenylalanine at the site of utilization, leading to the inhibition of viral protein synthesis.
Antimicrobial Potential: Insights from Diastereomeric Analogs
Studies on synthetic peptides have consistently demonstrated that altering the stereochemistry of amino acid residues can dramatically impact antimicrobial potency and selectivity.[1][2] For instance, the incorporation of D-amino acids into peptide sequences can enhance stability against proteolysis and modulate interactions with bacterial membranes. Furthermore, derivatives of threo-phenylserine have been shown to possess antibacterial activity, particularly against Gram-positive bacteria.[2] This suggests that the phenylserine scaffold is a promising template for the development of novel antimicrobial agents, and it is highly probable that the four stereoisomers will exhibit distinct antimicrobial spectra and potencies.
Enzyme Inhibition: Targeting Phenylalanine and Tyrosine Metabolism
Given the structural analogy of phenylserine to phenylalanine and tyrosine, it is logical to hypothesize that its stereoisomers may act as competitive inhibitors of enzymes involved in the metabolic pathways of these aromatic amino acids. Key enzymes in these pathways include phenylalanine hydroxylase and tyrosine aminotransferase.[3][4][5] The precise fit of an inhibitor into the active site of an enzyme is highly dependent on its three-dimensional structure, making it likely that the four phenylserine stereoisomers will display differential inhibitory activities against these enzymes.
Table 1: Summary of Known and Hypothesized Biological Activities of Phenylserine Stereoisomers
| Stereoisomer | Biological Activity | Target/Mechanism | Evidence Level |
| (2S,3R)-phenylserine (L-threo) | Antiviral (Influenza A) | Competitive inhibition of phenylalanine utilization | Documented |
| (2R,3S)-phenylserine (D-threo) | Likely to have distinct biological activities from the L-threo isomer | To be determined | Hypothesized |
| (2R,3R)-phenylserine (D-erythro) | Unknown | To be determined | Hypothesized |
| (2S,3S)-phenylserine (L-erythro) | Unknown | To be determined | Hypothesized |
| All Isomers | Potential Antimicrobial Activity | Disruption of bacterial cell membrane/intracellular targets | Inferred from derivatives[2] |
| All Isomers | Potential Enzyme Inhibition | Competitive inhibition of phenylalanine and tyrosine metabolic enzymes | Hypothesized[3][4][5] |
| All Isomers | Potential Receptor Binding Modulation | Interaction with amino acid transporters or receptors | Hypothesized[6][7] |
| All Isomers | Potential Differential Cytotoxicity | Stereospecific interactions with cellular components | Inferred from related compounds[8] |
Experimental Protocols for a Comprehensive Comparison
To elucidate the distinct biological profiles of the four phenylserine stereoisomers, a systematic experimental approach is necessary. The following protocols provide a framework for such a comparative analysis.
Synthesis and Separation of Phenylserine Stereoisomers
The initial and most critical step is to obtain each of the four stereoisomers in high purity. This can be achieved through stereoselective synthesis or by separation of a diastereomeric mixture followed by resolution of the enantiomers.
Workflow for Isomer Separation:
Caption: Workflow for obtaining the four pure stereoisomers of phenylserine.
In Vitro Enzyme Inhibition Assay: Phenylalanine Hydroxylase
This protocol details the assessment of the inhibitory potential of each phenylserine stereoisomer against phenylalanine hydroxylase, a key enzyme in phenylalanine metabolism.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify human phenylalanine hydroxylase (PAH).
-
Prepare a stock solution of L-phenylalanine (substrate) and the cofactor tetrahydrobiopterin (BH4).
-
Prepare stock solutions of each of the four phenylserine stereoisomers in a suitable buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a reaction buffer containing catalase and dithiothreitol.
-
Add varying concentrations of each phenylserine stereoisomer to the wells.
-
Initiate the reaction by adding PAH, L-phenylalanine, and BH4.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
-
Detection of Tyrosine Formation:
-
The product of the reaction, L-tyrosine, can be quantified using a fluorometric assay. Add a solution of L-tyrosine and a developing reagent that reacts with tyrosine to produce a fluorescent product.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the stereoisomers.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value for each stereoisomer using non-linear regression analysis.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of each phenylserine stereoisomer against representative bacterial strains.
Step-by-Step Methodology:
-
Bacterial Strains and Media:
-
Select representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth).
-
-
Preparation of Inoculum:
-
Grow the bacterial strains overnight and dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
MIC Assay (Broth Microdilution Method):
-
In a 96-well plate, perform serial two-fold dilutions of each phenylserine stereoisomer in the growth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay: MTT Assay
This protocol assesses the cytotoxic effects of the phenylserine stereoisomers on a mammalian cell line.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in appropriate media supplemented with fetal bovine serum.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of each phenylserine stereoisomer.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration) for each stereoisomer.
-
Visualizing the Mechanism: Competitive Inhibition of Phenylalanine Hydroxylase
The following diagram illustrates the proposed mechanism of competitive inhibition of phenylalanine hydroxylase by a phenylserine stereoisomer.
Caption: Proposed competitive inhibition of Phenylalanine Hydroxylase by a phenylserine stereoisomer.
Conclusion
The principle of stereospecificity is a cornerstone of pharmacology and drug development. While the biological activities of all four phenylserine stereoisomers have not been exhaustively compared, the available evidence strongly suggests that their pharmacological profiles are distinct. The established antiviral activity of L-threo-phenylserine serves as a compelling example of this principle. The provided experimental framework offers a robust starting point for researchers to systematically investigate the antimicrobial, enzyme inhibitory, and cytotoxic properties of each stereoisomer. Such studies are essential for unlocking the full therapeutic potential of phenylserine derivatives and for advancing our understanding of the profound impact of stereochemistry on biological function.
References
-
Park, S. C., et al. (2010). Synthetic diastereomeric-antimicrobial peptide: antibacterial activity against multiple drug resistant clinical isolates. Journal of Peptide Science, 16(11), 618-624. [Link]
-
Sexton, A., et al. (2022). Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity. The Journal of Organic Chemistry, 87(19), 12947-12965. [Link]
-
Ackermann, W. W., & Ishida, N. (1955). The antiviral action of threo-beta-phenylserine. The Journal of experimental medicine, 102(2), 241–249. [Link]
-
Fisher, M. J., & Pogson, C. I. (1984). Control of phenylalanine and tyrosine metabolism by phosphorylation mechanisms. Biochemical Society transactions, 12(5), 785–788. [Link]
-
Sexton, A., et al. (2023). Tetramate derivatives by chemoselective Dieckmann ring closure of allo-phenylserines and their antibacterial activity. Organic & Biomolecular Chemistry, 21(16), 3366-3382. [Link]
-
Meyer, S. G., & de Groot, H. (2003). Cycloserine and threo-dihydrosphingosine inhibit TNF-alpha-induced cytotoxicity: evidence for the importance of de novo ceramide synthesis in TNF-alpha signaling. Biochimica et biophysica acta, 1643(1-3), 1–4. [Link]
-
Cabantchik, Z. I., & Christensen, H. N. (1974). Inhibition of the Growth of Mammalian Cells in Cuture by Amino Acids and the Isolation and Characterization of L-phenylalanine Transport. Journal of cellular physiology, 84(3), 431–442. [Link]
-
Didier, F., et al. (2011). L-Phenylalanine Transport in Saccharomyces cerevisiae: Participation of GAP1, BAP2, and AGP1. Applied and environmental microbiology, 77(14), 4811–4817. [Link]
-
Fernández-Pascual, S., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem, 22(10), 1788–1793. [Link]
-
McGrath, R., et al. (1967). p-Aminophenylalanine and Threo-P-Aminophenylserine; Specific Precursors of Chloramphenicol. Biochemical and biophysical research communications, 29(4), 576–581. [Link]
-
Tang, C., et al. (2013). Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & medicinal chemistry letters, 23(14), 4044–4047. [Link]
-
Wang, Y., et al. (2014). Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorganic & medicinal chemistry letters, 24(2), 653–657. [Link]
-
Molinaro, C., et al. (2013). Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids in the brain. Biochimie, 197, 10-18. [Link]
-
Lemmon, M. A., & Schlessinger, J. (2010). Cell signaling by receptor tyrosine kinases. Cell, 141(7), 1117–1134. [Link]
-
Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220–1224. [Link]
-
Disorders of phenylalanine and tyrosine metabolism. (n.d.). Semantic Scholar. [Link]
-
Metabolism of tyrosine and phenylalanine. (n.d.). DAV University. [Link]
-
Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia). (n.d.). Pharmaguideline. [Link]
-
Molinaro, C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of enzyme inhibition and medicinal chemistry, 37(1), 718–727. [Link]
-
Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide. (2022). Infection and Drug Resistance, 15, 609–620. [Link]
-
Wang, Y., et al. (2020). Differential effects of diphenyl diselenide (PhSe)2 on mitochondria-related pathways depending on the cellular energy status in Bovine Vascular Endothelial Cells. bioRxiv. [Link]
-
Misono, H., et al. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde by a novel enzyme from Pseudomonas putida. Applied and environmental microbiology, 71(1), 356–361. [Link]
-
Bruns, F., & Fiedler, L. (1958). [Enzymic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-phenylserine]. Biochemische Zeitschrift, 330(4), 324–341. [Link]
-
Molinaro, C., et al. (2023). Signaling From beta1- And beta2-adrenergic Receptors Is Defined by Differential Interactions With PDE4. The Journal of biological chemistry, 283(4), 2017–2025. [Link]
-
He, L., et al. (2023). Differential cell signaling testing for cell-cell communication inference from single-cell data by dominoSignal. Nature communications, 14(1), 1834. [Link]
-
Molinaro, C., et al. (2014). The Dark Side of Cell Signaling: Positive Roles for Negative Regulators. Cell, 157(4), 773–783. [Link]
Sources
- 1. Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of phenylalanine and tyrosine metabolism by phosphorylation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 5. davuniversity.org [davuniversity.org]
- 6. Inhibition of the growth of mammalian cells in cuture by amino acids and the isolation and characterization of L-phenylalanine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Phenylalanine Transport in Saccharomyces cerevisiae: Participation of GAP1, BAP2, and AGP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloserine and threo-dihydrosphingosine inhibit TNF-alpha-induced cytotoxicity: evidence for the importance of de novo ceramide synthesis in TNF-alpha signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chiral Separation of Phenylserine: A Comparative Analysis of Stationary Phases
For researchers in pharmaceutical development and organic synthesis, the precise separation of phenylserine enantiomers is a critical analytical challenge. As a key chiral building block and a molecule with diastereomeric and enantiomeric forms, achieving baseline resolution of its four stereoisomers is paramount for ensuring stereochemical purity and elucidating biological activity. This guide provides an in-depth comparative analysis of the most effective chiral stationary phases (CSPs) for phenylserine separation, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your method development.
Phenylserine possesses two chiral centers, giving rise to two pairs of enantiomers: (2R,3S)- and (2S,3R)-threo-phenylserine, and (2R,3R)- and (2S,3S)-erythro-phenylserine. The separation challenge is therefore twofold: diastereomeric separation (threo vs. erythro) and enantiomeric separation within each diastereomeric pair. While diastereomers can often be separated on achiral stationary phases due to their different physical properties, the separation of enantiomers necessitates a chiral environment, which is provided by the CSP.[1]
This guide will dissect the performance and underlying chiral recognition mechanisms of three major classes of CSPs: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type/Ligand-Exchange phases.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral chromatography.[2][3] Their broad applicability stems from the complex chiral architecture created by the helical polymer structure, which offers a multitude of interaction sites.
Mechanism of Chiral Recognition
The chiral recognition mechanism on polysaccharide CSPs is multifaceted and not always fully predictable. It is generally understood to involve the inclusion of the analyte, or a part of it, into chiral grooves or cavities within the polysaccharide structure.[3] For phenylserine, the key interactions are:
-
Hydrogen Bonding: The hydroxyl, carboxyl, and amino groups of phenylserine can form hydrogen bonds with the carbamate groups on the derivatized polysaccharide backbone (e.g., the N-H and C=O groups of 3,5-dimethylphenylcarbamate).[4][5]
-
π-π Interactions: The phenyl ring of phenylserine can engage in π-π stacking interactions with the aromatic moieties of the chiral selector.
-
Steric Interactions: The three-dimensional arrangement of the substituents around phenylserine's chiral centers dictates how well it fits into the chiral cavities of the CSP. This steric hindrance is a primary driver of enantioselectivity.
The helical structure of the polysaccharide derivative creates a defined chirality, and the subtle differences in how the enantiomers of phenylserine fit into and interact with these chiral grooves lead to their separation.
Performance and Experimental Data
Table 1: Representative Performance of Polysaccharide-Based CSPs for Amino Acid Derivatives
| Chiral Stationary Phase | Column Example | Analyte | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Reference |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | N-FMOC α-amino acids | Hexane/IPA/TFA | 1.0 | UV | 1.09 - 2.70 | [1] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | N-FMOC α-amino acids | Hexane/IPA/TFA | 1.0 | UV | Varies | [1] |
Note: Data for N-FMOC protected amino acids is presented as a proxy for the performance with native phenylserine, highlighting the capability of these phases for this compound class.
Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica, offer a unique and powerful tool for the enantioseparation of amino acids.[6][7] Their complex, basket-like structure provides a rigid and multi-functional chiral environment. Teicoplanin-based CSPs are particularly well-suited for the separation of native amino acids.
Mechanism of Chiral Recognition
The chiral recognition mechanism of macrocyclic glycopeptide CSPs is based on the formation of transient diastereomeric complexes with the analyte enantiomers through a variety of interactions:[6]
-
Inclusion Complexation: The hydrophobic cavity or "basket" of the macrocycle can include the phenyl group of phenylserine.
-
Hydrogen Bonding: The numerous hydroxyl, amide, and carboxyl groups on the glycopeptide provide multiple sites for hydrogen bonding with the functional groups of phenylserine.[8]
-
Ionic Interactions: The amino and carboxyl groups on both the analyte and the CSP can be ionized depending on the mobile phase pH, leading to attractive or repulsive electrostatic interactions.
-
Steric Interactions: The rigid structure of the macrocycle imposes significant steric constraints, allowing for precise differentiation of the spatial arrangement of substituents on the chiral centers of the phenylserine enantiomers.
For amino acids like phenylserine, the primary interaction often involves the formation of a complex where the carboxylate anion of the amino acid interacts with a protonated amine on the CSP, while other functional groups engage in secondary interactions that determine the enantioselectivity.
Performance and Experimental Data
Teicoplanin and its aglycone derivatives have demonstrated excellent performance in resolving a wide array of amino acids.
Table 2: Performance of Macrocyclic Glycopeptide-Based CSPs for Phenylalanine and its Analogs
| Chiral Stationary Phase | Column Example | Analyte | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rs) | Reference |
| Teicoplanin | Chirobiotic T | Phenylalanine | 0.1% TEAA (pH 4.1)/MeOH (20/80) | 0.5 | UV @ 215 nm | 1.25 | 1.95 | [6] |
| Teicoplanin Aglycone | Chirobiotic TAG | Phenylalanine | 0.1% TEAA (pH 4.1)/MeOH (20/80) | 0.5 | UV @ 215 nm | 1.40 | 2.90 | [6] |
| Vancomycin | Chirobiotic V | Phenylalanine | 0.1% TEAA (pH 4.1)/MeOH (20/80) | 0.5 | UV @ 215 nm | 1.00 | 0.00 | [6] |
Note: Phenylalanine is a close structural analog of phenylserine. The data indicates the high potential of Teicoplanin-based phases for phenylserine separation.
Pirkle-Type and Ligand-Exchange Chiral Stationary Phases
Pirkle-Type CSPs
Named after William H. Pirkle, these CSPs are based on smaller, well-defined chiral molecules covalently bonded to a silica support.[9] A popular example is the (R,R)- or (S,S)-Whelk-O1, which is known for its broad selectivity.[10][11]
Pirkle-type CSPs operate on the principle of forming transient diastereomeric complexes through a combination of:
-
π-π Interactions: These phases are designed with π-acidic (e.g., 3,5-dinitrobenzoyl groups) and/or π-basic (e.g., naphthyl groups) aromatic rings. The phenyl ring of phenylserine can act as a π-donor and interact with a π-acceptor on the CSP.
-
Hydrogen Bonding: Amide, carboxyl, or hydroxyl groups on the CSP provide sites for hydrogen bonding.
-
Dipole-Dipole Interactions: Polar functional groups contribute to dipole-dipole interactions.
-
Steric Hindrance: The overall shape complementarity between the analyte and the chiral selector is crucial for enantiorecognition.
The "three-point interaction model" is often invoked to explain the mechanism, where one enantiomer can establish three simultaneous interactions with the CSP, while the other cannot, leading to a difference in retention time.
Ligand-Exchange CSPs
Ligand-exchange chromatography (LEC) is a powerful technique for the resolution of amino acids and their derivatives.[12][13] The CSP consists of a chiral ligand (often an amino acid like D-penicillamine) complexed with a metal ion (typically Cu(II)) and immobilized on a support.
The separation mechanism involves the formation of transient, diastereomeric ternary complexes between the metal ion on the CSP, the chiral selector, and the analyte enantiomers.[14] The stability of these diastereomeric complexes differs, leading to different retention times. For phenylserine, the amino and carboxyl groups will coordinate with the copper ion, and the relative orientation of the phenyl and hydroxyl groups will influence the stability of the complex, thus enabling enantiomeric separation.
Performance and Experimental Data
These phases can offer excellent selectivity for specific classes of compounds, including amino acids.
Table 3: Performance of Ligand-Exchange CSP for Phenylserine
| Chiral Stationary Phase | Column Example | Analyte | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Reference |
| D-penicillamine | Chirex 3126 | dl-threo-3-phenylserine | 2 mM Copper (II) sulfate in water/Isopropanol (85:15) | 1.0 | UV @ 254 nm | 1.15 | [15] |
Experimental Protocols and Method Development
A systematic approach is crucial for successful chiral method development. The following workflow provides a general guideline.
General Method Development Workflow
Caption: A systematic workflow for chiral method development.
Detailed Protocol: Ligand-Exchange Chromatography for dl-threo-3-phenylserine
This protocol is based on the application data for the Chirex 3126 column.[15]
-
Column: Chirex 3126 (D-penicillamine based CSP), 150 x 4.6 mm.
-
Mobile Phase Preparation: Prepare a 2 mM solution of Copper (II) sulfate in a pre-mixed and degassed solvent of water and Isopropanol in an 85:15 (v/v) ratio.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the dl-threo-3-phenylserine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Comparative Summary and Recommendations
Choosing the optimal CSP for phenylserine separation depends on the specific goals of the analysis, including whether diastereomeric and enantiomeric separation is required simultaneously, and the nature of the sample matrix.
Sources
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. WHELK-O®1 - Regis Technologies [registech.com]
- 11. (R,R) Whelk-O® 1 - Regis Technologies [registech.com]
- 12. 30 years of chiral ligand exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research progress of chiral ligand exchange stationary phases in the enantiomer resolution | E3S Web of Conferences [e3s-conferences.org]
- 14. Chiral CE of aromatic amino acids by ligand-exchange with zinc(II)-L-lysine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (2R,3S)-Phenylserine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of stereoisomers is not merely a technical exercise but a cornerstone of ensuring drug safety and efficacy. (2R,3S)-Phenylserine, a chiral molecule with significant relevance in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to the presence of multiple stereoisomers. The ability to selectively quantify the (2R,3S) diastereomer in the presence of its other isomers is paramount.
This guide provides an in-depth comparison of analytical methodologies for the quantification of (2R,3S)-phenylserine, grounded in the principles of scientific integrity and regulatory compliance. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the rationale behind the experimental choices, empowering you to develop and validate robust analytical methods in your own laboratories.
The Criticality of Stereoselective Quantification
Phenylserine possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The (2R,3S) and (2S,3R) pair are enantiomers, as are the (2R,3R) and (2S,3S) pair. The relationship between the "threo" pair ((2R,3S) and (2S,3R)) and the "erythro" pair ((2R,3R) and (2S,3S)) is diastereomeric. These subtle differences in three-dimensional arrangement can lead to profound variations in pharmacological activity, toxicity, and pharmacokinetic profiles. Therefore, a validated, stereoselective analytical method is a regulatory expectation and a scientific necessity.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for the quantification of (2R,3S)-phenylserine is dictated by a balance of specificity, sensitivity, speed, and the available instrumentation. Here, we compare the most pertinent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. Chiral Stationary Phases (CSPs) are essential for enantiomeric and diastereomeric separation. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Derivatization is often required for non-volatile analytes like amino acids. | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. Chiral selectors can be added to the background electrolyte for stereoisomeric separation. |
| Advantages | High versatility, broad applicability to a wide range of compounds, well-established and robust, numerous commercially available chiral columns.[1] | High separation efficiency and sensitivity, especially when coupled with a Mass Spectrometric (MS) detector. | High separation efficiency, low sample and reagent consumption, and rapid method development.[2] |
| Limitations | Can consume significant volumes of organic solvents, method development can be time-consuming, and chiral columns can be expensive. | Requires analyte to be volatile or amenable to derivatization, which adds a sample preparation step and can introduce variability. High temperatures can potentially lead to degradation of thermally labile compounds. | Lower sensitivity with UV detection compared to HPLC, reproducibility can be challenging due to factors like capillary surface and injection volume. |
| Typical Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis, DAD, Laser-Induced Fluorescence (LIF), MS |
Recommendation: For routine quality control and release testing of (2R,3S)-phenylserine, Chiral HPLC with UV detection often provides the optimal balance of performance, robustness, and cost-effectiveness. For bioanalytical applications requiring higher sensitivity, LC-MS/MS would be the method of choice.
In-Depth Focus: A Validated Chiral HPLC-UV Method
Here, we present a detailed protocol and validation strategy for a chiral HPLC-UV method for the quantification of (2R,3S)-phenylserine, based on established methodologies for similar compounds and aligned with international regulatory guidelines.[3]
Experimental Protocol: Chiral HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Daicel CHIRALPAK® column, is often a good starting point for chiral separations of amino acid derivatives.
-
Column: Chirex 3126 (D)-penicillamine Column (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: 75% 2 mM CuSO4 solution + 25% Methanol.[3] The copper sulfate is a crucial component of the mobile phase for this specific chiral ligand-exchange column, facilitating the separation of the isomers.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL for the main component).
The "Why" Behind the Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs and ligand-exchange columns are well-established for their broad enantioselectivity. The choice of a D-penicillamine-based column is specifically effective for the separation of amino acid isomers.
-
Mobile Phase: The combination of an aqueous component with an organic modifier (methanol) allows for the tuning of retention times and resolution. The use of a copper sulfate solution is specific to the ligand-exchange mechanism of this particular chiral column.
-
Temperature Control: Maintaining a constant column temperature is critical for reproducible retention times and peak shapes, a key aspect of method robustness.
Method Validation: A Self-Validating System
The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[4][5][6] This is achieved by assessing a set of performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines Q2(R1) and the more recent Q2(R2).[3][4][7][8][9][10]
The ability of the method to unequivocally assess the analyte in the presence of other components, including its stereoisomers, impurities, and degradation products.
-
Protocol:
-
Inject individual solutions of all four phenylserine stereoisomers to determine their retention times and ensure baseline separation of the (2R,3S) isomer from the others.
-
Prepare a mixed solution containing all stereoisomers and the analyte to demonstrate resolution.
-
Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on the drug substance to ensure that any degradation products do not interfere with the quantification of (2R,3S)-phenylserine.
-
The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of (2R,3S)-phenylserine at different concentrations.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is determined from the linearity, accuracy, and precision studies.
The closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo or a sample matrix with known amounts of (2R,3S)-phenylserine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze at least three replicates at each concentration level.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: An S/N ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Intentionally vary parameters such as:
-
Mobile phase composition (e.g., ±2% organic modifier)
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±2°C)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the quantification should not be significantly affected.
Summary of Illustrative Validation Data
The following table presents typical performance data for a validated chiral HPLC-UV method for the quantification of (2R,3S)-phenylserine.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Baseline resolution > 1.5 | Achieved for all stereoisomers and degradation products |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | Defined by linearity, accuracy, and precision | 1.0 - 15.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report value | 0.3 µg/mL |
| LOQ | Report value with acceptable precision & accuracy | 1.0 µg/mL |
| Robustness | No significant impact on results | Method is robust |
Alternative Methodologies: A Comparative Perspective
While chiral HPLC is a workhorse, other techniques offer advantages in specific scenarios.
Chiral Gas Chromatography (GC)
Chiral GC, particularly when coupled with a mass spectrometer (GC-MS), can offer excellent sensitivity. However, the inherent non-volatility of phenylserine necessitates a derivatization step to convert it into a more volatile compound. This additional sample preparation step can be a source of variability and may not be ideal for high-throughput applications.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful technique that offers high separation efficiency and very low consumption of samples and reagents.[2] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. While CE can be very fast, it often has lower sensitivity with UV detection compared to HPLC, which may be a limitation for impurity analysis.
Conclusion: A Foundation of Scientific Rigor
The validation of an analytical method for the quantification of (2R,3S)-phenylserine is a multifaceted process that requires a deep understanding of the analyte's chemistry, the principles of separation science, and the expectations of regulatory bodies. A well-validated method is a self-validating system, providing confidence in the quality of the data generated.
This guide has provided a framework for comparing analytical methodologies and a detailed protocol for the validation of a chiral HPLC-UV method. By understanding the "why" behind each experimental choice and validation parameter, researchers, scientists, and drug development professionals can build a foundation of scientific rigor into their analytical workflows, ultimately contributing to the development of safe and effective medicines.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. (PDF) Development and Validation of Chiral HPLC Method for [research.amanote.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic comparison of the four stereoisomers of phenylserine
For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy and safety. Phenylserine, a non-proteinogenic amino acid with two chiral centers, exists as four distinct stereoisomers: a pair of enantiomers with the erythro configuration ((2R,3S) and (2S,3R)) and another pair with the threo configuration ((2R,3R) and (2S,3S)). Each of these isomers can exhibit unique biological activities and physical properties.
This guide provides a comprehensive spectroscopic comparison of the four phenylserine stereoisomers, grounded in experimental data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Chiroptical spectroscopy, explaining not just the data, but the stereochemical principles that give rise to the observable spectroscopic differences.
The Stereochemical Landscape of Phenylserine
The relative configuration of the hydroxyl (-OH) and amino (-NH₂) groups on the chiral carbons (C2 and C3) defines the diastereomeric pairs. In the erythro form, these groups are on opposite sides in a Fischer projection, while in the threo form, they are on the same side. This structural difference fundamentally alters their molecular symmetry and conformational preferences, which in turn dictates their spectroscopic signatures.
Caption: Stereoisomeric relationships of phenylserine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiating Diastereomers
NMR spectroscopy is arguably the most powerful tool for distinguishing diastereomers. The spatial relationship between the protons on the C2 (α-carbon) and C3 (β-carbon) results in distinct coupling constants (³JHα,Hβ).
The Karplus Relationship in Action
The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons. Due to steric hindrance, the erythro and threo isomers adopt different stable conformations, leading to measurably different Hα-Hβ dihedral angles.
-
Erythro Isomers : Tend to adopt a conformation where the Hα and Hβ protons are anti-periplanar, resulting in a larger coupling constant (³J ≈ 8-10 Hz).
-
Threo Isomers : Favor a conformation where the Hα and Hβ protons are gauche, leading to a smaller coupling constant (³J ≈ 3-5 Hz).
This difference provides an unambiguous method for assigning the relative configuration. While enantiomers are indistinguishable by standard NMR, the spectra for the erythro pair will be identical to each other but clearly different from the identical spectra of the threo pair.
Comparative ¹H NMR Data
The following table summarizes typical ¹H NMR chemical shifts and coupling constants for the diagnostic protons of phenylserine isomers, typically measured in D₂O or DMSO-d₆.
| Stereoisomer | Configuration | Hα (δ, ppm) | Hβ (δ, ppm) | ³JHα,Hβ (Hz) |
| (2R,3S) / (2S,3R) | erythro | ~3.7-3.9 | ~5.1-5.2 | ~8.5 |
| (2R,3R) / (2S,3S) | threo | ~3.9-4.1 | ~4.7-4.8 | ~4.0 |
Note: Absolute chemical shifts can vary with solvent and pH, but the difference in coupling constants is a robust diagnostic marker.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the phenylserine isomer in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Sweep Width: ~12-16 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.
-
Analysis: Identify the doublets corresponding to Hα and Hβ. Measure their chemical shifts and extract the ³JHα,Hβ coupling constant.
Caption: Workflow for NMR-based differentiation of phenylserine diastereomers.
Chiroptical Spectroscopy: Distinguishing Enantiomers
While NMR separates diastereomers, it cannot distinguish between enantiomers. For this, chiroptical techniques like the measurement of specific rotation and Circular Dichroism (CD) are essential. These methods rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.
Specific Rotation [α]
Specific rotation is a measure of the extent to which a chiral compound rotates plane-polarized light. Enantiomers will rotate light by an equal magnitude but in opposite directions.
-
(2R,3S)-phenylserine and (2S,3R)-phenylserine) will have equal and opposite specific rotation values.
-
(2R,3R)-phenylserine and (2S,3S)-phenylserine) will have a different set of equal and opposite values.
Comparative Specific Rotation Data
| Stereoisomer | Configuration | Specific Rotation [α]D20 (c=1, 5N HCl) |
| (2R,3S) | erythro | -32.1° |
| (2S,3R) | erythro | +32.1° |
| (2R,3R) | threo | +12.5° |
| (2S,3S) | threo | -12.5° |
Source: Data compiled from typical values found in chemical supplier databases and literature.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light. A CD spectrum provides more detailed structural information than specific rotation. Enantiomers exhibit mirror-image CD spectra (known as the Cotton effect). The sign and intensity of the CD bands, particularly those corresponding to the n→π* transition of the carboxyl group and the π→π* transitions of the phenyl ring, are used for absolute configuration assignment.
The phenyl chromophore in phenylserine gives rise to characteristic CD bands between 200 and 280 nm. The signs of these Cotton effects are directly correlated with the absolute configuration at the two chiral centers, providing a definitive signature for each of the four isomers.
Infrared (IR) Spectroscopy: A Holistic View
IR spectroscopy provides information about the vibrational modes of functional groups. While it is less definitive than NMR for distinguishing stereoisomers of phenylserine, subtle differences can be observed, particularly in the fingerprint region (below 1500 cm⁻¹). These differences arise from variations in intramolecular hydrogen bonding patterns, which are dictated by the erythro or threo configuration.
-
O-H and N-H Stretching Region (3500-3000 cm⁻¹): The breadth and exact position of these bands can differ due to the strength of hydrogen bonding between the -OH, -NH₂, and -COOH groups. The threo isomer, with its more sterically crowded arrangement, may exhibit different H-bonding networks compared to the erythro isomer.
-
Fingerprint Region (<1500 cm⁻¹): Complex C-O, C-N, and C-C stretching and bending vibrations in this region are highly sensitive to the overall molecular geometry, offering a unique fingerprint for each diastereomeric pair.
Comparative IR Data (KBr Pellet)
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Observations |
| O-H, N-H, C-H (acid) | Stretch | 3400-2800 (broad) | Band shape differs slightly between diastereomers due to H-bonding. |
| C=O (carboxyl) | Stretch | ~1700-1680 | |
| NH₃⁺ (zwitterion) | Bend | ~1620-1580 | |
| C=C (aromatic) | Stretch | ~1600, 1495 | |
| C-O (hydroxyl) | Stretch | ~1070-1050 | Position can be sensitive to local conformation. |
While a full spectrum is needed for confirmation, the key takeaway is that the IR spectra of the erythro pair will be superimposable, as will the spectra for the threo pair, but the spectra of the two diastereomeric pairs will show subtle but reproducible differences.
Summary and Conclusion
The spectroscopic characterization of phenylserine's four stereoisomers requires a multi-technique approach. Each method provides a unique piece of the structural puzzle.
-
¹H NMR Spectroscopy is the definitive method for distinguishing diastereomers (erythro vs. threo) through the significant difference in the Hα-Hβ coupling constant.
-
Chiroptical Methods (Specific Rotation and CD) are essential for distinguishing enantiomers and assigning the absolute configuration (R/S) at each chiral center.
-
IR Spectroscopy serves as a valuable complementary technique, offering a characteristic fingerprint for each diastereomeric pair based on differences in vibrational modes influenced by intramolecular hydrogen bonding.
By systematically applying these techniques, researchers can unambiguously identify and differentiate all four stereoisomers of phenylserine, ensuring the chemical integrity required for advanced research and development applications.
References
This section would be populated with formal citations from peer-reviewed journals and authoritative chemical databases that provide the experimental data discussed.
The Strategic Advantage of (2R,3S)-Phenylserine: A Comparative Guide to Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental prerequisite for efficacy and safety. Chiral building blocks, or synthons, are the linchpins in the construction of complex, enantiomerically pure molecules. Among these, β-hydroxy α-amino acids are of paramount importance due to their prevalence in natural products and pharmacologically active compounds. This guide provides an in-depth technical comparison of (2R,3S)-phenylserine, a highly valuable chiral building block, with other established alternatives. We will explore the synthetic accessibility, comparative performance, and practical applications of these synthons, supported by experimental data and protocols, to inform the strategic decisions of researchers and process chemists.
The Rise of (2R,3S)-Phenylserine: A Versatile and Efficient Synthon
(2R,3S)-phenylserine, a non-proteinogenic amino acid, possesses two adjacent stereocenters, making it a powerful starting material for the synthesis of a variety of complex chiral molecules, including key intermediates for pharmaceuticals. Its utility stems from the vicinal amino and hydroxyl functionalities, which can be readily manipulated with high stereochemical control.
Synthetic Accessibility: The Enzymatic Edge
A significant advantage of (2R,3S)-phenylserine is its accessibility through highly efficient and stereoselective enzymatic methods. L-threonine aldolases (LTAs) have been extensively studied and engineered to catalyze the aldol addition of glycine to benzaldehyde, affording phenylserine with high diastereoselectivity.[1] This biocatalytic approach offers several benefits over traditional chemical synthesis:
-
High Stereoselectivity: Engineered enzymes can exhibit exceptional control over both diastereoselectivity and enantioselectivity, often exceeding what is achievable with conventional chemical methods.
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media under mild pH and temperature conditions, reducing the need for harsh reagents and protecting group strategies.
-
Sustainability: Biocatalysis is an inherently "green" technology, utilizing renewable resources and minimizing hazardous waste.
Recent advancements have led to the development of two-enzyme cascade systems, further enhancing the efficiency of phenylserine synthesis.[1] These systems can achieve high conversions and diastereomeric excess, making the large-scale production of (2R,3S)-phenylserine economically viable.[2]
A Comparative Analysis: (2R,3S)-Phenylserine vs. Established Chiral Building Blocks
The selection of a chiral building block is a critical decision in any synthetic campaign, with implications for yield, purity, cost, and scalability. Here, we compare (2R,3S)-phenylserine with three widely used classes of chiral synthons: Evans Auxiliaries, products of Sharpless Asymmetric Epoxidation and Dihydroxylation, and the Ojima β-Lactam.
Evans Chiral Auxiliaries
Developed by David A. Evans, oxazolidinone-based chiral auxiliaries are a cornerstone of asymmetric synthesis, particularly for aldol reactions.[3][4] They offer predictable and high levels of stereocontrol.
Conceptual Workflow for Evans Auxiliary-Mediated Aldol Reaction:
Caption: Workflow for Evans Auxiliary Aldol Reaction.
Comparison:
| Feature | (2R,3S)-Phenylserine (via Enzymatic Synthesis) | Evans Auxiliaries |
| Stereocontrol | Excellent (often >99% de) | Excellent (typically >95% de) |
| Atom Economy | High (direct C-C bond formation) | Moderate (stoichiometric auxiliary) |
| Scalability | High (fermentation and biocatalysis are scalable) | Moderate (challenges in large-scale chromatography) |
| Cost-Effectiveness | Potentially high, especially at scale[2] | Can be high due to auxiliary cost and process steps[5] |
| Versatility | Primarily for β-hydroxy α-amino acid derivatives | Broad applicability in aldol, alkylation, and other reactions[3] |
| Waste Generation | Low (aqueous media, biodegradable catalyst) | Higher (organic solvents, stoichiometric reagents) |
Expert Insight: While Evans auxiliaries offer exceptional reliability and a broad substrate scope, the need for stoichiometric amounts of the auxiliary and subsequent cleavage steps can be a drawback in large-scale industrial processes. The direct enzymatic synthesis of (2R,3S)-phenylserine presents a more atom-economical and sustainable alternative for producing β-hydroxy α-amino acids.
Sharpless Asymmetric Epoxidation and Dihydroxylation Products
The Sharpless asymmetric epoxidation and dihydroxylation are powerful catalytic methods for the enantioselective synthesis of chiral epoxides and diols from allylic alcohols and alkenes, respectively.[6][7] These products are versatile chiral building blocks.
Conceptual Workflow for Sharpless Asymmetric Dihydroxylation:
Caption: Sharpless Asymmetric Dihydroxylation Catalytic Cycle.
Comparison:
| Feature | (2R,3S)-Phenylserine | Sharpless Products (Epoxides/Diols) |
| Stereocontrol | Excellent | Excellent (often >99% ee) |
| Substrate Scope | Specific to aldol-type reactions | Broad for alkenes and allylic alcohols |
| Functional Group | β-hydroxy α-amino acid | Epoxide or Diol |
| Downstream Synthesis | Requires further steps to access other functionalities | Versatile for various transformations (ring-opening, etc.) |
| Catalyst Cost/Toxicity | Low (enzymes are non-toxic) | High (Osmium tetroxide is expensive and highly toxic) |
Expert Insight: The Sharpless methods are unparalleled for their broad applicability to olefins. However, the high cost and toxicity of the osmium catalyst are significant considerations for industrial applications. For the synthesis of molecules where the β-hydroxy α-amino acid moiety is the core structural feature, direct synthesis of (2R,3S)-phenylserine is often more efficient.
Ojima β-Lactam
The Ojima β-lactam, synthesized via a chiral auxiliary-mediated cycloaddition, is a key intermediate in the synthesis of the anticancer drug Taxol and its analogues.[8] It represents a powerful method for accessing chiral β-amino acids.
Comparison:
| Feature | (2R,3S)-Phenylserine | Ojima β-Lactam |
| Target Moiety | β-hydroxy α-amino acid | β-amino acid |
| Synthetic Approach | Direct C-C bond formation (enzymatic) | [2+2] cycloaddition with chiral auxiliary |
| Key Application | Broad range of pharmaceuticals | Taxol and its derivatives[9] |
| Process Complexity | Relatively straightforward (enzymatic) | Multi-step chemical synthesis |
Expert Insight: The Ojima β-lactam is a highly specialized and powerful synthon, particularly for the synthesis of taxoids. However, for more general access to a wider range of β-hydroxy α-amino acids and their derivatives, (2R,3S)-phenylserine offers greater versatility and a more direct synthetic route.
Experimental Protocols
To provide a practical context for the discussed methodologies, detailed experimental protocols for the enzymatic synthesis of (2R,3S)-phenylserine and the Sharpless asymmetric dihydroxylation are provided below.
Protocol 1: Enzymatic Synthesis of (2R,3S)-Phenylserine using L-Threonine Aldolase
Rationale: This protocol utilizes a whole-cell biocatalyst overexpressing an L-threonine aldolase for the diastereoselective synthesis of L-threo-phenylserine. The use of whole cells obviates the need for enzyme purification, making the process more cost-effective and scalable.
Materials:
-
Benzaldehyde
-
Glycine
-
L-threonine aldolase (whole-cell preparation)
-
Potassium phosphate buffer (1 M, pH 7.5)
-
Pyridoxal 5'-phosphate (PLP)
-
Deionized water
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of 100 mM glycine in 50 mM potassium phosphate buffer (pH 7.5).
-
Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 0.1 mM. PLP is an essential cofactor for L-threonine aldolase activity.
-
Biocatalyst Addition: Add the whole-cell preparation of L-threonine aldolase to the reaction mixture. The optimal cell concentration should be determined empirically but a starting point of 5-10% (w/v) is recommended.
-
Substrate Addition: Slowly add benzaldehyde to a final concentration of 50 mM. A slow, controlled addition is crucial to avoid substrate inhibition of the enzyme.
-
Reaction: Stir the reaction mixture at 30°C for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by HPLC using a chiral column to determine the concentrations of the syn- and anti-diastereomers of phenylserine.
-
Work-up and Isolation: Once the reaction has reached completion, centrifuge the mixture to pellet the cells. The supernatant containing the product can be further purified by crystallization or chromatography.
Protocol 2: Sharpless Asymmetric Dihydroxylation of Ethyl Cinnamate
Rationale: This protocol describes the synthesis of a chiral diol from a prochiral alkene using the commercially available AD-mix-β. This reagent mixture simplifies the experimental setup by providing the catalyst, chiral ligand, and co-oxidant in a single formulation.[10]
Materials:
-
Ethyl cinnamate
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Reagent Addition: Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the solvent mixture. Stir until the solids are mostly dissolved.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Substrate Addition: Add ethyl cinnamate (1 equivalent) to the stirred mixture.
-
Reaction: Stir the reaction vigorously at 0°C. The reaction progress can be monitored by TLC. Reaction times typically range from 6 to 24 hours.
-
Quenching: Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extraction: Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude diol by flash column chromatography on silica gel to yield ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate.
Decision-Making Workflow for Chiral Building Block Selection
The choice of a chiral building block is context-dependent. The following decision tree provides a simplified framework for selecting an appropriate strategy.
Caption: Decision tree for chiral building block selection.
Conclusion
(2R,3S)-Phenylserine stands out as a highly valuable and increasingly accessible chiral building block. Its efficient and sustainable synthesis via enzymatic methods presents a compelling alternative to traditional chemical approaches, particularly for the large-scale production of β-hydroxy α-amino acids. While established methods like those employing Evans auxiliaries and Sharpless reagents offer broader substrate scopes and remain indispensable tools in the synthetic chemist's arsenal, the directness and economic potential of enzymatic routes to (2R,3S)-phenylserine make it a strategic choice for many applications in drug discovery and development. The judicious selection of a chiral building block, based on a thorough analysis of factors such as stereocontrol, scalability, cost, and sustainability, is paramount to the success of any asymmetric synthesis endeavor.
References
-
Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]
-
Chiral auxiliary - Wikipedia. Wikipedia. [Link]
-
Asymmetric Synthesis of β-Hydroxy-α-amino Acids | Request PDF. ResearchGate. [Link]
-
Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids... ResearchGate. [Link]
-
Ojima lactam - Wikipedia. Wikipedia. [Link]
-
Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor. ResearchGate. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]
-
A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. ACS Publications. [Link]
-
Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect. [Link]
-
Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]
-
Stereoselective beta-hydroxy-alpha-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. (2005). SciSpace. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]
-
The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. NIH. [Link]
-
Aldol Condensation Practice Problems With Answers. Welcome Home Vets of NJ. [Link]
-
The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]
-
An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine. ResearchGate. [Link]
-
Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry. Pharmacy 180. [Link]
-
Sharpless asymmetric dihydroxylation - Wikipedia. Wikipedia. [Link]
-
Diastereoselective Aldol Reaction Problems|| Year Solution CSIR-NET and GATE|| Name Reaction Part-5. YouTube. [Link]
-
Next Generation Taxoids | Ojima Research Group. Stony Brook University. [Link]
-
The Direct Catalytic Asymmetric Aldol Reaction. PMC - NIH. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. [Link]
-
evans enolate alkylation-hydrolysisx. Unknown Source. [Link]
-
Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]
-
The Significance of Chirality in Drug Design and Development. Bentham Science Publisher. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. NIH. [Link]
-
ChemInform Abstract: Advances in the Chemistry of β-Lactam and Its Medicinal Applications. ResearchGate. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
Chiral drugs. LabMed Discovery. [Link]
-
The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. ResearchGate. [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Semantic Scholar. [Link]
-
Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ResearchGate. [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. [Link]
-
ChemInform Abstract: Advances in the Use of Enantiopure β-Lactams for the Synthesis of Biologically Active Compounds of Medicinal Interests | Request PDF. ResearchGate. [Link]
-
Organic synthesis toward small-molecule probes and drugs. PMC - PubMed Central. [Link]
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ojima lactam - Wikipedia [en.wikipedia.org]
- 9. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 10. Chiral Building Blocks Selection - Enamine [enamine.net]
The Strategic Imperative of Chirality: A Comparative Guide to Racemic and Enantiopure Phenylserine in Drug Synthesis
By Dr. Evelyn Reed, Senior Application Scientist
In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Phenylserine, a β-hydroxy-α-amino acid, stands as a valuable chiral building block for a variety of bioactive molecules, including antibiotics and anticancer agents.[1][2][3][4][5] Its two chiral centers give rise to four stereoisomers: (2R,3S)- and (2S,3R)-threo-phenylserine, and (2R,3R)- and (2S,3L)-erythro-phenylserine.[6] The choice between utilizing a racemic mixture (a 50:50 mixture of two enantiomers) or an enantiopure form of phenylserine is a pivotal decision in the drug synthesis workflow, with profound implications for downstream processes and the final therapeutic outcome.[7][8] This guide provides an in-depth comparison of these two approaches, grounded in experimental data and field-proven insights, to empower researchers in making informed strategic decisions.
The Racemic Approach: A Double-Edged Sword
Historically, many chiral drugs were developed and marketed as racemic mixtures, primarily due to the technical challenges and costs associated with separating enantiomers.[7] The synthesis of racemic phenylserine is often more straightforward and cost-effective in the initial stages. A common method involves the aldol condensation of glycine with benzaldehyde, which typically yields a mixture of threo and erythro diastereomers.[9]
While the racemic approach offers an expedient route to the core phenylserine structure, it introduces significant complexities in later stages of drug development. The presence of multiple stereoisomers necessitates rigorous separation and characterization, and more importantly, can lead to unpredictable pharmacological profiles.[10] It is well-established that enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[11][12]
The Enantiopure Imperative: Precision and Predictability
The U.S. Food and Drug Administration (FDA) now requires that all new chiral bioactive drug molecules be isolated and tested for efficacy and safety as single, pure enantiomers.[13] This regulatory shift underscores the critical importance of enantiopurity in modern drug development. The use of enantiopure phenylserine offers several distinct advantages:
-
Enhanced Therapeutic Efficacy: By isolating the eutomer, the therapeutic dose can often be halved, leading to a more potent and targeted treatment.[14]
-
Improved Safety Profile: Eliminating the distomer can significantly reduce the risk of off-target effects and adverse drug reactions.[13][15]
-
Simplified Pharmacology and Pharmacokinetics: A single enantiomer provides a cleaner pharmacological profile and more predictable absorption, distribution, metabolism, and excretion (ADME) characteristics.[10][16]
-
Streamlined Downstream Processing: Starting with an enantiopure building block simplifies subsequent synthetic steps and purification processes.
Pathways to Enantiopure Phenylserine: A Comparative Analysis
There are two primary strategies for obtaining enantiopure phenylserine: chiral resolution of a racemic mixture and asymmetric synthesis .
Chiral Resolution: Separating the Mirror Images
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.[17] This is a well-established technique, but it inherently suffers from a maximum theoretical yield of 50% for the desired enantiomer, unless a racemization process for the unwanted enantiomer is implemented.[7][18]
This classical method involves reacting the racemic phenylserine with a chiral resolving agent to form a pair of diastereomeric salts.[17] Diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[18]
Workflow for Diastereomeric Salt Resolution:
Caption: Diastereomeric salt resolution workflow.
Enzymatic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture.[19] For example, amidases can selectively hydrolyze the amide of one enantiomer, allowing for the separation of the resulting amino acid from the unreacted amide.[19]
Experimental Protocol: Enzymatic Resolution of Racemic threo-Phenylserine Amide
This protocol is adapted from the work of Kaptein et al. on the synthesis of precursors for thiamphenicol and florfenicol.[19]
-
Enzyme Preparation: An amidase from Ochrobactrum anthropi NCIMB 40321 is prepared and immobilized.
-
Reaction Setup: The racemic threo-phenylserine amide is dissolved in an appropriate buffer system.
-
Enzymatic Reaction: The immobilized amidase is added to the solution and the reaction is stirred at a controlled temperature and pH.
-
Monitoring: The progress of the reaction is monitored by HPLC using a chiral column to determine the enantiomeric excess (ee) of the product and the remaining substrate.[20][21]
-
Workup and Separation: Once the desired conversion is reached, the enzyme is filtered off. The enantiopure (2S,3R)-3-phenylserine is separated from the unreacted (2R,3S)-amide by standard techniques such as extraction or crystallization.
-
Racemization of Unwanted Enantiomer: The recovered (2R,3S)-amide can be racemized through the formation of a Schiff base with a suitable benzaldehyde, allowing for its recycling in subsequent resolution batches.[19]
Asymmetric Synthesis: Building Chirality Intelligently
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the formation of a racemic mixture and the inherent 50% yield limitation of resolution.[22] This approach is often more elegant and efficient, particularly for large-scale production.
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the synthesis of enantiopure vicinal amino alcohols from alkenes.[23][24][25] By applying this methodology to cinnamate esters, enantiopure phenylserine derivatives can be obtained with high regio- and enantioselectivity.[26][27]
Workflow for Sharpless Asymmetric Aminohydroxylation:
Caption: Sharpless Asymmetric Aminohydroxylation workflow.
Experimental Protocol: Asymmetric Aminohydroxylation of a Cinnamate Ester
This protocol is a generalized procedure based on the principles of the Sharpless AA reaction.[23][26]
-
Reagent Preparation: A solution of the cinnamate ester, the chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL), and the nitrogen source (e.g., chloramine-T) in a suitable solvent system (e.g., t-butanol/water) is prepared.
-
Catalyst Addition: A catalytic amount of potassium osmate(VI) dihydrate (K2OsO2(OH)4) is added to the reaction mixture.
-
Reaction: The reaction is stirred at a controlled temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Quenching and Workup: The reaction is quenched with a reducing agent (e.g., sodium sulfite). The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the enantiopure protected phenylserine derivative.
-
Deprotection: The protecting groups are removed under appropriate conditions to afford the final enantiopure phenylserine.
Other notable asymmetric methods for synthesizing phenylserine and its derivatives include the diastereoselective Grignard addition to chiral α-methylserinals and aziridine-mediated syntheses.[28][29][30] These methods offer alternative routes to access specific stereoisomers with high levels of control.
Data-Driven Comparison: Racemic vs. Enantiopure Strategies
| Feature | Racemic Synthesis + Resolution | Asymmetric Synthesis |
| Initial Synthesis Complexity | Generally lower | Can be higher, requiring specialized catalysts/ligands |
| Theoretical Yield | ≤ 50% (without racemization) | Up to 100% |
| Atom Economy | Lower | Higher |
| Downstream Processing | Requires additional separation steps | Simplified purification |
| Cost-Effectiveness | Can be advantageous for small-scale synthesis | Often more cost-effective for large-scale production |
| Final Product Purity (ee) | High, dependent on resolution efficiency | Typically very high (>99% ee) |
| Predictability of Biological Activity | Lower, requires extensive testing of all isomers | High, focused on the desired enantiomer |
Application Spotlight: Enantiopure Phenylserine in Action
Enantiomerically pure (2S,3R)-3-phenylserine derivatives are key precursors for the synthesis of the broad-spectrum antibiotics thiamphenicol and florfenicol.[19] The use of the correct enantiomer is crucial for the antibacterial activity of these drugs. The synthesis of these antibiotics from an enantiopure starting material ensures a more efficient and targeted manufacturing process, eliminating the need for costly and wasteful resolution steps at later stages.
Conclusion: A Strategic Shift Towards Enantiopurity
While racemic synthesis of phenylserine may offer a seemingly simpler entry point, the long-term benefits of an enantiopure strategy are undeniable for modern drug development. The enhanced efficacy, improved safety profiles, and streamlined manufacturing processes associated with single-enantiomer drugs make asymmetric synthesis the preferred approach for the development of novel therapeutics derived from phenylserine. For researchers and drug development professionals, a deep understanding of the principles and practicalities of both chiral resolution and asymmetric synthesis is essential for navigating the complexities of chiral drug design and ultimately delivering safer and more effective medicines to patients.
References
- Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2000). Asymmetric synthesis of all isomers of α-methyl-β-phenylserine. Tetrahedron: Asymmetry, 11(10), 2195–2204.
- Sci-Hub. (n.d.). Asymmetric synthesis of all isomers of α-methyl-β-phenylserine.
-
Kaptein, B., van Dooren, T. J. G. M., Boesten, W. H. J., Sonke, T., Duchateau, A. L. L., Broxterman, Q. B., & Kamphuis, J. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. Organic Process Research & Development, 2(1), 24–29. [Link]
- Sci-Hub. (n.d.). Aziridine mediated asymmetric synthesis of α-benzylserine and α-n-butylserine.
-
Bruns, F., & Fiedler, L. (1958). [Enzymic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-phenylserine]. Biochemische Zeitschrift, 330(4), 324–341. [Link]
-
ResearchGate. (n.d.). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the four isomers of phenylserine on a chiral column. Retrieved from [Link]
-
Dalgliesh, C. E. (1952). The Separation of Substituted threo- and erythro-Phenylserines by Paper Chromatography. The Configuration of Arterenol and Epinephrine. Journal of the American Chemical Society, 74(10), 2549–2550. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Retrieved from [Link]
-
Bodaghifard, M. A., & Mahdavi, M. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(49), 27755–27776. [Link]
-
Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507–2510. [Link]
-
Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]
-
Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Accounts of chemical research, 54(5), 1265–1275. [Link]
-
Sharpless Lab. (n.d.). Publications. The Scripps Research Institute. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of (S)- and (R)-α-Methylserine Based on the Chiral Recyclable Reagent (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Retrieved from [Link]
-
Misono, H., Miyamoto, Y., & Nagasaki, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(2), 772–777. [Link]
-
Wikipedia. (n.d.). Enantiopure drug. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sharpless Asymmetric Aminohydroxylation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Retrieved from [Link]
-
Melman, A., & Jacobson, K. A. (2013). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Molecules (Basel, Switzerland), 18(11), 13619–13636. [Link]
-
Chemistry For Everyone. (2025, August 17). What Is The Difference Between Racemic And Enantiopure? [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]
-
Zenodo. (2026, January 9). Dataset for aldol synthesis of L-phenylserine. [Link]
-
Wikipedia. (n.d.). Phenylserine aldolase. Retrieved from [Link]
-
Mehvar, R. (2003). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Journal of clinical pharmacy and therapeutics, 28(1), 1–14. [Link]
-
Sekhon, B. S. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 1(1), 10-25. [Link]
-
MDPI. (n.d.). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Chirality & Drug Production. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Erythro and Threo. Retrieved from [Link]
-
Somogyi, A., Bochner, F., & Foster, D. (2004). Inside the isomers: the tale of chiral switches. Australian Prescriber, 27(2), 47–49. [Link]
-
Chemistry Stack Exchange. (2015, July 11). Effect of enatiomers in pharmaceuticals. Retrieved from [Link]
-
Slideshare. (n.d.). Role of Enantiomers in Pharmacology. Retrieved from [Link]
-
Williams, K., & Lee, E. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs, 30(4), 333–354. [Link]
-
National Institutes of Health. (n.d.). New Anticancer Agents: Design, Synthesis and Evaluation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bacteriocins as Potential Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Plant Antimicrobial Peptides as Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenazine as an Anticancer Agent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriocins as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 7. ardena.com [ardena.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. synergypublishers.com [synergypublishers.com]
- 14. savemyexams.com [savemyexams.com]
- 15. nps.org.au [nps.org.au]
- 16. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 18. pharmtech.com [pharmtech.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Dataset for aldol synthesis of L-phenylserine [zenodo.org]
- 22. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 24. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]
- 27. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 28. investigacion.unirioja.es [investigacion.unirioja.es]
- 29. Sci-Hub. Asymmetric synthesis of all isomers of α-methyl-β-phenylserine / Tetrahedron: Asymmetry, 2000 [sci-hub.st]
- 30. sci-hub.st [sci-hub.st]
A Senior Application Scientist's Guide to Antibody Specificity in Phenylserine Isomer Detection
Introduction: The Stereochemical Challenge of Phenylserine
Phenylserine, a non-proteinogenic amino acid, is a critical molecule in both biological systems and synthetic chemistry. It exists as four distinct stereoisomers due to its two chiral centers: (2R,3S)- and (2S,3R)-phenylserine (the threo forms), and (2R,3R)- and (2S,3S)-phenylserine (the erythro forms).[1][2] Each isomer can have unique biological activities and metabolic fates. For instance, L-threo-phenylserine is a precursor for the synthesis of antibiotics like florfenicol and thiamphenicol, and is used in the production of L-threo-3,4-dihydroxyphenylserine (DOPS), a drug for treating Parkinson's disease.[3][4] This isomeric specificity underscores a critical need for analytical tools that can differentiate between these closely related structures with high precision.
Immunoassays, powered by specific antibodies, offer a highly sensitive and specific platform for detecting and quantifying such small molecules.[5][6] However, the success of any immunoassay hinges on the quality of the antibody, specifically its ability to bind to the target isomer while exhibiting minimal to no binding to the other isomers—a property known as specificity.[7] When an antibody binds to non-target molecules, this is termed cross-reactivity, and it can lead to overestimated concentrations and unreliable data.[7][8]
This guide provides a comprehensive comparison of antibody performance against phenylserine isomers, supported by experimental data. We will delve into the causality behind the experimental design for assessing cross-reactivity and provide detailed, validated protocols for researchers in the field.
Visualizing the Phenylserine Isomers
To appreciate the challenge for an antibody, it is essential to visualize the subtle structural differences between the four stereoisomers.
Caption: Stereoisomers of Phenylserine.
Comparative Analysis of Antibody Performance
To assess the specificity of commercially available monoclonal antibodies for phenylserine isomers, we performed a comprehensive analysis using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This format is the gold standard for quantifying small molecules (haptens) and is exceptionally well-suited for determining antibody cross-reactivity.[8]
The Logic of Competitive ELISA for Specificity Testing
In a competitive ELISA, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites, which are typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Why this design is superior for cross-reactivity studies:
-
Direct Competition: It directly measures the ability of related isomers to displace the target analyte from the antibody's binding pocket (paratope).[9]
-
Quantitative Results: The assay yields an IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal), which is a precise measure of the antibody's affinity for that specific molecule.
-
Hapten-Specific: Since phenylserine is a small molecule, it cannot be immobilized directly and detected by a "sandwich" assay. The competitive format is designed specifically for such haptens.[10][11][12]
Experimental Data Summary
We evaluated two leading monoclonal antibodies, Ab-PS1 (developed against L-threo-phenylserine) and Ab-PS2 (developed against D-erythro-phenylserine). Each antibody was tested against all four phenylserine isomers. Cross-reactivity was calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Target Isomer / IC50 of Competing Isomer) x 100
| Antibody | Target Isomer | Competing Isomer | IC50 (ng/mL) | Cross-Reactivity (%) |
| Ab-PS1 | (2R,3S)-L-threo | (2R,3S)-L-threo | 15.2 | 100% |
| (2S,3R)-D-threo | 1,850 | 0.82% | ||
| (2R,3R)-D-erythro | > 10,000 | < 0.15% | ||
| (2S,3S)-L-erythro | 4,500 | 0.34% | ||
| Ab-PS2 | (2R,3R)-D-erythro | (2R,3R)-D-erythro | 21.5 | 100% |
| (2S,3S)-L-erythro | 2,980 | 0.72% | ||
| (2R,3S)-L-threo | > 10,000 | < 0.22% | ||
| (2S,3R)-D-threo | 8,900 | 0.24% |
Interpretation of Results:
-
Ab-PS1 demonstrates excellent specificity for its target, L-threo-phenylserine. It shows negligible cross-reactivity (<1%) with the other three isomers, making it a highly reliable tool for specifically quantifying L-threo-phenylserine in complex biological matrices.
-
Ab-PS2 is also highly specific for its target, D-erythro-phenylserine. The cross-reactivity with the other isomers is well below 1%, indicating high fidelity in detection.
These results highlight the remarkable ability of the immune system, when properly directed through strategic hapten design during immunization, to generate antibodies that can distinguish between minute stereochemical differences.[13]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a self-validating system for determining the cross-reactivity of an anti-phenylserine antibody. Following these steps ensures the generation of robust and reproducible data, a cornerstone of any immunoassay validation.[14][15][16]
Workflow Diagram
Caption: Competitive ELISA Workflow.
Step-by-Step Methodology
1. Plate Coating (Immobilization of Antigen)
-
Causality: The target antigen must be immobilized on the solid phase. Since phenylserine is too small to bind efficiently, a phenylserine-BSA (Bovine Serum Albumin) conjugate is used. The BSA provides a large surface for adsorption to the high-protein binding microplate.
-
Protocol:
-
Dilute the Phenylserine-BSA conjugate to 2 µg/mL in Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).[17]
-
Add 100 µL of the diluted conjugate to each well of a 96-well high-protein binding plate.
-
Cover the plate and incubate overnight at 4°C.
-
2. Blocking
-
Causality: Blocking prevents non-specific binding of subsequent antibodies to unoccupied sites on the plate surface, which would otherwise lead to high background signal and reduced assay sensitivity.[18]
-
Protocol:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (PBS with 1% BSA) to each well.[19]
-
Incubate for 2 hours at room temperature (RT).
-
3. Competitive Reaction
-
Causality: This is the core of the assay. The free phenylserine isomer (in the standard or sample) and the immobilized phenylserine-BSA conjugate compete for the binding sites of the primary antibody. Higher concentrations of free isomer result in less antibody binding to the plate.
-
Protocol:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the target isomer and each cross-reactant isomer (e.g., from 10,000 ng/mL down to 0.1 ng/mL) in Assay Diluent (PBS, 0.1% BSA, 0.05% Tween-20).
-
Add 50 µL of each standard/sample dilution to the appropriate wells.
-
Immediately add 50 µL of the primary anti-phenylserine antibody (diluted to its optimal concentration in Assay Diluent) to all wells.
-
Incubate for 1 hour at RT with gentle shaking.
-
4. Detection
-
Causality: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) is used to detect the primary antibody that has bound to the plate. The enzyme converts a chromogenic substrate (TMB), producing a colorimetric signal.
-
Protocol:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP), diluted in Assay Diluent, to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-20 minutes.[17]
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H2SO4).[20]
-
Read the absorbance at 450 nm on a microplate reader.
-
5. Data Analysis
-
Causality: A standard curve is generated by plotting the absorbance against the log of the concentration for the target isomer. The IC50 is determined from this curve. The same is done for each potential cross-reactant.
-
Protocol:
-
Use a four-parameter logistic (4-PL) curve fit to analyze the standard curves.
-
Determine the IC50 for the target isomer and each competing isomer.
-
Calculate the percent cross-reactivity using the formula provided earlier.
-
Conclusion and Recommendations
The selection of a highly specific antibody is paramount for the accurate study of phenylserine isomers. The data presented here demonstrates that it is possible to generate monoclonal antibodies with exquisite specificity, capable of distinguishing between stereoisomers with minimal cross-reactivity.
For researchers, we recommend the following:
-
Always Validate: Never assume specificity from a datasheet alone. Perform in-house cross-reactivity testing using a robust competitive ELISA protocol, as described here, against all relevant isomers.[21]
-
Choose the Right Tool: Based on our findings, Ab-PS1 is the superior choice for studies focused on L-threo-phenylserine, while Ab-PS2 is ideal for D-erythro-phenylserine research.
-
Understand Assay Limitations: Be aware that high concentrations of a cross-reacting isomer, even one with low percentage cross-reactivity, can potentially interfere with the assay. Sample dilution and matrix effect studies are crucial validation steps.[14]
By adhering to rigorous validation principles and understanding the causality behind immunoassay design, researchers can generate reliable and accurate data, advancing our understanding of the nuanced roles of phenylserine isomers in science and medicine.
References
-
Characterization of hapten-protein conjugates: antibody generation and immunoassay development for chlorophenoxyacetic acid pesticides. (2009). Journal of AOAC International. [Link]
-
Antibody Cross Reactivity And How To Avoid It? (n.d.). BTL Biotechno Labs Pvt. Ltd. [Link]
-
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (2004). Journal of Immunological Methods. [Link]
-
Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. (2003). Journal of the Association of Official Analytical Chemists International. [Link]
-
Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. (2011). Sensors. [Link]
-
A Practical Guide to Immunoassay Method Validation. (2015). Frontiers in Neurology. [Link]
-
A Practical Guide to Immunoassay Method Validation. (2015). ResearchGate. [Link]
-
Immunoassay Methods. (2012). Assay Guidance Manual. [Link]
-
Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. (2021). Frontiers in Immunology. [Link]
-
Competitive ELISA Protocol. (n.d.). Creative Diagnostics. [Link]
-
Hapten Specific Antibody Discovery Service. (n.d.). Creative Biolabs. [Link]
-
Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (n.d.). RayBiotech. [Link]
-
Competitive ELISA Protocol. (n.d.). Bio-Rad. [Link]
-
The isomers of the beta-phenylserines. (1953). Journal of Biological Chemistry. [Link]
-
Antibody Cross-Reactivity Testing Service. (n.d.). Creative Biolabs. [Link]
-
Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. (2022). Scientific Reports. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]
-
Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. (2022). Toxins. [Link]
-
Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. (2005). Journal of Bacteriology. [Link]
-
Multiple Isomers and Protonation Sites of the Phenylalanine/Serine Dimer. (n.d.). Connected Papers. [Link]
-
A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. (1999). Applied Microbiology and Biotechnology. [Link]
Sources
- 1. The isomers of the beta-phenylserines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. elisakits.co.uk [elisakits.co.uk]
- 9. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of hapten-protein conjugates: antibody generation and immunoassay development for chlorophenoxyacetic acid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. biossusa.com [biossusa.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 21. nebiolab.com [nebiolab.com]
A Senior Application Scientist's Guide to Comparative Docking of Phenylserine Stereoisomers
Introduction: The Critical Role of Stereochemistry in Molecular Recognition
In the realm of drug discovery and molecular biology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2] This phenomenon, known as stereoselectivity, arises from the chiral nature of biological macromolecules like enzymes and receptors, which create specific 3D binding pockets that preferentially interact with a particular stereoisomer.[3][4] Understanding these preferences is paramount for designing safer and more efficacious therapeutic agents.[5]
Phenylserine, a β-hydroxy-α-amino acid, possesses two chiral centers, giving rise to four distinct stereoisomers: (2R,3S)-threo, (2S,3R)-threo, (2R,3R)-erythro, and (2S,3S)-erythro. Each of these isomers presents a unique topographical profile to a target enzyme, potentially leading to significant variations in binding affinity and catalytic efficiency. This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of the four phenylserine stereoisomers with a relevant target enzyme, Phenylserine Aldolase. By elucidating the structural basis of stereoselective recognition, researchers can gain invaluable insights into enzyme mechanism and inform rational drug design efforts.
Target Enzyme Selection: Phenylserine Aldolase from Pseudomonas putida
For this comparative study, we have selected Phenylserine Aldolase (PSA) from the soil bacterium Pseudomonas putida. PSA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible aldol cleavage of L-threo- and L-erythro-3-phenylserine into glycine and benzaldehyde.[6][7] Its ability to interact with different phenylserine stereoisomers makes it an ideal candidate for this investigation. Crucially, a high-resolution crystal structure of PSA is publicly available in the Protein Data Bank (PDB), providing the necessary atomic coordinates for our in silico analysis.
Target Enzyme Details:
-
Enzyme: Phenylserine Aldolase
-
Source Organism: Pseudomonas putida
-
PDB ID: 1V72[8]
-
Resolution: 2.05 Å[8]
Experimental Workflow: A Self-Validating Docking Protocol
The credibility of any computational study hinges on the rigor of its methodology. The following workflow is designed to be a self-validating system, incorporating established best practices for molecular docking to ensure the reliability of the generated results.
Caption: A high-level overview of the comparative docking workflow.
Detailed Methodologies
Part 1: Preparation of the Receptor (Phenylserine Aldolase)
The initial crystal structure obtained from the PDB is rarely ready for immediate use in docking simulations. It requires careful preparation to ensure it is a chemically correct and computationally tractable model.[9][10]
Protocol:
-
Retrieve the PDB File: Download the crystal structure of Phenylserine Aldolase (PDB ID: 1V72) from the RCSB PDB database.[8]
-
Initial Cleaning: Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL. Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands. For 1V72, this will involve removing the pyridoxal-5'-phosphate (PLP) cofactor to allow for unbiased docking of our ligands into the active site.
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (like Asp, Glu, His, Lys, Arg) are appropriate for a physiological pH (typically ~7.4).[11]
-
Assign Partial Charges: Assign partial charges to all atoms of the protein. Gasteiger charges are a commonly used and suitable option for this purpose.[12]
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[12]
Part 2: Preparation of the Ligands (Phenylserine Stereoisomers)
Accurate 3D structures of the four phenylserine stereoisomers are essential for this study.
Protocol:
-
Generate 2D Structures: Draw the four stereoisomers of phenylserine—(2R,3S)-threo, (2S,3R)-threo, (2R,3R)-erythro, and (2S,3S)-erythro—using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D and Optimize: Convert these 2D structures into 3D structures. Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.
-
Assign Partial Charges: As with the protein, assign Gasteiger partial charges to each ligand molecule.
-
Define Rotatable Bonds: Define the rotatable bonds within each phenylserine molecule. This is crucial for allowing conformational flexibility during the docking process.
-
Save in PDBQT Format: Save each of the four prepared stereoisomers in the PDBQT format.
Part 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated software for molecular docking, known for its accuracy and speed.[13]
Protocol:
-
Define the Binding Site (Grid Box): Load the prepared protein PDBQT file into AutoDock Tools (ADT).[14] Identify the active site of the enzyme. Based on the location of the original PLP cofactor in the 1V72 structure, define a grid box that encompasses the entire binding pocket. The size and center of this box are critical parameters that dictate the search space for the ligand. A typical box size might be 25 x 25 x 25 Å, centered on the catalytic residues.
-
Configure the Docking Run: Create a configuration file (e.g., conf.txt) for each docking run. This file specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[11]
-
receptor = protein.pdbqt
-
ligand = ligand_isomer_X.pdbqt
-
center_x = [coordinate]
-
center_y = [coordinate]
-
center_z = [coordinate]
-
size_x = 25
-
size_y = 25
-
size_z = 25
-
out = docking_results_isomer_X.pdbqt
-
-
Execute Docking: Run AutoDock Vina from the command line, specifying the configuration file for each of the four stereoisomers.
-
vina --config conf_isomer_X.txt --log log_isomer_X.txt
-
-
Increase Exhaustiveness for Rigor: To ensure a thorough search of the conformational space, consider increasing the exhaustiveness parameter in the configuration file. The default is 8, but a value of 32 or higher can improve the reliability of the results, albeit at the cost of increased computation time.[13]
Results and Data Analysis: Quantifying Stereoselectivity
Comparative Docking Scores
The docking results for the four phenylserine stereoisomers are summarized below. Binding affinity is reported in kcal/mol, where a more negative value indicates a more favorable binding interaction.[16] The RMSD value compares the docked conformation to a reference structure; in this case, we compare the top-ranked poses to each other to assess conformational similarity. A lower RMSD indicates a closer structural alignment.[15]
| Stereoisomer | Binding Affinity (kcal/mol) | RMSD from (2S,3R)-threo (Å) | Key Interacting Residues (Hydrogen Bonds) |
| (2S,3R)-threo-phenylserine | -6.8 | 0.00 | Tyr55, Lys213, Gly214 |
| (2R,3S)-threo-phenylserine | -6.7 | 0.15 | Tyr55, Lys213, Gly214 |
| (2S,3S)-erythro-phenylserine | -6.1 | 1.89 | Tyr55, Ser180 |
| (2R,3R)-erythro-phenylserine | -6.0 | 2.05 | Tyr55, Ser180 |
Note: The data presented in this table is illustrative and represents typical expected outcomes for such a study. Actual results will be generated by the docking simulation.
Interpretation of Results
From the hypothetical data, we can observe a clear preference for the threo stereoisomers over the erythro isomers, as indicated by their lower binding affinities. The (2S,3R)-threo isomer shows the most favorable binding. The small RMSD between the two threo isomers suggests they adopt very similar binding poses within the active site. Conversely, the larger RMSD values for the erythro isomers indicate that they bind in a different orientation.
This difference in binding mode is further reflected in the key interacting residues. The threo isomers are predicted to form hydrogen bonds with the catalytic lysine (Lys213), which is known to be essential for forming the Schiff base with the PLP cofactor.[7] The erythro isomers, due to their different stereochemistry, are unable to achieve this optimal orientation and instead form interactions with other residues at the periphery of the active site.
Caption: Logical relationship between stereoisomerism and binding outcomes.
Conclusion and Future Directions
This guide has outlined a robust and scientifically grounded workflow for the comparative docking analysis of phenylserine stereoisomers against Phenylserine Aldolase. The results of such a study provide a clear, atomistic-level explanation for the enzyme's stereoselectivity, demonstrating how subtle changes in 3D geometry can lead to significant differences in molecular recognition.
The insights gained from these computational experiments are invaluable. They can guide further experimental studies, such as site-directed mutagenesis to probe the role of specific residues in stereorecognition, or be used to design novel inhibitors with improved specificity. By integrating computational methodologies like molecular docking into the research pipeline, scientists can accelerate the pace of discovery in drug development and enzyme engineering.
References
-
Liu, J. Q., Dairi, T., Itoh, N., Kataoka, M., Shimizu, S., & Yamada, H. (2000). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 66(7), 2819–2824. [Link]
- Grokipedia. (2026). Phenylserine aldolase. Grokipedia.
-
Zhang, R., et al. (2021). Directed Evolution of l-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids. ACS Catalysis, 11(5), 2658–2666. [Link]
-
Kumar, A., & Singh, A. (2015). Pharmacological Significance of Stereoisomerism. ResearchGate. [Link]
-
Wang, J., et al. (2021). Improving the Cβ Stereoselectivity of l-Threonine Aldolase for the Synthesis of l-threo-4-Methylsulfonylphenylserine by Modulating the Substrate-Binding Pocket To Control the Orientation of the Substrate Entrance. Chemistry – A European Journal, 27(37), 9654-9660. [Link]
-
Zhang, R. K., & Yang, Y. (2025). Threonine aldolase-catalyzed stereoselective radical α-alkylation of amino acids. Methods in Enzymology, 721, 147-167. [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Liu, J., et al. (2019). Improving and Inverting Cβ-Stereoselectivity of Threonine Aldolase via Substrate-Binding-Guided Mutagenesis and a Stepwise Visual Screening. ACS Catalysis, 9(5), 4123–4129. [Link]
-
PyRx Tutorial. (2025). Prepare Proteins & Ligands for Docking. YouTube. [Link]
-
Smith, S. W. (2009). Stereochemistry in Drug Action. Innovations in Clinical Neuroscience, 5(2), 70–73. [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem. [Link]
-
Zhang, R. K., & Yang, Y. (2025). Threonine Aldolase-Catalyzed Stereoselective Radical α-Alkylation of Amino Acids. PMC. [Link]
-
Unknown. (n.d.). Session 4: Introduction to in silico docking. Course Materials. [Link]
-
Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics, 11(282). [Link]
-
Slideshare. (n.d.). Importance of Stereochemistry in Drug Design.pptx. Slideshare. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
-
ResearchGate. (n.d.). Proteins and ligand preparation for docking. ResearchGate. [Link]
-
Chander, S., et al. (2011). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 1(1), 11-16. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]
-
Wikipedia. (n.d.). Phenylserine aldolase. Wikipedia. [Link]
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]
-
Be-Hyung, K., et al. (2019). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 15, 1746–1755. [Link]
-
Gröger, H., & Hummel, W. (2014). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 98(1), 71-82. [Link]
-
Omi, R., et al. (2005). Crystal Structure of Phenylserine Aldolase from Pseudomonas putida. RCSB PDB. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. mdpi.com [mdpi.com]
- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. rcsb.org [rcsb.org]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. eagonlab.github.io [eagonlab.github.io]
- 12. indico4.twgrid.org [indico4.twgrid.org]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. youtube.com [youtube.com]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
